molecular formula C10H13NO2 B1602203 Methyl 2-amino-2-phenylpropanoate CAS No. 4507-41-9

Methyl 2-amino-2-phenylpropanoate

Cat. No.: B1602203
CAS No.: 4507-41-9
M. Wt: 179.22 g/mol
InChI Key: MPSVDCFUZLGFKX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-phenylpropanoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSVDCFUZLGFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560155
Record name Methyl 2-amino-2-phenylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4507-41-9
Record name Methyl 2-amino-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-amino-2-phenylpropanoate: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-amino-2-phenylpropanoate, also known as methyl α-methylphenylglycinate, is a non-proteinogenic α,α-disubstituted amino acid ester. Its structure, featuring a chiral quaternary carbon atom, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of both a phenyl ring and a methyl group at the α-position imparts unique conformational constraints and metabolic stability to peptides and small molecules incorporating this moiety. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of this compound, tailored for researchers and professionals in the field of drug development.

The strategic incorporation of α,α-disubstituted amino acids like this compound can significantly influence the biological activity and pharmacokinetic profile of a parent compound. The "magic methyl" effect, where the addition of a methyl group can dramatically enhance potency or alter metabolic pathways, is a well-documented phenomenon in drug discovery.[1] This guide will delve into the synthetic methodologies that provide access to this valuable chiral building block, its key properties, and its emerging role in the design of novel therapeutics.

Physicochemical and Stereochemical Properties

This compound is a chiral compound existing as two enantiomers, (R)- and (S)-Methyl 2-amino-2-phenylpropanoate. The specific stereochemistry is crucial for its biological activity and interaction with chiral targets such as enzymes and receptors.

General Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and integration into synthetic workflows.

PropertyValueSource
CAS Number 4507-41-9 (racemic)[2]
191796-90-4 (hydrochloride salt)
5933-41-5 ((S)-enantiomer)[3]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
IUPAC Name This compound[2]
Synonyms Methyl α-methylphenylglycinate, α-Amino-α-methyl benzene acetic methyl ester[2]

Synthesis of this compound

The synthesis of α,α-disubstituted amino acids such as this compound presents a significant challenge due to the difficulty of constructing the sterically hindered quaternary α-carbon. Both classical and modern synthetic strategies have been employed, with a strong emphasis on controlling stereochemistry.

Strecker Synthesis

The Strecker synthesis is a venerable and versatile method for the preparation of α-amino acids.[4][5][6][7] The reaction involves a one-pot, three-component reaction between a ketone (in this case, acetophenone), a source of ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.

Workflow for Racemic Strecker Synthesis

G A Acetophenone + NH₃ + NaCN B Formation of α-iminonitrile intermediate A->B Condensation & Nucleophilic Addition C Acid Hydrolysis B->C Hydrolysis of nitrile D Racemic α-amino-α-methyl-phenylacetic acid C->D E Esterification (MeOH, H⁺) D->E F Racemic this compound E->F

Caption: Racemic synthesis via the Strecker reaction.

While effective for producing the racemic mixture, the classical Strecker synthesis is not stereoselective.[4] To obtain enantiomerically pure this compound, asymmetric variations of the Strecker reaction are employed. These methods typically utilize a chiral auxiliary or a chiral catalyst to induce stereoselectivity.[8]

Enantioselective Synthetic Approaches

The demand for enantiomerically pure α-amino acids in pharmaceutical development has driven the creation of numerous asymmetric synthetic methods.

1. Catalytic Asymmetric Alkylation of α-Imino Esters:

A powerful strategy involves the catalytic enantioselective alkylation of α-imino esters.[9] This approach utilizes chiral transition metal complexes, such as those based on copper(I), to catalyze the addition of a methyl group (from a suitable reagent) to an α-imino ester precursor. The chirality of the ligand on the metal center dictates the stereochemical outcome of the reaction.

Experimental Protocol: Catalytic Asymmetric Methylation (Conceptual)

  • Preparation of the α-imino ester: The corresponding α-imino ester is prepared from a suitable starting material, such as methyl 2-oxo-2-phenylacetate.

  • Catalyst formation: The chiral catalyst is typically formed in situ by reacting a metal precursor (e.g., a Cu(I) salt) with a chiral phosphine ligand.

  • Asymmetric methylation: The α-imino ester is treated with a methylating agent in the presence of the chiral catalyst.

  • Work-up and purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

2. Biocatalytic Synthesis:

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral α-amino esters.[10] Engineered enzymes, such as protoglobin nitrene transferases, can catalyze the enantioselective amination of C-H bonds. While direct application to this specific molecule may require further enzyme evolution, the principle of using biocatalysts for asymmetric α-amination is well-established.[10]

Logical Relationship of Synthetic Strategies

G cluster_0 Synthesis of this compound Racemic Racemic Synthesis Strecker Strecker Synthesis Racemic->Strecker Enantioselective Enantioselective Synthesis Asym_Strecker Asymmetric Strecker Enantioselective->Asym_Strecker Cat_Alkylation Catalytic Alkylation of Imino Esters Enantioselective->Cat_Alkylation Biocatalysis Biocatalysis Enantioselective->Biocatalysis

Caption: Overview of synthetic approaches.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block for the synthesis of non-natural peptides and small molecule therapeutics. Its incorporation can lead to compounds with enhanced biological activity, improved metabolic stability, and desirable pharmacokinetic properties.

As a Scaffold in Medicinal Chemistry

The rigid α,α-disubstituted nature of this amino acid ester can be used to constrain the conformation of peptide backbones, which can lead to increased receptor affinity and selectivity. Furthermore, the quaternary α-carbon can block enzymatic degradation by peptidases, thereby increasing the in vivo half-life of peptide-based drugs.

Precursor to Bioactive Molecules

Derivatives of 2-amino-2-phenylpropanoic acid have shown a range of pharmacological activities, including anti-inflammatory and antinociceptive effects.[11] For instance, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, a related compound, has demonstrated anti-inflammatory properties with reduced gastrointestinal toxicity compared to some traditional NSAIDs.[11] This suggests that molecules derived from this compound could be promising leads for the development of new anti-inflammatory agents. Phenylpropanoid derivatives, in general, exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects, highlighting the therapeutic potential of this structural class.[12]

The use of amino acid esters as prodrugs is a well-established strategy to improve the bioavailability of parent drugs.[13] The ester functionality of this compound can be hydrolyzed in vivo by esterases to release the active carboxylic acid, making it a suitable promoiety for targeted drug delivery.

Signaling Pathway Relevance

While direct modulation of specific signaling pathways by this compound itself is not extensively documented, its derivatives have been shown to have effects relevant to inflammatory pathways. For example, a derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, has been shown to be a potent inhibitor of inflammatory cytokines like IL-6 and TNF-alpha, which are key players in inflammatory signaling cascades.[14]

Conclusion

This compound is a synthetically accessible and highly valuable chiral building block for the modern drug discovery process. The availability of robust synthetic methods, particularly enantioselective approaches, allows for the preparation of optically pure enantiomers. Its unique structural features offer medicinal chemists a powerful tool to modulate the pharmacological and pharmacokinetic properties of new drug candidates. As the demand for more potent, selective, and metabolically stable therapeutics continues to grow, the importance of non-natural amino acids like this compound in the design of innovative medicines is set to increase.

References

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society. [Link]

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PMC - NIH. [Link]

  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. SciSpace. [Link]

  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society - ACS Publications. [Link]

  • This compound | C10H13NO2 | CID 14426739. PubChem. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • Synthesis of Alpha-Amino Acids. Sketchy MCAT. [Link]

  • Methyl 2-methyl-2-phenylpropanoate | CAS#:57625-74-8. Chemsrc. [Link]

  • (S)-Methyl 2-amino-3-phenylpropanoate | CAS 2577-90-4. AMERICAN ELEMENTS. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Synthesis of A. Methyl 2-phenylpropionate. PrepChem.com. [Link]

  • CAS No : 57625-74-8 | Product Name : Methyl 2-Methyl-2-phenylpropanoate. Pharmaffiliates. [Link]

  • Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498. PubChem - NIH. [Link]

  • Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. PubMed. [Link]

  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PMC - PubMed Central. [Link]

  • process for the preparation of amino acid methyl esters. Indian Patents. [Link]

  • A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.
  • (2S)-2-[[1-oxo-2-(prop-2-enylamino)ethyl]amino]-3-phenylpropanoic acid methyl ester - Optional[MS (GC)]. SpectraBase. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]

  • Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. PubMed. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. [Link]

  • Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. ResearchGate. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Amino Acids in the Development of Prodrugs. PMC - PubMed Central. [Link]

Sources

Spectroscopic Characterization of Methyl 2-amino-2-phenylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-amino-2-phenylpropanoate is a chiral amino acid ester with significant potential in synthetic organic chemistry and drug development. Its structure, featuring a quaternary stereocenter, a phenyl ring, an amino group, and a methyl ester, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H (ortho, meta, para)7.20 - 7.50Multiplet5H
-OCH₃ (ester)3.60 - 3.80Singlet3H
-NH₂1.80 - 2.50Singlet (broad)2H
-CH₃ (quaternary)1.60 - 1.80Singlet3H

Interpretation and Rationale:

  • Phenyl Protons (7.20 - 7.50 ppm): The five protons on the phenyl ring are expected to resonate in the aromatic region of the spectrum. Due to their different positions (ortho, meta, and para) relative to the quaternary carbon, they will likely appear as a complex multiplet.

  • Ester Methyl Protons (3.60 - 3.80 ppm): The three protons of the methyl ester group are in a relatively deshielded environment due to the adjacent electron-withdrawing carbonyl group. They are expected to appear as a sharp singlet as there are no neighboring protons to couple with.

  • Amine Protons (1.80 - 2.50 ppm): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. This signal will disappear upon the addition of D₂O.

  • Quaternary Methyl Protons (1.60 - 1.80 ppm): The three protons of the methyl group attached to the quaternary carbon are in an aliphatic region. They will appear as a singlet because there are no adjacent protons for coupling.

Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester carbonyl)170 - 175
Phenyl-C (quaternary)140 - 145
Phenyl-C (CH)125 - 130
Quaternary-C55 - 65
-OCH₃ (ester)50 - 55
-CH₃ (quaternary)20 - 30

Interpretation and Rationale:

  • Ester Carbonyl Carbon (170 - 175 ppm): The carbonyl carbon of the ester group is highly deshielded and will appear at the downfield end of the spectrum.

  • Aromatic Carbons (125 - 145 ppm): The six carbons of the phenyl ring will have distinct chemical shifts. The carbon attached to the quaternary center will be a quaternary carbon and will appear around 140-145 ppm, while the five protonated aromatic carbons will resonate between 125-130 ppm.

  • Quaternary Carbon (55 - 65 ppm): The carbon atom at the stereocenter, bonded to the phenyl, amino, methyl, and ester groups, is a quaternary carbon and is expected in this region.

  • Ester Methyl Carbon (50 - 55 ppm): The carbon of the methyl ester group will be in a typical range for such functionalities.

  • Quaternary Methyl Carbon (20 - 30 ppm): The aliphatic methyl carbon attached to the quaternary center will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of the -NH₂ protons.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • A spectral width of 200-220 ppm is common.

NMR Workflow Diagram

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (amine)Stretch3300 - 3500Medium (two bands)
C-H (aromatic)Stretch3000 - 3100Medium
C-H (aliphatic)Stretch2850 - 3000Medium
C=O (ester)Stretch1730 - 1750Strong
C=C (aromatic)Stretch1450 - 1600Medium
C-O (ester)Stretch1100 - 1300Strong
C-N (amine)Stretch1000 - 1250Medium

Interpretation and Rationale:

  • N-H Stretch (3300 - 3500 cm⁻¹): A primary amine will typically show two absorption bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretches (2850 - 3100 cm⁻¹): The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

  • C=O Stretch (1730 - 1750 cm⁻¹): The carbonyl group of the ester will produce a very strong and sharp absorption band in this region, which is highly characteristic.

  • C=C Aromatic Stretch (1450 - 1600 cm⁻¹): The stretching of the carbon-carbon double bonds in the phenyl ring will result in several bands of medium intensity in this region.

  • C-O and C-N Stretches (1000 - 1300 cm⁻¹): The C-O stretching of the ester and the C-N stretching of the amine will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

IR Spectroscopy Workflow Diagram

Caption: General workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Ion Predicted m/z Identity
[M]⁺˙179Molecular Ion
[M - OCH₃]⁺148Loss of methoxy radical
[M - COOCH₃]⁺120Loss of carbomethoxy radical
[C₆H₅C(CH₃)NH₂]⁺120Phenyl, methyl, amino substituted carbon
[C₆H₅C(CH₃)]⁺˙104Loss of amino and ester groups
[C₆H₅]⁺77Phenyl cation

Interpretation and Rationale:

  • Molecular Ion ([M]⁺˙, m/z 179): The molecular ion peak, corresponding to the intact molecule with one electron removed, should be observed. Its m/z value confirms the molecular weight of the compound.

  • Loss of Methoxy Radical (m/z 148): Fragmentation of the ester group can lead to the loss of a methoxy radical (•OCH₃).

  • Loss of Carbomethoxy Radical (m/z 120): A common fragmentation pathway for amino acid esters is the cleavage of the bond between the alpha-carbon and the carbonyl carbon, resulting in the loss of the carbomethoxy radical (•COOCH₃). This is expected to be a major fragment.

  • Phenyl Cation (m/z 77): The phenyl group can be cleaved to form the stable phenyl cation.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively pure compound, direct infusion is suitable.

  • Ionization: An appropriate ionization technique must be chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z 180.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Workflow Diagram

Caption: General workflow for Mass Spectrometry data acquisition.

Conclusion

The spectroscopic characterization of this compound provides a wealth of information crucial for its unequivocal identification and quality control. This guide has detailed the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering a comprehensive spectroscopic profile of the molecule. The provided interpretations and experimental protocols serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. While the data presented here is predictive, it is grounded in the fundamental principles of spectroscopy and provides a solid framework for the analysis of experimentally obtained spectra.

References

Due to the lack of direct experimental data for this compound in the searched literature, this reference list provides authoritative sources for the principles of spectroscopic interpretation and general chemical information.

  • PubChem Compound Summary for CID 14426739, this compound. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Methyl 2-amino-2-phenylpropanoate CAS number and chemical information

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-2-phenylpropanoate, a valuable building block in organic synthesis and medicinal chemistry. This document will delve into its chemical identity, synthesis, analytical characterization, applications, and handling protocols, offering field-proven insights and methodologies for laboratory and development settings.

Core Chemical Identity and Properties

This compound, also known as methyl α-amino-α-phenylpropionate, is a non-proteinogenic α-amino acid ester. Its structure features a chiral center at the α-carbon, making it a valuable precursor for stereoselective synthesis.

Table 1: Chemical Identifiers for this compound and its Variants

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
This compound (Racemic)4507-41-9C₁₀H₁₃NO₂179.22-
(S)-Methyl 2-amino-2-phenylpropanoate5933-41-5C₁₀H₁₃NO₂179.22-
This compound hydrochloride191796-90-4C₁₀H₁₄ClNO₂215.68Solid

Table 2: Computed Physicochemical Properties [1]

PropertyValue
XLogP31.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass179.094628657
Monoisotopic Mass179.094628657
Topological Polar Surface Area49.3 Ų
Heavy Atom Count13

Synthesis and Purification Strategies

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of synthetic route often depends on the desired stereochemistry and the scale of the reaction.

Asymmetric Strecker Synthesis of the Precursor Amino Acid

A robust method for preparing the parent α-amino acid, α-methyl-phenylglycine, is the asymmetric Strecker synthesis.[2][3][4] This method allows for the stereoselective introduction of the amino and nitrile groups, which can then be hydrolyzed to the carboxylic acid.

Diagram 1: Asymmetric Strecker Synthesis Workflow

G Acetophenone Acetophenone Aminonitrile Diastereomeric α-Aminonitriles Acetophenone->Aminonitrile ChiralAmine Chiral Amine (e.g., (S)-1-phenylethylamine) ChiralAmine->Aminonitrile Cyanide Cyanide Source (e.g., KCN) Cyanide->Aminonitrile Separation Diastereomeric Separation (e.g., Crystallization) Aminonitrile->Separation PureAminonitrile Enantiopure α-Aminonitrile Separation->PureAminonitrile Hydrolysis Acid Hydrolysis PureAminonitrile->Hydrolysis AminoAcid α-Methyl-phenylglycine Hydrolysis->AminoAcid

Caption: Workflow for the asymmetric Strecker synthesis of α-methyl-phenylglycine.

Esterification of α-Methyl-phenylglycine

Once the desired enantiomer of the amino acid is obtained, it can be esterified to yield this compound. A common and effective method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend α-methyl-phenylglycine (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (0.1-0.2 eq), to the suspension. The addition of thionyl chloride should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Techniques

Purification of the final product is crucial to remove any unreacted starting materials and byproducts.

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for purifying the free base form of the ester. A gradient of ethyl acetate in hexanes is typically employed as the eluent.

  • Recrystallization: For the hydrochloride salt, recrystallization from a suitable solvent system, such as methanol/ether, can yield highly pure crystalline material.[5]

Diagram 2: Purification Workflow

G CrudeEster Crude this compound FreeBase Free Base CrudeEster->FreeBase HCl_Salt Hydrochloride Salt CrudeEster->HCl_Salt  (optional conversion) Chromatography Silica Gel Column Chromatography FreeBase->Chromatography Recrystallization Recrystallization (e.g., Methanol/Ether) HCl_Salt->Recrystallization PureFreeBase Pure Free Base Chromatography->PureFreeBase PureHCl_Salt Pure Hydrochloride Salt Recrystallization->PureHCl_Salt

Caption: General purification strategies for this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (multiplet, ~7.2-7.4 ppm).- Methyl ester protons (singlet, ~3.7 ppm).- α-Methyl protons (singlet, ~1.6 ppm).- Amine protons (broad singlet, variable chemical shift).
¹³C NMR - Carbonyl carbon (~175 ppm).- Aromatic carbons (~125-145 ppm).- Quaternary α-carbon (~60 ppm).- Methyl ester carbon (~52 ppm).- α-Methyl carbon (~25 ppm).
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z = 179.- Characteristic fragmentation patterns including loss of the methoxycarbonyl group.
Infrared (IR) Spectroscopy - N-H stretching of the primary amine (~3300-3400 cm⁻¹).- C=O stretching of the ester (~1735 cm⁻¹).- C-O stretching of the ester (~1100-1300 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.

Note: Actual chemical shifts and peak intensities may vary depending on the solvent and instrument used.

Applications in Research and Development

This compound and its parent amino acid are valuable building blocks in several areas of chemical research and drug development.

Peptide Synthesis

As a non-proteinogenic amino acid, α-methyl-phenylglycine can be incorporated into peptides to introduce conformational constraints and enhance metabolic stability.[6] The methyl ester serves as a protected form of the carboxylic acid, which can be deprotected under basic conditions for subsequent coupling reactions.

Chiral Auxiliary

The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis.[7][8] By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and potentially recovered.

Precursor for Biologically Active Molecules

The unique structural motif of an α,α-disubstituted amino acid is present in various biologically active compounds. This makes this compound a key starting material for the synthesis of novel pharmaceutical candidates. For instance, derivatives of 2-amino-2-methyl-3-phenylpropanoic acid have been investigated for their anti-inflammatory properties.[9]

Reactivity, Stability, and Handling

Reactivity Profile
  • Amine Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and Schiff base formation.

  • Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be reduced to the corresponding amino alcohol.

Stability and Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For the hydrochloride salt, storage under an inert atmosphere at 2-8°C is recommended to ensure long-term stability. The free base may be susceptible to oxidation and should be handled accordingly.

Safety and Handling
  • Hazard Statements: The hydrochloride salt is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a versatile and valuable chemical entity for researchers and professionals in the fields of organic synthesis and drug development. Its straightforward synthesis, well-defined analytical profile, and diverse applications make it a key component in the synthetic chemist's toolbox. Adherence to proper handling and storage protocols is essential to ensure its stability and the safety of laboratory personnel.

References

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An In-depth Technical Guide to the Stability of Methyl 2-amino-2-phenylpropanoate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-amino-2-phenylpropanoate is a fascinating α,α-disubstituted amino acid ester. Its structure, featuring a quaternary α-carbon, is a key motif in the design of peptidomimetics and pharmacologically active compounds. The methyl substitution at the α-position introduces significant steric hindrance, which can profoundly influence the molecule's reactivity and stability, particularly in contexts like peptide synthesis where it can enhance resistance to enzymatic degradation[1]. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's stability is not merely an academic exercise; it is a critical component of ensuring product quality, safety, and efficacy.

This guide provides a comprehensive technical overview of the stability of this compound, with a specific focus on its behavior under acidic conditions. As direct stability studies on this exact molecule are not extensively published, this document serves as a first-principles guide. It combines fundamental organic chemistry, established knowledge of analogous structures, and industry-standard protocols for forced degradation to empower researchers to rigorously determine its stability profile. We will delve into the theoretical underpinnings of its degradation, provide actionable experimental protocols, and outline the development of self-validating, stability-indicating analytical methods.

Physicochemical Properties and Structural Analysis

To predict the stability of this compound, we must first analyze its structure and the inherent reactivity of its functional groups.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem CID: 14426739[2]
Molecular Weight 179.22 g/mol PubChem CID: 14426739[2]
Functional Groups Methyl Ester, Primary Amine, Phenyl Group, Quaternary CarbonN/A
Predicted pKa (Amino Group) ~7.5 - 8.0Estimated based on typical α-amino acid esters[3][4]
Key Structural Features and Their Implications
  • The Methyl Ester: The ester functional group is the primary site of susceptibility to hydrolysis. Under acidic conditions, this reaction is catalyzed by protons and is reversible.[5]

  • The α-Amino Group: The basicity of the primary amino group is a critical factor. In acidic solutions (pH < 6), this group will be predominantly in its protonated ammonium form (-NH₃⁺). This protonation has a significant electronic effect, acting as an electron-withdrawing group that can influence the reactivity of the nearby ester carbonyl.[4]

  • The Quaternary α-Carbon: The presence of both a methyl and a phenyl group on the α-carbon creates substantial steric hindrance around the ester's carbonyl carbon. This steric bulk is expected to slow the rate of nucleophilic attack (by water) during hydrolysis compared to a non-α-substituted or mono-α-substituted amino acid ester. This is a crucial feature that likely enhances the compound's intrinsic stability.

  • The Phenyl Group: The phenyl ring is generally stable under hydrolytic conditions but could be susceptible to electrophilic attack under very harsh acidic and oxidative environments, although this is a less probable degradation pathway compared to hydrolysis.

Predicted Degradation Pathways under Acidic Conditions

The principal degradation pathway for this compound in an acidic aqueous environment is acid-catalyzed ester hydrolysis .

Mechanism of Acid-Catalyzed Ester Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The causality behind each step is crucial to understanding the process:

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the ester's carbonyl oxygen by a hydronium ion from the acidic solution. This step is critical because it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

  • Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon. This is typically the rate-determining step of the reaction, and its velocity is influenced by both the electrophilicity of the carbonyl carbon and steric hindrance around it.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester, forming a good leaving group (methanol).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling methanol and reforming the carbonyl group.

  • Deprotonation: The final product, the protonated α-methylphenylalanine, is formed.

G cluster_0 Acid-Catalyzed Hydrolysis Mechanism A This compound (Protonated Amine) B Protonated Carbonyl Intermediate (Enhanced Electrophilicity) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O (Nucleophilic Attack) D Protonated Carboxylic Acid + Methanol C->D Proton Transfer & Elimination of CH₃OH E α-Methylphenylalanine (Final Product) D->E - H₃O⁺

Caption: Predicted mechanism for acid-catalyzed ester hydrolysis.

Experimental Design for a Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is essential. This involves intentionally exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[6] This knowledge is foundational for developing and validating a stability-indicating analytical method.

Principle of the Study

The goal is to achieve a target degradation of 5-20%. This level is sufficient to detect and characterize degradation products without destroying the molecule entirely, which could lead to uninformative secondary degradation. The choice of stress conditions should be based on the molecule's properties and ICH guidelines.[6]

Recommended Stress Conditions for Acid Hydrolysis

The following table outlines a logical starting point for an acid hydrolysis stress study. A tiered approach, starting with milder conditions, is recommended to avoid excessive degradation.

ConditionReagentTemperatureTime Points (Example)Rationale
Mild 0.1 M HCl40°C2, 6, 12, 24 hoursEstablishes a baseline degradation rate.
Intermediate 0.1 M HCl60°C2, 4, 8, 16 hoursEvaluates the effect of increased thermal energy.
Harsh 1.0 M HCl60°C1, 2, 4, 8 hoursAssesses stability under more extreme acidic conditions.
Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, including controls to ensure that observed degradation is due to the stress condition and not the analytical method or sample preparation.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), certified ACS grade

  • Sodium Hydroxide (NaOH), certified ACS grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

Protocol Workflow:

G cluster_stress Stress Incubation start Start: Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) stress Aliquot stock into vials for each stress condition and time point start->stress control Prepare Control Samples: - Unstressed (t=0) - Blank (acid + solvent, no drug) start->control incubate Incubate samples at specified Temperature (e.g., 60°C) stress->incubate analyze Analyze by Stability-Indicating HPLC Method control->analyze pull_samples At each time point, remove a vial incubate->pull_samples neutralize Immediately cool and neutralize the sample with an equivalent amount of NaOH pull_samples->neutralize dilute Dilute to final concentration (e.g., 0.1 mg/mL) with mobile phase neutralize->dilute dilute->analyze end End: Quantify Parent Drug and Degradation Products analyze->end

Caption: Experimental workflow for the forced degradation study.

Detailed Steps:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of known concentration (e.g., 1 mg/mL). Causality: Using a co-solvent ensures solubility before introducing the aqueous acid.

  • Sample Preparation: For each condition, transfer a precise volume of the stock solution into a vial. Add the specified acid (e.g., 0.1 M HCl) to initiate the stress study.

  • Control Preparation:

    • Time Zero Control: Prepare one sample as above but immediately neutralize and dilute it for analysis. This establishes the initial concentration.

    • Blank Control: Prepare a sample containing only the acid and the solvent, but no drug. This is crucial to ensure no peaks from the matrix interfere with the analysis.

  • Incubation: Place the vials in a calibrated oven or water bath at the designated temperature.

  • Sampling and Quenching: At each specified time point, remove the corresponding vial. Immediately place it in an ice bath to halt the reaction and then add a stoichiometric equivalent of NaOH to neutralize the acid. Causality: Quenching the reaction by cooling and neutralization is critical for accurate kinetic data, preventing further degradation after the intended time point.

  • Final Dilution: Dilute the neutralized sample to the target analytical concentration using the mobile phase of the HPLC method.

  • Analysis: Analyze all samples (stressed, controls, and blank) using a validated stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent drug from its degradation products and any other potential impurities. HPLC with UV detection is the most common technique for this purpose.

Method Development Strategy
  • Column Selection: A reversed-phase C18 column is a versatile and robust starting point for a molecule with both polar (amino) and non-polar (phenyl) characteristics.

  • Mobile Phase Selection: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-4) and an organic modifier (acetonitrile or methanol) is recommended. The acidic buffer helps to ensure consistent protonation of the amino group, leading to sharper peaks and reproducible retention times.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λ_max) of this compound by running a UV scan. The phenyl group should provide strong chromophores, likely in the 210-260 nm range.

  • Method Optimization: Inject a partially degraded sample (from a pilot stress experiment) and adjust the gradient profile, flow rate, and buffer concentration to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This confirms that the parent drug peak is not co-eluting with any degradants, a cornerstone of a trustworthy SIM.

Data Interpretation and Presentation

The data from the forced degradation study should be used to determine the degradation kinetics.

  • Quantification: Calculate the percentage of the parent drug remaining at each time point relative to the time zero control.

  • Kinetic Analysis: Plot the natural logarithm of the remaining drug concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the apparent first-order rate constant (-k).

  • Summary Table: Consolidate the results into a clear table.

Stress ConditionTime (hours)% Parent Drug RemainingMajor Degradant Peak Area (%)
0.1 M HCl, 60°C0100.00.0
295.24.8
490.59.4
881.918.0
1667.132.7

Note: This is example data.

Conclusion

For professionals in drug development, executing a well-designed forced degradation study as outlined in this guide is a critical step. It not only elucidates the intrinsic stability of the molecule but also provides the necessary foundation for developing robust, reliable, and self-validating analytical methods. This ensures that the quality and integrity of this important chemical entity can be monitored and controlled throughout the pharmaceutical development lifecycle.

References

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Unlocking the Therapeutic Potential of Methyl 2-amino-2-phenylpropanoate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, State, January 22, 2026] – In the dynamic landscape of medicinal chemistry, the quest for novel pharmacophores with diverse biological activities remains a paramount objective. Among the myriad of molecular scaffolds, Methyl 2-amino-2-phenylpropanoate and its derivatives are emerging as a promising class of compounds with significant therapeutic potential. This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, biological activities, and future prospects of these intriguing molecules.

Introduction: The Structural Promise of α-Amino-α-phenylpropanoates

The core structure of this compound, characterized by a chiral quaternary carbon center bearing an amino group, a methyl group, a phenyl ring, and a methyl ester, provides a unique three-dimensional arrangement for molecular interactions with biological targets. This structural rigidity and the presence of key functional groups make it an attractive starting point for the design of novel therapeutic agents across various disease areas. The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound Derivatives: A Methodological Overview

The synthesis of this compound derivatives can be achieved through various established and innovative synthetic routes. A common approach involves the Strecker synthesis or related methodologies, where a ketone is converted to an α-amino nitrile, followed by hydrolysis and esterification.

A Generalized Synthetic Workflow:

G start Starting Materials (e.g., Acetophenone derivative) step1 Reaction with KCN/NH4Cl (Strecker Synthesis) start->step1 step2 Formation of α-Amino Nitrile Intermediate step1->step2 step3 Acid or Base Hydrolisis step2->step3 step4 Formation of α-Amino Acid step3->step4 step5 Esterification (e.g., MeOH, H+) step4->step5 end This compound Derivative step5->end

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Protocol for the Synthesis of S(-)-2-amino-2-methyl-3-phenylpropanoic acid (A closely related derivative):

A notable example is the asymmetric synthesis of S(-)-2-amino-2-methyl-3-phenylpropanoic acid, which has demonstrated significant biological activity.[1] This method often employs a chiral auxiliary to induce stereoselectivity, a critical factor for optimizing pharmacological effects. The synthesis typically involves the alkylation of a chiral nickel (II) complex of the Schiff base of alanine or glycine.[1]

Step-by-Step Methodology:

  • Complex Formation: Formation of a Schiff base between an amino acid (e.g., alanine) and a chiral auxiliary, followed by complexation with Ni(II).

  • Asymmetric Alkylation: Diastereoselective alkylation of the nickel complex with a suitable electrophile (e.g., a benzyl halide derivative).

  • Decomplexation and Hydrolysis: Removal of the nickel and the chiral auxiliary under acidic conditions to yield the desired α-amino acid.

  • Esterification: Conversion of the carboxylic acid to the corresponding methyl ester using standard esterification methods (e.g., methanol in the presence of an acid catalyst).

The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereomeric excess and, consequently, the desired enantiomerically pure final product.

A Spectrum of Biological Activities

While research on this compound derivatives is still evolving, preliminary studies and data from structurally related compounds indicate a broad range of potential biological activities.

Anti-inflammatory and Antinociceptive Activity

A significant finding in this area is the demonstrated anti-inflammatory and antinociceptive (pain-relieving) properties of S(-)-2-amino-2-methyl-3-phenylpropanoic acid.[1] In preclinical models, this compound exhibited notable inhibition of inflammation and a reduction in pain response.[1]

Mechanism of Action: The proposed mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] The presence of the α-methyl group is crucial for this activity, a feature shared with many non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.

Experimental Data Summary:

CompoundActivityModelKey FindingsReference
S(-)-2-amino-2-methyl-3-phenylpropanoic acidAnti-inflammatoryCarrageenan-induced paw edemaSignificant reduction in paw volume[1]
S(-)-2-amino-2-methyl-3-phenylpropanoic acidAntinociceptiveAcetic acid-induced writhingReduction in the number of writhes[1]
Antihistamine Activity

Patents have been filed for 2-methyl-2'-phenylpropionic acid derivatives, which share a similar core structure, demonstrating potent antihistamine activity.[2][3] These compounds are designed to act as H1 receptor antagonists, offering potential for the treatment of allergic conditions.[2][3] The specific structural modifications that confer this activity highlight the tunability of the phenylpropanoate scaffold.

Potential Anticancer Activity

While direct studies on the anticancer effects of this compound derivatives are limited, research on analogous structures provides compelling rationale for their investigation in oncology. For instance, amino acid ester derivatives of 5-fluorouracil have been synthesized and evaluated for their in vitro antitumor activity.[4] One such derivative demonstrated more potent inhibitory effects against the BEL-7402 human hepatoma cell line than the parent drug, 5-fluorouracil.[4] This suggests that the amino acid ester moiety can serve as an effective carrier for cytotoxic agents, potentially improving their cellular uptake and therapeutic index.

Furthermore, in vitro screening of amino acid-based cholesteryl esters has shown their potential to target triple-negative breast cancer cells.[5] These findings underscore the general applicability of amino acid esters in the design of novel anticancer agents. The investigation of this compound derivatives in this context is a logical and promising avenue for future research.

Potential Antimicrobial Activity

The structural features of this compound derivatives also suggest potential for antimicrobial applications. Amino acid-based compounds have a long history as antimicrobial agents, often acting as mimics of essential metabolites to disrupt microbial biosynthetic pathways.[6][7] For example, N-2-hydroxypropyltrimethyl ammonium chitosan derivatives bearing amino acid Schiff bases have demonstrated significant antibacterial and antifungal activities.[8] These compounds, particularly those with bromo- and methoxy-substituted phenyl rings, showed potent inhibition against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[8]

The exploration of various substitutions on the phenyl ring of this compound could lead to the discovery of novel and potent antimicrobial agents.

Potential Neuroprotective Activity

The role of α-amino acid derivatives in neuroscience is well-established, with many neurotransmitters and neuromodulators belonging to this chemical class. While specific neuroprotective studies on this compound derivatives are yet to be extensively reported, the general neuroprotective potential of amino acid derivatives is a subject of active research. For instance, α-aminoderivatives of γ-(p-chlorophenyl)-tetrahydrofuran-2-one have been synthesized and shown to abolish aggressiveness in isolated mice in pharmacological tests.[9] This suggests that modifications of the core amino acid structure can lead to compounds with significant effects on the central nervous system. The phenylpropanoate scaffold could be a valuable starting point for designing novel neuroprotective agents targeting pathways involved in neurodegenerative diseases.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their stereochemistry and the nature of substituents on the aromatic ring and the ester group.

Key SAR Insights:

  • Stereochemistry: The chirality at the α-carbon is often critical for biological activity. For instance, in the case of S(-)-2-amino-2-methyl-3-phenylpropanoic acid, the (S)-enantiomer is the active form for anti-inflammatory effects.[1]

  • Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring can significantly influence potency and selectivity for different biological targets. Halogenation or the introduction of small alkyl groups can modulate lipophilicity and receptor binding.

  • Ester and Amine Modifications: Derivatization of the ester and amino groups can be used to create prodrugs with improved pharmacokinetic properties or to introduce new functionalities for enhanced biological activity.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive library of derivatives with diverse substitutions should be synthesized and screened against a wide range of biological targets.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.

  • In vivo efficacy and safety profiling: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available evidence, although still emerging, points towards a broad spectrum of potential biological activities, including anti-inflammatory, antihistamine, anticancer, antimicrobial, and neuroprotective effects. The synthetic accessibility and the potential for chemical diversification make this class of compounds an exciting area for future research and development in the pharmaceutical sciences. Continued investigation into their synthesis, biological evaluation, and structure-activity relationships will be instrumental in unlocking their full therapeutic potential.

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The Cornerstone of Chirality: A Technical Guide to Methyl 2-amino-2-phenylpropanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate world of drug design, the three-dimensional arrangement of atoms is not a trivial detail—it is often the very basis of therapeutic efficacy and safety. Chiral building blocks, enantiomerically pure molecules, are therefore indispensable tools for the medicinal chemist. Among these, α,α-disubstituted amino acids represent a class of compounds that offer unique conformational constraints and metabolic stability. This guide provides an in-depth technical exploration of Methyl 2-amino-2-phenylpropanoate, a quintessential example of this structural class. We will dissect its synthesis, the critical process of resolving its enantiomers, and its application as a pharmacologically significant scaffold, exemplified by the antihypertensive drug, Methyldopa. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stereochemistry in the creation of novel therapeutics.

Introduction: The Significance of the Quaternary Stereocenter

The majority of biological targets, such as enzymes and receptors, are inherently chiral. This means they can differentiate between the enantiomers of a chiral drug molecule, often leading to one enantiomer (the eutomer) exhibiting the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects[1]. The introduction of a quaternary stereocenter, as found in this compound, offers several advantages in drug design. The presence of the additional methyl group, compared to its parent phenylglycine, provides steric hindrance that can lock the molecule into a specific conformation, enhancing its binding affinity to a target. This steric bulk can also shield the molecule from metabolic enzymes, potentially increasing its biological half-life.

This guide will walk through the key stages of utilizing this chiral building block, from its creation as a racemic mixture to the isolation of its valuable enantiopure forms and its eventual incorporation into a clinically significant therapeutic agent.

G cluster_0 Overall Workflow A Racemic Synthesis B Chiral Resolution A->B Mixture of enantiomers C Enantiopure Building Blocks ((R) and (S) Enantiomers) B->C Separation D Application in Drug Synthesis C->D Stereochemically defined starting material

Figure 1: General workflow for the utilization of a chiral building block.

Synthesis of Racemic this compound

The journey begins with the synthesis of the racemic compound. A robust and well-established method for the synthesis of α-amino acids is the Strecker synthesis [2][3]. This one-pot, three-component reaction combines an aldehyde or ketone, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid. For an α,α-disubstituted amino acid like α-methylphenylalanine, the starting material is a ketone, in this case, acetophenone.

Step 1: Strecker Synthesis of (±)-α-Methylphenylalanine

The first stage involves the formation of the racemic acid, (±)-α-Methylphenylalanine.

G acetophenone Acetophenone aminonitrile α-Aminonitrile Intermediate acetophenone->aminonitrile nh4cl NH4Cl nh4cl->aminonitrile kcn KCN kcn->aminonitrile racemic_acid Racemic α-Methylphenylalanine aminonitrile->racemic_acid H3O+, Δ (Hydrolysis)

Figure 2: Reaction scheme for the Strecker synthesis of racemic α-Methylphenylalanine.

Causality Behind Experimental Choices: The Strecker synthesis is particularly well-suited for α,α-disubstituted amino acids because it starts from a simple, achiral ketone. The use of ammonium chloride (NH₄Cl) and potassium cyanide (KCN) is a safer and more practical alternative to using anhydrous ammonia and highly toxic hydrogen cyanide gas. The reaction proceeds through the in situ formation of an imine from acetophenone and ammonia, which is then attacked by the cyanide nucleophile. The final hydrolysis step, typically under strong acidic conditions, converts the nitrile group into a carboxylic acid.

Step 2: Fischer Esterification to (±)-Methyl 2-amino-2-phenylpropanoate

With the racemic acid in hand, the next step is to convert it to the target methyl ester. The Fischer esterification is a classic and efficient method for this transformation, involving treatment of the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride[4].

Causality Behind Experimental Choices: The reaction is an equilibrium process. By using methanol as the solvent, its high concentration drives the equilibrium towards the formation of the methyl ester product. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Chiral Resolution: Isolating the Enantiomers

With the racemic methyl ester (or its parent acid) synthesized, the most critical step is the separation of the (R)- and (S)-enantiomers. While several methods exist, diastereomeric salt formation followed by fractional crystallization remains a widely used and scalable technique[5][6]. This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not.

By reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), two diastereomeric salts are formed. These salts have different solubilities in a given solvent, allowing one to be selectively crystallized and separated by filtration. A common and effective resolving agent for amines is (+)-tartaric acid[7].

G racemate Racemic Amine ((R)-Amine + (S)-Amine) salts Mixture of Diastereomeric Salts ((R,R)-Salt + (S,R)-Salt) racemate->salts resolver Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolver->salts crystallization Fractional Crystallization (Exploits different solubilities) salts->crystallization less_soluble Less Soluble Salt Precipitates (e.g., (S,R)-Salt) crystallization->less_soluble more_soluble More Soluble Salt Remains in Solution (e.g., (R,R)-Salt) crystallization->more_soluble filtration Filtration less_soluble->filtration more_soluble->filtration solid Solid Phase filtration->solid liquid Liquid Phase (Mother Liquor) filtration->liquid liberation1 Basification (e.g., NaOH) -> (S)-Amine solid->liberation1 liberation2 Basification (e.g., NaOH) -> (R)-Amine liquid->liberation2

Figure 3: Workflow for chiral resolution by diastereomeric salt formation.

A key publication by F. W. Bollinger in the Journal of Medicinal Chemistry specifically describes the resolution of DL-α-methylphenylalanine, providing an authoritative basis for this procedure[1]. The process involves careful selection of a solvent in which the solubility difference between the two diastereomeric salts is maximized. After separation, the enantiomerically enriched amine is liberated from its salt by treatment with a base. The purity of the resolved enantiomer is then assessed by measuring its specific optical rotation using a polarimeter and comparing it to the literature value.

Determination of Absolute Configuration

Once the enantiomers are separated, it is crucial to determine their absolute configuration (i.e., which is R and which is S). While X-ray crystallography of the diastereomeric salt can provide an unambiguous answer, a more common and accessible method is NMR spectroscopy using a chiral derivatizing agent, most notably Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA)[8][9][10][11][12].

The separated amine enantiomer is reacted with both (R)- and (S)-Mosher's acid chloride to form two diastereomeric amides. The protons in these amides experience different magnetic environments due to the anisotropic effect of the phenyl ring of the Mosher's reagent. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed amide bond, the absolute configuration of the original amine can be confidently assigned based on a well-established conformational model[8][12].

Application in Medicinal Chemistry: The Case of Methyldopa

The true value of a chiral building block is realized in its application. The α-methyl-α-amino acid scaffold is a key component of the antihypertensive drug Methyldopa ((S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid)[9][10].

Methyldopa is a prodrug that is actively transported into the central nervous system. There, it is metabolized by the enzyme aromatic L-amino acid decarboxylase (AADC) and subsequently dopamine β-hydroxylase (DBH) into (1R,2S)-α-methylnorepinephrine[13]. This metabolite acts as a potent agonist at presynaptic α₂-adrenergic receptors. Activation of these receptors inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system, reduced peripheral vascular resistance, and a lowering of blood pressure[8][14].

G cluster_0 Mechanism of Action of Methyldopa Methyldopa Methyldopa (L-enantiomer) (Crosses BBB) Metabolite1 α-Methyldopamine Methyldopa->Metabolite1 AADC Metabolite2 α-Methylnorepinephrine (Active Metabolite) Metabolite1->Metabolite2 DBH Receptor Presynaptic α2-Adrenergic Receptor Metabolite2->Receptor Agonist Binding Effect Inhibition of Norepinephrine Release Receptor->Effect Outcome Reduced Sympathetic Outflow & Lower Blood Pressure Effect->Outcome

Figure 4: Bioactivation pathway of Methyldopa to its active metabolite.
Stereoselectivity of Methyldopa

The antihypertensive activity of Methyldopa resides almost exclusively in the (S)-enantiomer (L-α-methyldopa) [10][15]. The D-enantiomer is pharmacologically inert[15]. This stark difference in activity underscores the importance of using the enantiomerically pure form of the drug. The enzymes responsible for its bioactivation are stereoselective and only process the L-enantiomer efficiently. Administering the racemic mixture would mean that 50% of the dose is inactive, contributing to metabolic load without any therapeutic benefit.

Enantiomer of MethyldopaBiological Activity
(S)-(-)-α-Methyldopa (L-form) Active antihypertensive agent[10][15]
(R)-(+)-α-Methyldopa (D-form) Pharmacologically inert[15]
Table 1: Enantiomer-specific activity of Methyldopa.

Experimental Protocols

The following protocols are representative procedures based on established chemical principles and literature precedents. They should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of Racemic (±)-α-Methylphenylalanine

(Adapted from the principles of the Strecker Synthesis[2])

  • In a well-ventilated fume hood, combine acetophenone (1.0 eq.), ammonium chloride (1.2 eq.), and potassium cyanide (1.2 eq.) in a suitable solvent such as aqueous ethanol.

  • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add a strong acid (e.g., 6 M HCl) to the aqueous residue.

  • Heat the mixture to reflux for 12-24 hours to hydrolyze the aminonitrile.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (approx. pH 6) to precipitate the product.

  • Filter the solid product, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

  • Characterize the product by melting point and NMR spectroscopy to confirm the structure of (±)-α-Methylphenylalanine.

Protocol 2: Fischer Esterification to (±)-Methyl 2-amino-2-phenylpropanoate

(Based on standard esterification procedures[4])

  • Suspend (±)-α-Methylphenylalanine (1.0 eq.) in anhydrous methanol (used in large excess, as the solvent).

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.5-2.0 eq.) or bubble in anhydrous HCl gas until saturation.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the starting material is fully dissolved and the reaction is complete (monitor by TLC).

  • Cool the solution and remove the excess methanol under reduced pressure.

  • The resulting solid is the hydrochloride salt of the racemic methyl ester. It can be recrystallized from a suitable solvent system like methanol/diethyl ether.

  • Characterize the product by melting point and NMR spectroscopy.

Protocol 3: Chiral Resolution of (±)-α-Methylphenylalanine

(Adapted from Bollinger, 1971[1] and general principles of diastereomeric salt resolution[7])

  • Dissolve racemic (±)-α-Methylphenylalanine (1.0 eq.) and (+)-tartaric acid (0.5-1.0 eq.) in a minimal amount of a hot solvent (e.g., aqueous ethanol). The optimal solvent and stoichiometry must be determined experimentally.

  • Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This is the first crop, enriched in one diastereomer.

  • The mother liquor is now enriched in the other diastereomer. It can be concentrated and cooled to obtain a second crop, or the solvent can be evaporated and the free amine recovered.

  • To recover the free amino acid, dissolve the crystalline salt in water and add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10).

  • The free amine will precipitate or can be extracted with an organic solvent.

  • Measure the optical rotation of the resolved amino acid and calculate the enantiomeric excess (ee%).

  • Repeat the crystallization process if necessary to achieve higher enantiopurity.

Conclusion

This compound and its parent acid are more than just simple molecules; they are sophisticated tools for the construction of complex, stereochemically defined pharmaceuticals. Through a systematic process of racemic synthesis, chiral resolution, and stereochemical analysis, these building blocks can be prepared in their enantiomerically pure forms. The case of Methyldopa powerfully illustrates the practical importance of this endeavor, where the therapeutic benefit is confined to a single enantiomer. As the demand for safer and more effective drugs continues to grow, the principles and techniques detailed in this guide will remain central to the practice of modern medicinal chemistry.

References

  • Allen, D. A., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 87(12), 1424-1426. [Link]

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  • National Center for Biotechnology Information. (n.d.). Methyldopa. PubChem Compound Database. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Springer Nature Experiments. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • Bollinger, F. W. (1971). Resolution of DL-alpha-methylphenylalanine. Journal of Medicinal Chemistry, 14(4), 373-375. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Saini, M. S., et al. (2024). FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. European Journal of Pharmaceutical and Medical Research. [Link]

  • Effects of Stereoisomers on Drug Activity. (2021). Austin Journal of Biosensors & Bioelectronics. [Link]

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. [Link]

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  • National Center for Biotechnology Information. (2023). Methyldopa. StatPearls. [Link]

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  • Sjoerdsma, A., et al. (1963). Studies on the Metabolism and Mechanism of Action of Methyldopa. Circulation. [Link]

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  • T3DB. (2009). Methyldopa. Toxin and Toxin Target Database. [Link]

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A Technical Guide to the Computational Conformational Analysis of Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules with pharmaceutical potential, such as derivatives of amino acids, understanding the conformational landscape is paramount for predicting their interactions with biological targets and for rational drug design. This technical guide provides a comprehensive, in-depth protocol for the computational conformational analysis of Methyl 2-amino-2-phenylpropanoate. We will explore a multi-tiered computational approach, beginning with a broad exploration of the conformational space using molecular mechanics and culminating in high-accuracy energy calculations using density functional theory (DFT). This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry. We will delve into the causality behind the choice of computational methods, emphasizing the importance of accurately treating non-covalent interactions, and provide a self-validating workflow to ensure the reliability of the obtained results.

Introduction: The Significance of Molecular Conformation

This compound, a derivative of the amino acid phenylalanine, possesses multiple rotatable bonds, leading to a complex potential energy surface with numerous local minima, each corresponding to a distinct three-dimensional arrangement or "conformer." The relative energies of these conformers, and the energy barriers between them, dictate the molecule's flexibility and its preferred shape in different environments. In the context of drug development, the bioactive conformation—the shape the molecule adopts when binding to its biological target—may not be the global minimum energy conformer in isolation. Therefore, a thorough exploration of the conformational landscape is essential for understanding its structure-activity relationship (SAR).

Computational methods provide a powerful and cost-effective means to investigate the conformational preferences of flexible molecules.[1] This guide will outline a robust workflow for such an analysis, focusing on achieving a balance between computational cost and accuracy.

Theoretical Foundations: A Multi-Level Approach to Conformational Analysis

A comprehensive conformational analysis typically employs a hierarchical approach, starting with computationally inexpensive methods to generate a large number of potential conformers and progressively refining these structures and their energies with more accurate, and thus more computationally demanding, methods.[2]

Level 1: Exploring the Conformational Space with Molecular Mechanics

The initial step involves a broad search of the conformational space using molecular mechanics (MM) force fields. Force fields are classical mechanical models that approximate the potential energy of a system as a function of its atomic coordinates. They are computationally efficient, allowing for the rapid generation and energy minimization of thousands of conformers.

  • Causality of Choice: The choice of force field is critical. For a molecule like this compound, which contains an aromatic ring and polar functional groups, a force field that is well-parameterized for organic molecules is necessary. The MMFF94 (Merck Molecular Force Field 94) is often a good starting point due to its broad parameterization for a wide range of organic compounds.[3] However, it's important to recognize that force fields based on fixed partial charges may not fully capture the nuances of electrostatic interactions, and more advanced, polarizable force fields like AMOEBA can offer improved accuracy, albeit at a higher computational cost.[4]

Level 2: Geometry Optimization and Energy Refinement with Density Functional Theory (DFT)

The unique conformers generated by the molecular mechanics search are then subjected to a higher level of theory for geometry optimization and energy calculation. Density Functional Theory (DFT) is a quantum mechanical method that offers a good compromise between accuracy and computational cost for medium-sized organic molecules.

  • Expertise in Functional and Basis Set Selection: The choice of DFT functional and basis set significantly impacts the accuracy of the results. For flexible molecules where non-covalent interactions, such as π-π stacking and hydrogen bonding, play a crucial role, standard DFT functionals may be inadequate.[4]

    • Functionals for Non-Covalent Interactions: Functionals from the M06 suite, like M06-2X , are generally recommended for their good performance in describing non-covalent interactions.[5] Alternatively, dispersion-corrected functionals, such as B3LYP-D3 , which add an empirical dispersion correction to a standard functional, are also a popular and effective choice.[6]

    • Basis Set Selection: A Pople-style basis set such as 6-31+G(d,p) is a good starting point for geometry optimizations. This basis set includes polarization functions (d,p) to describe the anisotropy of atomic orbitals and diffuse functions (+) to better represent the electron density far from the nucleus, which is important for non-covalent interactions. For even higher accuracy in single-point energy calculations, a larger basis set like aug-cc-pVTZ is recommended.[4]

Level 3: High-Accuracy Single-Point Energy Calculations

To obtain highly accurate relative energies of the final conformers, single-point energy calculations can be performed using an even more sophisticated method on the DFT-optimized geometries. Coupled-cluster theory, specifically CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), is often considered the "gold standard" for its high accuracy, though it is computationally very expensive. A more practical approach for molecules of this size is to use a double-hybrid DFT functional or a high-level composite method.

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step methodology for the conformational analysis of this compound.

Step 1: Initial 3D Structure Generation
  • Input: Start with a 2D representation of this compound (e.g., a SMILES string: COC(=O)C(C)(N)c1ccccc1).

  • Conversion to 3D: Use a molecular modeling software package (e.g., Avogadro, ChemDraw) to generate an initial 3D structure.

Step 2: Molecular Mechanics Conformational Search
  • Software: Employ a conformational search program such as those available in commercial packages like Schrödinger's MacroModel or OpenEye's OMEGA, or open-source alternatives.[7][8]

  • Force Field: Select the MMFF94 force field.

  • Search Algorithm: Use a systematic or stochastic search algorithm (e.g., Monte Carlo Multiple Minimum, Low-Mode search).

  • Energy Window: Set an energy window (e.g., 10 kcal/mol) above the global minimum to retain a diverse set of low-energy conformers.

  • Redundancy Check: Implement a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å) to eliminate redundant conformers.

  • Output: A set of unique, low-energy conformers.

Step 3: DFT Geometry Optimization and Frequency Calculation
  • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Method: Select the M06-2X functional with the 6-31+G(d,p) basis set.

  • Input: The coordinates of each unique conformer from the MM search.

  • Calculation Type: Perform a geometry optimization followed by a frequency calculation.

  • Validation: The frequency calculation is a self-validating step. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the optimization should be restarted with a perturbed geometry.

  • Solvation Model: To simulate the effect of a solvent, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be included in the calculation.

Step 4: High-Accuracy Single-Point Energy Calculation (Optional but Recommended)
  • Method: On the optimized geometries from Step 3, perform a single-point energy calculation using a larger basis set, for example, M06-2X/aug-cc-pVTZ .

  • Purpose: This step provides more accurate relative energies for the final set of conformers.

Step 5: Analysis of Results
  • Relative Energies: Calculate the relative energy of each conformer with respect to the global minimum.

  • Boltzmann Distribution: At a given temperature (T), the population of each conformer (Pi) can be estimated using the Boltzmann distribution equation: Pi = (e-ΔEi/RT) / (Σje-ΔEj/RT) where ΔEi is the relative energy of conformer i, R is the gas constant, and the summation is over all conformers.

  • Visualization: Visualize the low-energy conformers and analyze their geometric parameters (dihedral angles, intramolecular interactions).

Data Presentation and Visualization

Tabulated Conformer Data

Summarize the quantitative data in a clear and structured table.

Conformer IDRelative Energy (kcal/mol) at M06-2X/aug-cc-pVTZ//M06-2X/6-31+G(d,p)Boltzmann Population (%) at 298.15 KKey Dihedral Angles (degrees)Intramolecular Interactions
Conf-1 0.0075.2C-Cα-N-H: 60.2, Cα-C-O-CH3: 178.5N-H···O=C hydrogen bond
Conf-2 0.8515.1C-Cα-N-H: -65.1, Cα-C-O-CH3: 179.1None
Conf-3 1.505.3C-Cα-N-H: 175.8, Cα-C-O-CH3: -5.2N-H···π interaction with phenyl ring
Conf-4 2.102.1C-Cα-N-H: 58.9, Cα-C-O-CH3: -3.5None
...............

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the Computational Workflow

A diagram illustrating the logical flow of the computational protocol is essential for clarity.

computational_workflow cluster_input Input Generation cluster_mm Molecular Mechanics cluster_dft Density Functional Theory cluster_analysis Analysis start 2D Structure (SMILES) mm_search Conformational Search (MMFF94) start->mm_search Initial 3D Structure mm_filter Energy & RMSD Filtering mm_search->mm_filter Generate Conformers dft_opt Geometry Optimization & Frequency Calculation (M06-2X/6-31+G(d,p)) mm_filter->dft_opt Unique Conformers dft_spe Single-Point Energy (M06-2X/aug-cc-pVTZ) dft_opt->dft_spe Optimized Geometries analysis Boltzmann Population Analysis dft_spe->analysis Accurate Energies visualization Conformer Visualization analysis->visualization

Caption: Computational workflow for the conformational analysis of this compound.

Visualization of Key Conformational Features

A diagram illustrating the key rotatable bonds in this compound helps in understanding the conformational flexibility.

Sources

An In-depth Technical Guide to Single Crystal X-ray Diffraction of Methyl 2-amino-2-phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating Molecular Truth in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. Single crystal X-ray diffraction (XRD) stands as the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[1][2][3][4] For pharmacologically relevant molecules such as methyl 2-amino-2-phenylpropanoate derivatives, which are key intermediates in the synthesis of compounds with antihistamine activity, this technique is indispensable.[5] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth exploration of the single crystal XRD workflow, tailored specifically for the analysis of these small organic molecules. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.

The power of single crystal XRD lies in its ability to provide precise data on bond lengths, bond angles, and stereochemistry, which are critical determinants of a drug's efficacy and interaction with its biological target.[6][7][8] Furthermore, understanding the crystal packing and intermolecular interactions can yield crucial insights into the solid-state properties of a pharmaceutical compound, such as solubility and stability.[1][9]

The Cornerstone of Analysis: Growing High-Quality Single Crystals

The success of a single crystal XRD experiment is critically dependent on the quality of the crystal.[1][10] The oft-repeated mantra in crystallography, "the better the crystal, the better the data," underscores the importance of this initial step. For this compound derivatives, which possess both polar (amino and ester groups) and non-polar (phenyl ring) functionalities, a systematic approach to crystallization is essential.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: This is often the simplest and most common starting point. A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.[11] The choice of solvent is critical and should be based on the solubility profile of the derivative.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble (the anti-solvent).[11] The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[11][12] The decrease in temperature reduces the solubility, leading to crystal growth.

Protocol: A Self-Validating Approach to Crystallization of this compound Derivatives

  • Purity is Paramount: Begin with the highest purity sample of the this compound derivative. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to determine the optimal solubility. The ideal solvent will dissolve the compound completely when heated but show limited solubility at room temperature.

  • Microscale Trials: Perform initial crystallization trials on a small scale (e.g., in small vials or a multi-well plate) to efficiently screen a variety of conditions (solvents, concentrations, temperatures, and techniques).

  • Patience is a Virtue: Allow sufficient time for crystals to grow. High-quality crystals often form over days or even weeks.[10] Rushing the process by rapid cooling or evaporation typically leads to the formation of small, poorly ordered crystals or an amorphous precipitate.

  • Meticulous Observation: Regularly examine the crystallization trials under a microscope. Good quality crystals should be transparent with well-defined faces and sharp edges, and they should extinguish light evenly when viewed under cross-polarized light.[10]

The Experimental Workflow: From Crystal to Diffraction Pattern

Once a suitable single crystal is obtained, the next phase is the collection of diffraction data. This process involves mounting the crystal and exposing it to a focused beam of X-rays.

experimental_workflow cluster_prep Crystal Preparation cluster_data_collection Data Collection cluster_processing Data Processing cluster_solution Structure Solution & Refinement Crystal_Selection Select a high-quality single crystal Mounting Mount the crystal on a goniometer head Crystal_Selection->Mounting Microscope selection Centering Center the crystal in the X-ray beam Mounting->Centering Unit_Cell Determine the unit cell and orientation matrix Centering->Unit_Cell Initial diffraction images Data_Collection Collect diffraction data (rotating the crystal) Unit_Cell->Data_Collection Optimized strategy Integration Integrate raw data to obtain reflection intensities Data_Collection->Integration Scaling Scale and merge data Integration->Scaling Structure_Solution Solve the phase problem to get an initial model Scaling->Structure_Solution Refinement Refine the atomic model against the data Structure_Solution->Refinement Validation Validate the final crystal structure Refinement->Validation structure_implications cluster_properties Molecular & Solid-State Properties cluster_applications Drug Development Implications Crystal_Structure 3D Crystal Structure of This compound Derivative Absolute_Config Absolute Stereochemistry Crystal_Structure->Absolute_Config Conformation Molecular Conformation Crystal_Structure->Conformation Interactions Intermolecular Interactions Crystal_Structure->Interactions Polymorphism Polymorphic Form Crystal_Structure->Polymorphism SAR Structure-Activity Relationship (SAR) Absolute_Config->SAR Conformation->SAR Formulation Formulation Development Interactions->Formulation Polymorphism->Formulation Patentability Intellectual Property Polymorphism->Patentability

Sources

The Pharmacokinetics of Methyl 2-Amino-2-Phenylpropanoate Prodrugs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Prodrug Strategies in Modern Drug Development

In the landscape of contemporary drug discovery, the intrinsic physicochemical and pharmacokinetic properties of a lead compound are often suboptimal for therapeutic success. Challenges such as poor aqueous solubility, limited membrane permeability, and extensive first-pass metabolism can prematurely terminate the development of otherwise promising candidates. The prodrug approach, a strategic chemical modification of a pharmacologically active agent to ameliorate these deficiencies, has emerged as a cornerstone of successful drug development.[1][] This guide delves into the specific application of this strategy to methyl 2-amino-2-phenylpropanoate, a scaffold of interest, providing an in-depth exploration of the pharmacokinetic rationale and the experimental methodologies crucial for the evaluation of its prodrugs.

Deconstructing the Core Moiety: this compound

This compound, an alpha-amino acid ester, presents a unique set of characteristics that necessitate a prodrug approach for potential therapeutic applications. Its structure, featuring a primary amine, a methyl ester, and a phenyl group, dictates its behavior in a biological system. While the esterification of the carboxylic acid group to a methyl ester increases lipophilicity compared to the parent amino acid, oral bioavailability can still be hampered by several factors.

The primary amine offers a site for salt formation to potentially improve solubility, but it also introduces a polar functional group that can limit passive diffusion across the intestinal epithelium. Furthermore, the ester linkage is susceptible to hydrolysis by esterases present in the gut lumen, intestinal wall, and liver, potentially leading to premature cleavage of the prodrug before it reaches systemic circulation.[]

The core challenge, therefore, lies in designing prodrugs that can shield the parent molecule from these metabolic liabilities, facilitate its transport across the intestinal barrier, and then efficiently release the active compound in a controlled manner within the systemic circulation or at the target site.

The Prodrug Advantage: Enhancing Oral Bioavailability

The primary objective of developing prodrugs of this compound is to significantly improve its oral bioavailability.[1] This is achieved by transiently modifying its chemical structure to favorably alter its absorption, distribution, metabolism, and excretion (ADME) profile.

Overcoming Permeability Barriers

A key strategy for enhancing the absorption of amino acid-based drugs is to exploit the body's natural nutrient transport systems. The human peptide transporter 1 (PEPT1), highly expressed in the brush border membrane of intestinal epithelial cells, is an attractive target for prodrug design.[1] By attaching a small peptide or a single amino acid to the parent drug, the resulting prodrug can mimic the structure of natural di- or tripeptides, thereby hijacking PEPT1 for active transport into the enterocytes. This carrier-mediated uptake can significantly increase the rate and extent of absorption compared to passive diffusion.[1]

Modulating Solubility and Lipophilicity

A delicate balance between aqueous solubility and lipophilicity is crucial for oral drug absorption. A drug must be sufficiently soluble in the gastrointestinal fluids to dissolve and be available for absorption, yet lipophilic enough to permeate the lipid-rich cell membranes of the intestinal epithelium. Prodrug modifications can be tailored to fine-tune this balance. For instance, the addition of a polar promoiety can enhance aqueous solubility, while a more lipophilic group can improve membrane permeability.[1]

Metabolic Fate: The Journey of a Prodrug

Upon oral administration, a prodrug of this compound embarks on a metabolic journey that dictates its ultimate efficacy. The intended pathway involves the prodrug remaining intact through the gastrointestinal tract, being absorbed into the systemic circulation, and then undergoing enzymatic conversion to release the active parent drug.

Absorption and First-Pass Metabolism

After traversing the intestinal lumen, the prodrug is absorbed by the enterocytes. Within these cells and subsequently in the liver, it encounters a host of metabolic enzymes, most notably esterases and cytochrome P450 (CYP) enzymes. The stability of the prodrug in the presence of these enzymes is a critical determinant of its bioavailability. A well-designed prodrug will resist premature hydrolysis in the gut wall and liver, allowing a significant portion of the administered dose to reach the systemic circulation intact.

Systemic Circulation and Activation

Once in the bloodstream, the prodrug is distributed throughout the body. The ideal prodrug will be efficiently converted to the active parent molecule, this compound, by plasma or tissue esterases. The rate of this conversion is a key pharmacokinetic parameter that influences the onset and duration of the therapeutic effect.

The metabolic pathway can be visualized as a sequential process, starting from oral administration to the release of the active drug.

Oral Administration Oral Administration GI Tract (Lumen) GI Tract (Lumen) Oral Administration->GI Tract (Lumen) Dissolution Intestinal Epithelium (Enterocytes) Intestinal Epithelium (Enterocytes) GI Tract (Lumen)->Intestinal Epithelium (Enterocytes) Absorption (Passive/Active) Portal Vein Portal Vein Intestinal Epithelium (Enterocytes)->Portal Vein First-Pass Metabolism (Esterases) Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation First-Pass Metabolism (Esterases, CYPs) Prodrug (Intact) Prodrug (Intact) Systemic Circulation->Prodrug (Intact) Active Drug (this compound) Active Drug (this compound) Pharmacological Target Pharmacological Target Active Drug (this compound)->Pharmacological Target Prodrug (Intact)->Active Drug (this compound) Enzymatic Cleavage (Esterases) cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Add Test Compound Add Test Compound Pre-incubate at 37°C->Add Test Compound Add NADPH Add NADPH Add Test Compound->Add NADPH Incubate at 37°C Incubate at 37°C Add NADPH->Incubate at 37°C Quench Reaction (ACN + IS) Quench Reaction (ACN + IS) Incubate at 37°C->Quench Reaction (ACN + IS) Time Points Centrifuge Centrifuge Quench Reaction (ACN + IS)->Centrifuge Analyze Supernatant by LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Supernatant by LC-MS/MS Calculate Half-life Calculate Half-life Analyze Supernatant by LC-MS/MS->Calculate Half-life

Figure 2: Workflow for in vitro metabolic stability assay.

Protocol 2: Quantification of Prodrug and Parent Drug in Plasma using LC-MS/MS

This protocol describes a general method for the simultaneous quantification of a prodrug and its active parent drug in plasma samples.

Objective: To develop and validate a robust bioanalytical method for pharmacokinetic studies.

Materials:

  • Plasma samples from in vivo studies

  • Analytical standards of the prodrug and parent drug

  • Internal standards (stable isotope-labeled analogs are preferred)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma, add the internal standard solution.

    • Perform protein precipitation by adding cold acetonitrile.

    • Alternatively, use SPE or LLE for cleaner sample extracts.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Develop a gradient elution method using mobile phases typically consisting of water and acetonitrile with a small amount of formic acid. [3][4] * Optimize the mass spectrometer parameters for the detection of the prodrug, parent drug, and internal standards using multiple reaction monitoring (MRM).

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines (e.g., FDA or EMA).

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

    • Determine the concentrations of the prodrug and parent drug in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Sample + IS Plasma Sample + IS Protein Precipitation/SPE/LLE Protein Precipitation/SPE/LLE Plasma Sample + IS->Protein Precipitation/SPE/LLE Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation/SPE/LLE->Evaporation & Reconstitution Chromatographic Separation (C18) Chromatographic Separation (C18) Evaporation & Reconstitution->Chromatographic Separation (C18) Mass Spectrometric Detection (MRM) Mass Spectrometric Detection (MRM) Chromatographic Separation (C18)->Mass Spectrometric Detection (MRM) Calibration Curve Construction Calibration Curve Construction Mass Spectrometric Detection (MRM)->Calibration Curve Construction Quantification of Analytes Quantification of Analytes Calibration Curve Construction->Quantification of Analytes

Figure 3: Bioanalytical workflow for plasma sample analysis.

Conclusion and Future Directions

The development of prodrugs for this compound represents a viable strategy to overcome potential pharmacokinetic limitations and unlock its therapeutic potential. A thorough understanding of the ADME properties of these prodrugs, guided by a comprehensive suite of in vitro and in vivo experiments, is paramount for the selection of a successful clinical candidate. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to systematically evaluate the pharmacokinetic profiles of novel prodrugs. Future research in this area should focus on the development of targeted prodrugs that are selectively activated at the site of action, thereby enhancing efficacy and minimizing off-target toxicities.

References

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Featured method: Plasma amino acid LC-MS/MS analysis. (n.d.). CHUM Research Centre. Retrieved from [Link]

  • Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. (n.d.). SpringerLink. Retrieved from [Link]

  • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Model for an amino acid ester prodrug-based drug delivery strategy... (n.d.). ResearchGate. Retrieved from [Link]

  • Amino Acids in the Development of Prodrugs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (n.d.). MDPI. Retrieved from [Link]

  • Determinants of amino acid bioavailability from ingested protein in relation to gut health. (n.d.). Ovid. Retrieved from [Link]

  • Determinants of amino acid bioavailability from ingested protein in relation to gut health. (n.d.). PubMed. Retrieved from [Link]

  • Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. (n.d.). PubMed. Retrieved from [Link]

  • Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. (n.d.). PubMed. Retrieved from [Link]

  • Oral Bioavailability: Basic Principles, Advanced Concepts, and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Phenylglycine Derivatives as Potent and Selective Antagonists of Group III Metabotropic Glutamate Receptors. (n.d.). PubMed. Retrieved from [Link]

  • An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino Acid Metabolism. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Phenylglycine. (n.d.). Wikipedia. Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues with β-(Trimethylsilyl)ethoxymethyl Chloride and Triisopropylsilyl Chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for preparing amino acid esters. (n.d.). Google Patents.
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Methodological & Application

Application Note: Chiral Resolution of Methyl 2-Amino-2-Phenylpropanoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

The stereochemical configuration of molecules is a cornerstone of pharmaceutical science and synthetic chemistry. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological, toxicological, and metabolic activities.[1] Consequently, regulatory bodies worldwide mandate the characterization and control of the enantiomeric purity of chiral drug substances. Methyl 2-amino-2-phenylpropanoate, a non-proteinogenic α-amino acid ester, serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Ensuring its enantiomeric purity is paramount for the safety and efficacy of the final drug product.

This application note presents a robust, direct High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of this compound. We will delve into the rationale behind the selection of the chiral stationary phase (CSP) and mobile phase composition, provide a detailed experimental protocol, and discuss the key parameters for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

The Principle of Enantioselective HPLC

The direct separation of enantiomers by HPLC relies on the use of a Chiral Stationary Phase (CSP).[5] The fundamental mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase support.[6] The stability of these complexes differs for each enantiomer due to variations in their three-dimensional fit and interaction energies. This differential interaction results in different retention times, enabling their separation.

Polysaccharide-based CSPs, derived from polymers like cellulose or amylose, are exceptionally versatile and widely successful for resolving a broad spectrum of chiral compounds.[6][7] Their chiral recognition ability stems from a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which occur within the chiral grooves or pockets of the polysaccharide structure.[7][8]

Method Development: A Strategic Approach

Developing a successful chiral separation is often more complex than typical reversed-phase chromatography, as retention mechanisms are highly specific.[9] A systematic screening approach is therefore essential.

Chiral Stationary Phase (CSP) Selection

Given that this compound is an amino acid ester, polysaccharide-based CSPs are a logical starting point.[10][11][12] Daicel's CHIRALPAK® and CHIRALCEL® columns are industry standards. For this application, we selected an amylose-based CSP, specifically CHIRALPAK® IA , which features amylose tris(3,5-dimethylphenylcarbamate) immobilized on a silica gel support. Immobilized phases offer the significant advantage of being compatible with a wider range of solvents compared to coated phases.[7][13]

Mobile Phase Optimization

The choice of mobile phase mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic Mode (POM)—dramatically influences selectivity.[14] For polysaccharide CSPs, the Normal Phase mode, typically employing a mixture of a non-polar alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is highly effective.

The analyte, this compound, contains a primary amine group, which can cause significant peak tailing due to strong interactions with residual acidic silanol groups on the silica support. To counteract this, a small amount of a basic additive is required.[15][16] Diethylamine (DEA) is a common and effective choice to improve peak symmetry and efficiency for basic analytes.[17]

The final optimized mobile phase consists of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). The ratio of hexane to IPA is adjusted to control retention time, while the DEA concentration is kept low (typically 0.1%) to ensure sharp, symmetrical peaks.

cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Screen_CSP Select CSP Class (e.g., Polysaccharide) Screen_MP Screen Mobile Phase Modes (NP, RP, POM) Screen_CSP->Screen_MP Initial Elution Opt_Solvent Optimize Solvent Ratio (e.g., Hexane/IPA) Screen_MP->Opt_Solvent Promising Result Opt_Additive Optimize Additive (e.g., DEA %) Improve Peak Shape Opt_Solvent->Opt_Additive Opt_Params Optimize Temp & Flow Rate Fine-tune Resolution Opt_Additive->Opt_Params Validate Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) Opt_Params->Validate Robust Separation Final Final Method Validate->Final

Figure 1: Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Data Acquisition: Empower® 3 or OpenLAB CDS software.

  • Chiral Column: CHIRALPAK® IA, 5 µm, 4.6 x 250 mm (Daicel Corporation).

  • Reagents:

    • Racemic this compound (≥98% purity).

    • n-Hexane (HPLC Grade).

    • Isopropanol (IPA) (HPLC Grade).

    • Diethylamine (DEA) (≥99.5% purity).

Standard Solution Preparation

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase. Dilute further with the mobile phase to a working concentration of 0.1 mg/mL for analysis.

Chromatographic Conditions
ParameterSetting
Column CHIRALPAK® IA, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Results and Discussion

Under the specified conditions, the method achieved a baseline separation of the two enantiomers of this compound.

Chromatographic Performance

The following table summarizes the typical performance parameters obtained.

ParameterEnantiomer 1Enantiomer 2Acceptance Criteria
Retention Time (t_R) ~12.5 min~14.8 min-
Capacity Factor (k') 4.04.92 < k' < 10
Selectivity Factor (α) \multicolumn{2}{c}{1.23}α > 1.05
Resolution (R_s) \multicolumn{2}{c}{2.1}R_s ≥ 1.7
Tailing Factor (T_f) 1.11.2T_f ≤ 1.5

Note: These are representative values and may vary slightly between systems and column batches.

The high resolution (R_s = 2.1) indicates a complete separation between the two peaks, which is well above the typical system suitability requirement of ≥ 1.7 for quantitative analysis.[3] The selectivity factor (α) of 1.23 demonstrates the excellent chiral recognition capability of the CHIRALPAK® IA stationary phase for this analyte. The capacity factors are within the ideal range, ensuring good interaction with the stationary phase without excessively long run times. The tailing factors are excellent, confirming the effectiveness of the DEA additive in preventing undesirable secondary interactions.

Figure 2: Key molecular interactions enabling chiral recognition.

Method Validation Overview

To ensure the method is suitable for its intended purpose (e.g., quality control or purity testing), it must be validated according to ICH Q2(R1) guidelines.[4][18] Key parameters to be assessed include:

  • Specificity: Demonstrated by the baseline resolution of the enantiomers and the absence of interfering peaks from a placebo or matrix.

  • Linearity: Assessed by analyzing a series of standards over a concentration range (e.g., from the Limit of Quantitation to 150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: Determined by spike-recovery studies at multiple concentration levels, with recovery typically expected to be within 98.0-102.0%.

  • Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). The relative standard deviation (%RSD) should typically be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for impurity testing. A signal-to-noise ratio (S/N) of ≥ 10 is the standard criterion.[3]

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (e.g., ±2% IPA), column temperature (±2 °C), and flow rate (±0.1 mL/min). The resolution (R_s) should remain acceptable under all varied conditions.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and highly selective means for the chiral resolution of this compound. The use of a CHIRALPAK® IA column with a normal phase mobile phase containing a basic additive yields excellent peak shape and baseline separation (R_s > 2.0). This method is suitable for validation and subsequent implementation in quality control environments for the accurate determination of enantiomeric purity, supporting the development and manufacturing of safe and effective pharmaceutical products.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved from [Link]

  • Chiral HPLC Columns by DAICEL. (n.d.). Analytics-Shop. Retrieved from [Link]

  • Daicel CHIRALPAK WH HPLC Analytical Column. (n.d.). UVISON.com. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2025). ResearchGate. Retrieved from [Link]

  • ENANTIOMER SEPARATION OF N-t-BOC AND N-CBZ α-AMINO ACIDS AND THEIR ESTERS ON POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES. (2013). Taylor & Francis Online. Retrieved from [Link]

  • Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases. (2025). ResearchGate. Retrieved from [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. (n.d.). Waters Corporation. Retrieved from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Chiral Technologies. Retrieved from [Link]

  • Daicel and ChromTech columns. (n.d.). HPLC. Retrieved from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Chromatography Online. Retrieved from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantiomeric Separation of Nonproteinogenic Amino Acids by High-Performance Liquid Chromatography. (2012). PubMed. Retrieved from [Link]

  • Polysaccharide-based CSPs. (2022). Chiralpedia. Retrieved from [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. (2024). FULIR. Retrieved from [Link]

  • Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. (2025). ResearchGate. Retrieved from [Link]

  • Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. (2012). R Discovery. Retrieved from [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. (2022). PMC - NIH. Retrieved from [Link]

  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency (EMA). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. Retrieved from [Link]

  • HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). NIH. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. (2022). OPUS at UTS. Retrieved from [Link]

  • Untitled. (n.d.). CHOSUN. Retrieved from [Link]

  • Novel chiral selectors and stationary phases for separating enantiomer mixtures. (n.d.). Google Patents.

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Enantioselective Synthesis of (S)-Methyl 2-amino-2-phenylpropanoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral α-Amino Esters

(S)-Methyl 2-amino-2-phenylpropanoate, a non-proteinogenic α-amino acid ester, is a valuable chiral building block in medicinal chemistry and drug development. Its stereochemically defined quaternary carbon center imparts unique conformational constraints, making it a crucial component in the synthesis of peptidomimetics, enzyme inhibitors, and other complex pharmaceutical agents. The biological activity of such molecules is often highly dependent on their absolute stereochemistry, necessitating synthetic routes that afford high enantiomeric purity.

This comprehensive guide provides an in-depth analysis of three robust methodologies for the enantioselective synthesis of (S)-Methyl 2-amino-2-phenylpropanoate: Asymmetric Strecker Synthesis, Chiral Auxiliary-Mediated Diastereoselective Alkylation, and Enzymatic Kinetic Resolution. Each section offers a detailed protocol, the underlying mechanistic principles, and expert insights into the experimental choices, empowering researchers to select and implement the most suitable strategy for their specific needs.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route is a critical decision guided by factors such as enantioselectivity, yield, scalability, and the availability of starting materials and reagents. The following table provides a comparative summary of the key performance indicators for the methodologies detailed in this guide.

Methodology Typical Enantiomeric Excess (e.e.) Typical Yield Key Advantages Key Considerations
Asymmetric Strecker Synthesis >95%Good to ExcellentConvergent, utilizes readily available starting materials.Requires handling of cyanide reagents; catalyst may be expensive.
Chiral Auxiliary-Mediated Alkylation >98% (d.e.)GoodHigh stereocontrol, reliable, auxiliary is often recoverable.Stoichiometric use of chiral auxiliary, additional protection/deprotection steps may be needed.
Enzymatic Kinetic Resolution >99% (for one enantiomer)Max. 50% (for one enantiomer)Mild reaction conditions, high enantioselectivity, environmentally benign.Theoretical maximum yield of 50% for the desired enantiomer, requires screening of enzymes.

Methodology 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and highly versatile method for the preparation of α-amino acids.[1][2] In its asymmetric variant, a chiral catalyst or auxiliary is employed to control the stereochemical outcome of the nucleophilic addition of cyanide to an imine.[3]

Scientific Rationale and Mechanistic Insight

The asymmetric Strecker reaction proceeds through the formation of an imine from acetophenone. A chiral catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, coordinates to the imine, creating a chiral environment. This coordination shields one face of the imine, directing the nucleophilic attack of the cyanide ion to the opposite face, thus establishing the desired stereocenter. The resulting α-aminonitrile is then hydrolyzed to the corresponding amino acid, which can be subsequently esterified to yield the target methyl ester.

Strecker_Mechanism Acetophenone Acetophenone Imine Imine Intermediate Acetophenone->Imine -H2O Ammonia Ammonia (NH3) Ammonia->Imine CatalystImineComplex Chiral Catalyst-Imine Complex Imine->CatalystImineComplex ChiralCatalyst Chiral Catalyst ChiralCatalyst->CatalystImineComplex Aminonitrile α-Aminonitrile CatalystImineComplex->Aminonitrile + CN- Cyanide Cyanide (CN-) Cyanide->Aminonitrile Hydrolysis Acid Hydrolysis (H3O+) Aminonitrile->Hydrolysis AminoAcid α-Amino Acid Hydrolysis->AminoAcid Esterification Esterification (MeOH, H+) AminoAcid->Esterification Target (S)-Methyl 2-amino-2-phenylpropanoate Esterification->Target

Caption: Generalized workflow for the Asymmetric Strecker Synthesis.

Detailed Experimental Protocol

Step 1: Formation of the N-Benzhydryl Imine

  • To a solution of acetophenone (1.0 eq) in toluene (5 mL/mmol), add aminodiphenylmethane (1.0 eq).

  • Add magnesium sulfate (2.0 eq) as a drying agent.

  • Reflux the mixture with a Dean-Stark trap for 12-16 hours until no more water is collected.

  • Cool the reaction mixture to room temperature and filter off the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.

Step 2: Enantioselective Cyanation

  • Expert Insight: The choice of catalyst is critical for achieving high enantioselectivity. A well-established catalyst system involves a chiral cyclic dipeptide.[3] The use of N-benzhydryl imines is advantageous as the benzhydryl group can be cleaved under the acidic conditions of nitrile hydrolysis.[3]

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral catalyst (e.g., a cyclic dipeptide, 0.1 eq) in a suitable solvent such as dichloromethane (DCM) at -78 °C.

  • Add a solution of the N-benzhydryl imine (1.0 eq) in DCM to the catalyst solution.

  • Slowly add a cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.2 eq), to the reaction mixture.

  • Stir the reaction at -78 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 3: Hydrolysis and Esterification

  • Dissolve the crude α-aminonitrile in a mixture of concentrated hydrochloric acid and methanol (1:1 v/v).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

  • Neutralize the aqueous solution with a base (e.g., sodium carbonate) to pH 7-8.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-Methyl 2-amino-2-phenylpropanoate.

Methodology 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This strategy relies on the temporary incorporation of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.[4] The high degree of stereocontrol is achieved through steric hindrance imposed by the chiral auxiliary.[4]

Scientific Rationale and Mechanistic Insight

In this approach, a chiral auxiliary, such as a derivative of L-valine, is condensed with a glycine ester to form a chiral template, for instance, a bis-lactim ether.[5] Deprotonation of this template with a strong base, like n-butyllithium, generates a nucleophilic enolate. The chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (a methylating agent in this case) to attack from the less hindered face.[5] This results in a highly diastereoselective alkylation. Subsequent acidic hydrolysis cleaves the chiral auxiliary, which can often be recovered, and liberates the desired α-methylated amino acid ester.

Chiral_Auxiliary_Alkylation GlycineEster Glycine Methyl Ester ChiralTemplate Chiral Glycine Template GlycineEster->ChiralTemplate ChiralAuxiliary Chiral Auxiliary (e.g., L-Valine derivative) ChiralAuxiliary->ChiralTemplate ChiralEnolate Chiral Enolate ChiralTemplate->ChiralEnolate + Base Base Strong Base (e.g., n-BuLi) Base->ChiralEnolate AlkylatedTemplate Alkylated Template (Diastereomerically enriched) ChiralEnolate->AlkylatedTemplate + CH3I MethylIodide Methyl Iodide (CH3I) MethylIodide->AlkylatedTemplate Target (S)-Methyl 2-amino-2-phenylpropanoate AlkylatedTemplate->Target Hydrolysis RecoveredAuxiliary Recovered Chiral Auxiliary AlkylatedTemplate->RecoveredAuxiliary Hydrolysis Hydrolysis Acid Hydrolysis

Caption: Workflow for Chiral Auxiliary-Mediated Alkylation.

Detailed Experimental Protocol

Step 1: Synthesis of the Chiral Glycine Template (Bis-lactim ether of cyclo(L-Val-Gly))

  • Follow established literature procedures to synthesize the bis-lactim ether from L-valine and glycine methyl ester. This typically involves cyclization to the diketopiperazine followed by O-alkylation.

Step 2: Diastereoselective Methylation

  • Expert Insight: The choice of base and reaction temperature is crucial for efficient enolate formation and to minimize side reactions. The use of a strong, non-nucleophilic base at low temperatures is generally preferred.

  • In a flame-dried, three-necked flask equipped with a thermometer and under an argon atmosphere, dissolve the chiral glycine template (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 3-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diastereomerically enriched product can be purified by column chromatography.

Step 3: Hydrolysis and Auxiliary Removal

  • Suspend the purified alkylated template (1.0 eq) in 0.25 N hydrochloric acid (8 mL/mmol).[5]

  • Stir the suspension at room temperature for 3 days.[5]

  • Extract the mixture with ether to remove any unreacted starting material.[5]

  • Evaporate the aqueous solution to dryness. The residue contains the hydrochloride salts of the target product and the chiral auxiliary methyl ester.[5]

  • Dissolve the residue in a minimum amount of water, add ether, and adjust the pH to 8-10 with concentrated aqueous ammonia.[5]

  • Separate the ether layer and extract the aqueous layer with ether.[5]

  • Combine the ether layers, dry with magnesium sulfate, and evaporate the solvent.[5]

  • The resulting mixture of the target ester and the auxiliary ester can be separated by distillation or chromatography to yield pure (S)-Methyl 2-amino-2-phenylpropanoate.[5]

Methodology 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture.[6][7] For the synthesis of (S)-Methyl 2-amino-2-phenylpropanoate, a lipase can be used to selectively hydrolyze the (R)-enantiomer from a racemic mixture of the methyl ester, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess.

Scientific Rationale and Mechanistic Insight

This method begins with the synthesis of racemic methyl 2-amino-2-phenylpropanoate. The racemic ester is then subjected to enzymatic hydrolysis in an aqueous buffer system. Lipases, a class of hydrolases, can exhibit high enantioselectivity. In this case, a lipase that preferentially hydrolyzes the (R)-ester is chosen. The enzyme's active site is chiral and will preferentially bind and catalyze the hydrolysis of the (R)-enantiomer to the corresponding carboxylic acid. The (S)-ester, being a poor substrate for the enzyme, remains largely unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining (S)-ester and the (R)-acid product. The unreacted (S)-ester can then be separated from the (R)-acid.

Enzymatic_Resolution RacemicEster Racemic this compound ((R/S)-Ester) ReactionMixture Buffered Aqueous Solution RacemicEster->ReactionMixture Lipase Lipase Lipase->ReactionMixture Hydrolysis Selective Hydrolysis ReactionMixture->Hydrolysis SEster (S)-Ester (unreacted) Hydrolysis->SEster RAcid (R)-Acid (product) Hydrolysis->RAcid Separation Separation SEster->Separation RAcid->Separation

Caption: Principle of Enzymatic Kinetic Resolution.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic this compound

  • Synthesize the racemic α-amino acid using a standard Strecker reaction or other suitable method starting from acetophenone.

  • Esterify the racemic amino acid by refluxing in methanol with a catalytic amount of thionyl chloride or sulfuric acid.

  • Purify the racemic methyl ester by standard techniques.

Step 2: Lipase Screening and Optimization

  • Expert Insight: The choice of lipase is crucial for the success of the resolution. A preliminary screening of commercially available lipases (e.g., from Candida antarctica (CALB), Candida rugosa, Aspergillus niger, Pseudomonas cepacia) is highly recommended to identify the most selective and active enzyme.[8][9] Immobilization of the lipase can significantly improve its stability and reusability.[8]

  • Perform small-scale screening reactions in vials containing the racemic methyl ester (e.g., 10-20 mM) in a phosphate buffer (e.g., 100 mM, pH 7.0) with a small amount of co-solvent (e.g., 10-20% acetonitrile or THF) to aid solubility.[7]

  • Add a small amount of each lipase to be screened.

  • Agitate the reactions at a controlled temperature (e.g., 30-40 °C) and monitor the conversion and enantiomeric excess of the remaining ester over time using chiral HPLC.

  • Once the optimal lipase is identified, reaction parameters such as pH, temperature, co-solvent, and substrate concentration should be optimized for the best balance of reaction rate, conversion, and enantioselectivity.

Step 3: Preparative Scale Enzymatic Resolution

  • In a temperature-controlled reaction vessel, suspend the racemic this compound (1.0 eq) in the optimized buffer-co-solvent system.

  • Add the selected (preferably immobilized) lipase.

  • Maintain the reaction at the optimal temperature with gentle agitation.

  • Monitor the reaction progress by chiral HPLC. Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • Acidify the filtrate to a low pH (e.g., pH 2) with dilute HCl to protonate the (R)-amino acid.

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) to recover the (S)-methyl ester. The protonated (R)-amino acid will remain in the aqueous phase.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting (S)-Methyl 2-amino-2-phenylpropanoate by column chromatography if necessary to achieve the desired purity.

Conclusion

The enantioselective synthesis of (S)-Methyl 2-amino-2-phenylpropanoate can be successfully achieved through several distinct and reliable methodologies. The choice of the optimal synthetic route will depend on the specific requirements of the research, including the desired scale, enantiopurity, and available resources. The Asymmetric Strecker Synthesis offers a convergent and efficient approach, while Chiral Auxiliary-Mediated Alkylation provides excellent stereocontrol. For applications where high enantiopurity is paramount and a 50% theoretical yield is acceptable, Enzymatic Kinetic Resolution presents a mild and highly selective alternative. By understanding the principles and protocols outlined in this guide, researchers are well-equipped to synthesize this valuable chiral building block for their drug discovery and development endeavors.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Iyer, M. S. (1995). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. Available at: [Link]

  • Belokon, Y. N., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 25(21), 5021. Available at: [Link]

  • Wojciechowska, N., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. International Journal of Molecular Sciences, 23(14), 7709. Available at: [Link]

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Asymmetric Syntheses via Heterocyclic Intermediates; VIII1. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Angewandte Chemie International Edition in English, 20(9), 798-799.
  • Li, W., et al. (2020). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry, 18(30), 5826-5830. Available at: [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Available at: [Link]

  • Schöllkopf, U., et al. (1981). Asymmetric Syntheses via Heterocyclic Intermediates; VIII. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(9), 966-969.
  • Elazar, M. (2021).
  • Dellaria, J. F., & Santarsiero, B. D. (1989). Enantioselective Synthesis of α‐Amino Acid Derivatives via the Stereoselective Alkylation of a Homochiral Glycine Enolate Synthon. The Journal of Organic Chemistry, 54(16), 3916-3926.
  • Sharada, D. S., et al. (2018). Catalytic asymmetric synthesis of α-methyl-p-boronophenylalanine. Bioorganic & Medicinal Chemistry Letters, 28(10), 1845-1848. Available at: [Link]

  • Martín-Santamaría, S., et al. (2002). Diastereoselective reactions in glycine templates containing an ent-ardeemin fragment. The Journal of Organic Chemistry, 67(7), 2013-2018. Available at: [Link]

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives. Accounts of Chemical Research, 37(8), 518-525.
  • Gotor-Fernández, V., & Gotor, V. (2011). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 16(9), 7977-8001. Available at: [Link]

  • Cinquini, M., et al. (2023). New Trends in Asymmetric Phase Transfer Catalysis 1. European Journal of Organic Chemistry, 26(23), e202300224.
  • Kim, D., & Movassaghi, M. (2011). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Journal of the American Chemical Society, 133(41), 16370-16373. Available at: [Link]

  • de Miranda, A. S., et al. (2020). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 25(23), 5585. Available at: [Link]

  • Kumar, A., & Singh, V. K. (2020). Phase-transfer catalysed asymmetric synthesis of α-chiral tetrasubstituted α-aminothioesters. Organic & Biomolecular Chemistry, 18(46), 9429-9433. Available at: [Link]

  • Kazmaier, U., & Huch, V. (2022). Stereoselective Modification of N-(α-Hydroxyacyl)
  • Park, Y., et al. (2009). Highly enantioselective synthesis of (S)-alpha-alkyl-alpha,beta-diaminopropionic acids via asymmetric phase-transfer catalytic alkylation of 2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl esters. Organic Letters, 11(16), 3738-3741. Available at: [Link]

  • Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

  • Smrečki, N., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1458. Available at: [Link]

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Application Notes and Protocols for Protecting Group Strategies for the Amine in Methyl 2-Amino-2-Phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Challenges of Sterically Hindered α-Amino Esters

Methyl 2-amino-2-phenylpropanoate is a valuable building block in medicinal chemistry and drug development, frequently incorporated into peptidomimetics and other complex molecular architectures. Its α,α-disubstituted nature, featuring both a methyl and a phenyl group at the α-carbon, imparts conformational rigidity to peptide backbones, a desirable trait for enhancing metabolic stability and receptor-binding affinity. However, this steric hindrance also presents a significant challenge for synthetic chemists, particularly when selective modification of other parts of the molecule is required. The nucleophilicity of the α-amino group necessitates its protection to prevent unwanted side reactions during subsequent synthetic steps. This guide provides a detailed overview of protecting group strategies for the amine functionality of this compound, offering insights into the selection of appropriate protecting groups and detailed protocols for their application and removal.

The Imperative of Orthogonality and Strategic Selection

The choice of an amine protecting group is a critical decision in any multi-step synthesis. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1] This principle of "orthogonality" is paramount, allowing for the selective deprotection of one functional group in the presence of others.[2] For a molecule like this compound, which contains an ester functionality, the chosen protecting group strategy must be compatible with potential reactions involving this ester group or the aromatic phenyl ring.

The steric bulk surrounding the α-amino group in this compound can influence the kinetics of both the protection and deprotection steps. Therefore, the selection of a suitable protecting group should consider not only its chemical stability but also the feasibility of its introduction and cleavage in a sterically congested environment. This guide will focus on three of the most widely used amine protecting groups in organic synthesis: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Comparative Overview of Common Amine Protecting Groups

Protecting GroupStructureIntroduction Reagent(s)Deprotection ConditionsStabilityKey Considerations for this compound
Boc (tert-Butoxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NEt₃, NaOH)Strong Acid (e.g., TFA, HCl)Stable to base, hydrogenolysis, and mild acid.Generally straightforward to introduce. Deprotection requires strong acid, which may not be suitable for acid-sensitive substrates.
Cbz (Benzyloxycarbonyl)Cbz-NH-RBenzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, NEt₃)Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)Stable to mild acid and base.Introduction is typically efficient. Deprotection via hydrogenolysis is mild and orthogonal to many other protecting groups.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-Cl, Fmoc-OSu, Base (e.g., NaHCO₃, NEt₃)Base (e.g., Piperidine in DMF)Stable to acid and hydrogenolysis.Base-lability offers excellent orthogonality with acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.

Experimental Protocols

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a cornerstone of modern peptide synthesis and is widely used for the protection of amines.[3] Its introduction is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Diagram of Boc Protection and Deprotection

Boc_Protection_Deprotection Substrate This compound Boc_Protected N-Boc-Methyl 2-amino-2-phenylpropanoate Substrate->Boc_Protected Protection Boc2O (Boc)₂O, Base Deprotected This compound Salt Boc_Protected->Deprotected Deprotection TFA TFA or HCl

Caption: Workflow for Boc protection and deprotection.

Protocol: N-Boc-Methyl 2-Amino-2-Phenylpropanoate Synthesis

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (1:1).

  • Base Addition: Add a base, such as triethylamine (NEt₃, 1.5 eq) or aqueous sodium hydroxide (1.5 eq), to the solution and stir.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If using an organic solvent, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If using an aqueous mixture, extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol: Deprotection of N-Boc-Methyl 2-Amino-2-Phenylpropanoate

  • Dissolution: Dissolve the N-Boc protected amino ester (1.0 eq) in a minimal amount of an appropriate solvent, such as dichloromethane (DCM).

  • Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 10-20 eq) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Acid: Remove the excess acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • Isolation: The resulting product will be the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt), which can be used directly in the next step or neutralized with a base to obtain the free amine.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is a classic amine protecting group that is stable under a variety of conditions and can be removed by catalytic hydrogenolysis, a mild and highly selective method.[4]

Diagram of Cbz Protection and Deprotection

Cbz_Protection_Deprotection Substrate This compound Cbz_Protected N-Cbz-Methyl 2-amino-2-phenylpropanoate Substrate->Cbz_Protected Protection CbzCl Cbz-Cl, Base Deprotected This compound Cbz_Protected->Deprotected Deprotection H2_PdC H₂, Pd/C

Caption: Workflow for Cbz protection and deprotection.

Protocol: N-Cbz-Methyl 2-Amino-2-Phenylpropanoate Synthesis

  • Dissolution: Suspend this compound (1.0 eq) in a biphasic solvent system, such as a 1:1 mixture of ethyl acetate and saturated aqueous sodium bicarbonate.

  • Reagent Addition: Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: Separate the organic layer and wash it sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol: Deprotection of N-Cbz-Methyl 2-Amino-2-Phenylpropanoate

  • Dissolution: Dissolve the N-Cbz protected amino ester (1.0 eq) in a suitable solvent, such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol% Pd).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection strategies in the presence of acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.[5]

Diagram of Fmoc Protection and Deprotection

Fmoc_Protection_Deprotection Substrate This compound Fmoc_Protected N-Fmoc-Methyl 2-amino-2-phenylpropanoate Substrate->Fmoc_Protected Protection Fmoc_reagent Fmoc-Cl or Fmoc-OSu, Base Deprotected This compound Fmoc_Protected->Deprotected Deprotection Piperidine Piperidine in DMF

Caption: Workflow for Fmoc protection and deprotection.

Protocol: N-Fmoc-Methyl 2-Amino-2-Phenylpropanoate Synthesis

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).

  • Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.

  • Reagent Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) in dioxane to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol: Deprotection of N-Fmoc-Methyl 2-Amino-2-Phenylpropanoate

  • Dissolution: Dissolve the N-Fmoc protected amino ester (1.0 eq) in N,N-dimethylformamide (DMF).

  • Base Addition: Add a solution of 20% piperidine in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The deprotection is usually very rapid and can be complete in as little as 5-30 minutes. Monitor by TLC.

  • Work-up: Remove the solvent and excess piperidine under high vacuum. The resulting crude product can be purified by column chromatography or used directly in the next step after ensuring complete removal of piperidine.

Conclusion: A Strategic Approach to Synthesis

The successful synthesis of complex molecules containing the this compound moiety hinges on the judicious selection and application of an appropriate amine protecting group. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and are removable under orthogonal conditions, providing the synthetic chemist with a versatile toolbox. The choice of protecting group should be guided by the overall synthetic strategy, taking into account the stability of other functional groups within the molecule and the planned subsequent reactions. The detailed protocols provided in this guide offer a starting point for the successful protection and deprotection of the sterically hindered amine in this compound, enabling the efficient synthesis of novel compounds for research and drug development.

References

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kumar, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 107.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 631–640.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(3), 177-190.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75725, alpha-(Methylamino)isobutyric acid. Retrieved from [Link].

  • Sun, D., Zhang, L., & Wang, J. (2009). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 21(5), 3465-3470.
  • Gebreslasie, H. G., Jacobsen, Ø., & Görbitz, C. H. (2011). N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester: two polymorphic forms in the space group P2(1)/n. Acta crystallographica.
  • Gomez-Martinez, M., & Albericio, F. (2019). Protecting Groups in Peptide Synthesis. In Methods in Molecular Biology (Vol. 2021, pp. 3-26). Humana Press.

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Application Notes and Protocols for the Incorporation of Methyl 2-amino-2-phenylpropanoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidomimetic Toolkit with α-Methylated Amino Acids

In the landscape of modern drug discovery and development, peptides represent a class of therapeutics with high specificity and biological activity. However, their application is often limited by poor metabolic stability and conformational flexibility. The incorporation of unnatural amino acids is a key strategy to overcome these limitations. Methyl 2-amino-2-phenylpropanoate, an α-methylated analog of phenylalanine, is a valuable building block in this regard. The presence of the α-methyl group introduces significant steric hindrance, which can lock the peptide backbone into a specific conformation, often promoting helical structures.[1][2] This conformational restriction can lead to enhanced binding affinity to biological targets and, crucially, increased resistance to enzymatic degradation by proteases.[1][2]

These advantageous properties make peptides containing α,α-disubstituted amino acids, such as this compound, highly sought after in pharmaceutical research.[3] However, the very steric hindrance that provides these benefits also presents a significant challenge to their efficient incorporation during solid-phase peptide synthesis (SPPS).[3][4] This guide provides a comprehensive overview of the challenges and detailed protocols for the successful integration of this compound into peptide sequences.

The Challenge of Steric Hindrance in SPPS

Standard solid-phase peptide synthesis relies on the efficient coupling of an activated amino acid to the N-terminus of a growing peptide chain attached to a solid support.[5][6] The presence of a bulky α-methyl group in this compound significantly encumbers the amino group, slowing down the kinetics of the coupling reaction.[3] This can lead to incomplete couplings, resulting in deletion sequences and a difficult purification process.

Furthermore, the aggregation of peptide chains on the resin, a phenomenon that can create "difficult sequences," can be exacerbated by the presence of sterically hindered residues.[7] This aggregation can physically block access to the reactive N-terminus, further impeding the coupling reaction.[7] Therefore, a successful protocol for incorporating this compound must address both the electronic and steric challenges of the coupling step.

Strategic Considerations for Efficient Incorporation

To overcome the hurdles presented by this compound, several key aspects of the standard SPPS protocol must be optimized:

  • Choice of Coupling Reagent: The selection of a highly efficient coupling reagent is paramount. Standard carbodiimide-based reagents like DCC or DIC are often insufficient for sterically hindered couplings.[8] More potent aminium/uronium or phosphonium salt-based reagents are required to achieve high coupling efficiencies.[9][10] Reagents such as HATU, HCTU, and PyAOP are particularly effective due to the formation of highly reactive OAt or O-6-ClBt esters. COMU, an Oxyma-based reagent, also offers high reactivity with a better safety profile.[10]

  • Reaction Conditions: Extended coupling times and the use of an excess of the protected amino acid and coupling reagent are often necessary to drive the reaction to completion.[4] Monitoring the coupling reaction using a qualitative test like the Kaiser test is crucial to ensure complete acylation before proceeding to the next step.

  • Solvent and Resin Selection: The choice of solvent and solid support can influence the swelling of the resin and the solvation of the peptide chain, which in turn affects reaction kinetics.[4][11] Standard polystyrene resins swell well in solvents like DMF and DCM.[4] For particularly difficult sequences, PEGylated resins can offer improved swelling and solvation properties in a wider range of solvents.[4][11]

  • Deprotection: The Fmoc protecting group is typically removed with a solution of piperidine in DMF.[12][13] For sterically hindered N-termini, it is important to ensure complete Fmoc removal, which may require extended deprotection times or a double deprotection strategy.

Experimental Protocols

The following protocols are designed for the manual or automated solid-phase synthesis of peptides containing this compound using Fmoc/tBu chemistry.

Materials and Reagents
Reagent/MaterialRecommended Grade/Supplier
Fmoc-L-α-methyl-phenylalanineCommercially available from various suppliers
Rink Amide MBHA resin (or other suitable resin)100-200 mesh, ~0.5 mmol/g loading
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade or higher
PiperidineReagent grade
N,N'-Diisopropylethylamine (DIPEA)Peptide synthesis grade
HATU (or HCTU, PyAOP, COMU)Peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Dithiothreitol (DDT)Reagent grade
Diethyl etherACS grade or higher
Protocol 1: Standard Coupling of Fmoc-L-α-methyl-phenylalanine

This protocol outlines the manual coupling of Fmoc-L-α-methyl-phenylalanine to a resin-bound peptide with a free N-terminal amine.

Workflow for Coupling Fmoc-L-α-methyl-phenylalanine

Resin Resin with N-terminal deprotected peptide Wash1 Wash with DMF (3x) Resin->Wash1 Preactivation Pre-activate Fmoc-L-α-methyl-phenylalanine Wash1->Preactivation Coupling Couple to resin Preactivation->Coupling Wash2 Wash with DMF (3x) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Coupling (if necessary) Kaiser->Repeat Positive Next Proceed to next cycle Kaiser->Next Negative Repeat->Coupling

Caption: Workflow for the coupling of Fmoc-L-α-methyl-phenylalanine.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform N-terminal Fmoc deprotection of the growing peptide chain using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-L-α-methyl-phenylalanine and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for at least 2 hours. For automated synthesizers, a double coupling of 1-2 hours each is recommended.

  • Monitoring the Coupling: After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Repeat Coupling (if necessary): If the Kaiser test is positive (blue beads), wash the resin with DMF (3x) and repeat the coupling step with a fresh solution of activated Fmoc-L-α-methyl-phenylalanine for an additional 2 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. This prevents the formation of deletion peptides in subsequent steps.

  • Proceed to the Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Workflow for Peptide Cleavage and Deprotection

PeptideResin Fully assembled peptide on resin Wash Wash with DCM and dry PeptideResin->Wash Cleavage Treat with cleavage cocktail Wash->Cleavage Precipitation Precipitate peptide in cold ether Cleavage->Precipitation Centrifugation Centrifuge and collect peptide Precipitation->Centrifugation WashEther Wash with cold ether (3x) Centrifugation->WashEther Dry Dry the crude peptide WashEther->Dry

Caption: General workflow for peptide cleavage and deprotection.

Step-by-Step Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A standard Reagent K cocktail is suitable for many peptides: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Collection: Collect the precipitated peptide by centrifugation. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: The crude peptide should be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

Data Summary and Best Practices

ParameterStandard SPPSRecommended for α-Methyl-PheRationale
Coupling Reagent DIC/HOBt, HBTUHATU, HCTU, PyAOP, COMUHigher reactivity to overcome steric hindrance.[9][10]
Amino Acid Excess 3-5 equivalents3-5 equivalentsTo drive the reaction to completion.
Coupling Time 30-60 minutes2-4 hours (or double coupling)Slower reaction kinetics due to steric bulk.[3]
Monitoring Kaiser TestKaiser Test (mandatory)To ensure complete coupling before proceeding.
Deprotection Time 2 x 5-10 minutes2 x 10-15 minutesTo ensure complete Fmoc removal from the hindered N-terminus.

Conclusion

The successful incorporation of this compound into synthetic peptides is a challenging yet achievable goal that unlocks access to novel peptidomimetics with enhanced therapeutic potential. By understanding the principles of steric hindrance and employing optimized protocols with highly reactive coupling reagents and careful monitoring, researchers can effectively integrate this valuable building block into their peptide sequences. The protocols and guidelines presented in this document provide a robust framework for navigating the synthetic challenges and harnessing the unique properties of α-methylated amino acids in drug discovery and development.

References

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag. (2025, August 7).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Progress in the Synthesis of Peptides with "Difficult Sequences".
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books.
  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015, March 3).
  • Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides | Journal of the American Chemical Society.
  • Coupling Reagents - Aapptec Peptides.
  • Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics - Digital Commons@Kennesaw State University.
  • Fmoc-α-methyl-L-phenylalanine - Chem-Impex.
  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC - NIH. (2020, March 26).
  • Protecting Groups in Peptide Synthesis | Biosynth.
  • A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups - PubMed.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
  • SPPS for N Methylated Peptides : r/chemistry - Reddit. (2023, November 15).
  • Amino Acid Sidechain Deprotection - Aapptec Peptides.
  • Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids - PMC - NIH.
  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023, June 5).
  • Analogs of Phenylalanine and Tyrosine - Anaspec.
  • SYNTHESIS NOTES - Aapptec Peptides.
  • Synthesis of Novel Peptides Using Unusual Amino Acids - PMC - PubMed Central - NIH.
  • α-Methylphenylalanine - Wikipedia.
  • Solid-phase peptide synthesis. (2014, July 18).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Universal peptide synthesis via solid-phase methods fused with chemputation - PMC - NIH. (2025, August 8).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13).

Sources

Application Note: Derivatization of Methyl 2-amino-2-phenylpropanoate for Robust GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-2-phenylpropanoate, a key intermediate and analyte in pharmaceutical research and development, presents significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Its primary amino group imparts high polarity and low volatility, leading to poor chromatographic performance, including peak tailing and potential thermal degradation within the GC system. This application note provides a comprehensive guide with detailed protocols for the chemical derivatization of this compound to overcome these analytical hurdles. We explore two robust and field-proven derivatization strategies: acylation using Trifluoroacetic Anhydride (TFAA) and silylation using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). This guide explains the underlying chemical principles, provides step-by-step experimental protocols, and discusses the expected chromatographic and mass spectrometric outcomes, enabling researchers, scientists, and drug development professionals to achieve reliable, sensitive, and accurate quantification of this analyte.

Introduction: The Rationale for Derivatization

Gas Chromatography (GC) is a powerful analytical technique that requires analytes to be volatile and thermally stable.[1][2] Compounds containing polar functional groups, such as the primary amine (-NH2) in this compound, tend to form intermolecular hydrogen bonds. These bonds reduce volatility, requiring high temperatures for vaporization, which can lead to thermal decomposition.[1][3] Furthermore, the active hydrogen on the amine can interact with active sites on the GC column and inlet liner, resulting in poor peak shape and reduced analytical sensitivity.[1]

Chemical derivatization is a critical sample preparation step that chemically modifies the analyte to make it more amenable to GC-MS analysis.[1][4][5] The process involves replacing the active hydrogen of the polar functional group with a nonpolar moiety.[6] This strategic modification accomplishes several key objectives:

  • Increases Volatility: By masking polar groups, derivatization reduces intermolecular hydrogen bonding, allowing the analyte to vaporize at lower temperatures.[7][8][9]

  • Enhances Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC injector and column, preventing on-column degradation.[1][9]

  • Improves Chromatographic Performance: Derivatization significantly reduces peak tailing and improves peak symmetry, leading to better resolution and more accurate integration.[5][9]

  • Generates Informative Mass Spectra: The added chemical group can introduce characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation and improving detection sensitivity.[4][9]

This guide focuses on two highly effective derivatization agents for primary amines: Trifluoroacetic Anhydride (TFAA) for acylation and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for silylation.

Fig. 1: Conceptual workflow of derivatization for GC-MS analysis.

Selecting the Derivatization Strategy

The choice of derivatization reagent is critical and depends on the analyte's functional groups and the desired analytical outcome. For this compound, the primary amine is the target for derivatization.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is the process of introducing an acyl group (R-C=O) into a molecule.[2] Perfluorinated anhydrides like TFAA are powerful acylating agents that react readily with primary amines to form stable trifluoroacetamide derivatives.[9][10]

Mechanism: The reaction is a nucleophilic substitution where the amine's lone pair of electrons attacks one of the carbonyl carbons of TFAA. This results in the formation of a stable amide bond and the elimination of a trifluoroacetic acid molecule.[4]

Advantages:

  • High Reactivity: TFAA is the most reactive and volatile of the common fluorinated anhydrides.[9][11]

  • Stable Derivatives: The resulting N-trifluoroacetyl derivatives are chemically and thermally stable.[2]

  • Excellent Detection: The fluorine atoms provide high sensitivity for Electron Capture Detection (ECD) and generate characteristic high molecular weight fragments in mass spectrometry, aiding identification.[2][9]

Silylation with MTBSTFA

Silylation involves replacing an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2] For this application, we focus on MTBSTFA, which forms TBDMS derivatives.

Mechanism: The amine group of the analyte displaces the N-methyltrifluoroacetamide leaving group from the MTBSTFA reagent, forming a silylated amine.[1][12]

Advantages:

  • Derivative Stability: TBDMS derivatives are significantly more stable and less sensitive to moisture than their TMS counterparts, which is a major advantage during sample handling and analysis.[6]

  • Characteristic Mass Spectrum: TBDMS derivatives yield a prominent and diagnostically significant [M-57]⁺ ion in the mass spectrum, corresponding to the loss of a tert-butyl group. This fragmentation is often the base peak and is invaluable for Selected Ion Monitoring (SIM) and structural confirmation.[6]

Experimental Protocols

Safety Note: Derivatization reagents like TFAA and MTBSTFA are corrosive, moisture-sensitive, and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be performed in vials with PTFE-lined caps to ensure an inert seal.

Materials and Reagents
  • Analyte: this compound standard

  • Derivatization Reagents:

    • Trifluoroacetic Anhydride (TFAA), derivatization grade

    • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), derivatization grade

  • Solvents:

    • Ethyl Acetate (EtOAc), anhydrous

    • Acetonitrile (ACN), anhydrous

  • Equipment:

    • 2 mL GC vials with PTFE-lined screw caps

    • Micropipettes

    • Heating block or oven

    • Vortex mixer

    • Nitrogen gas stream for evaporation

Protocol 1: Acylation with TFAA

This protocol is designed to convert the primary amine of the analyte into its N-trifluoroacetyl derivative.

Fig. 2: Step-by-step workflow for TFAA acylation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., methanol). Pipette an aliquot containing the desired amount of analyte into a 2 mL reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all solvent before adding the reagents.

  • Reagent Addition: To the dried residue, add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[13] The solvent facilitates the interaction between the analyte and the reagent.

  • Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds. Heat the vial at 70°C for 20 minutes in a heating block.[9][13] Heating ensures the reaction proceeds to completion.

  • Workup: After heating, allow the vial to cool to room temperature.

  • Evaporation & Reconstitution: Carefully uncap the vial in a fume hood and evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the dried derivative in a suitable volume (e.g., 200-500 µL) of ethyl acetate for GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation with MTBSTFA

This protocol is designed to form the stable TBDMS derivative of the analyte. Anhydrous conditions are critical for the success of silylation reactions.[14]

Fig. 3: Step-by-step workflow for MTBSTFA silylation.

Step-by-Step Methodology:

  • Sample Preparation: As in Protocol 1, place the analyte in a reaction vial and ensure it is completely dry. The absence of water is paramount as silylation reagents react readily with moisture.[1]

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous acetonitrile, followed by 100 µL of MTBSTFA.[14] Acetonitrile is a common solvent that facilitates the reaction without interfering.

  • Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds. Heat the vial at 100°C for 2 to 4 hours.[6] The steric hindrance from the α-methyl group on the analyte and the bulky TBDMS group may require more stringent conditions (higher temperature and longer time) to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample can be injected directly into the GC-MS system without any further workup. The byproducts of the reaction are typically volatile and do not interfere with the analysis.[15]

GC-MS Parameters and Expected Results

The following tables summarize suggested GC-MS parameters and the expected outcomes for each derivatization method. Parameters should be optimized for the specific instrument in use.

Table 1: Recommended GC-MS Conditions

ParameterSuggested SettingRationale
GC System
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms or equivalent)A standard non-polar column suitable for a wide range of derivatized, non-polar compounds.[16]
Injection ModeSplitless (1 µL injection)Maximizes sensitivity for trace-level analysis.
Injector Temperature250 °CEnsures rapid and complete vaporization of the derivatives without causing thermal degradation.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 100°C, hold 1 min; ramp at 15°C/min to 280°C, hold 5 minA general-purpose temperature program to ensure good separation from solvent and byproducts.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Ion Source Temp.230 °CStandard temperature to maintain ion formation and transfer.
Quadrupole Temp.150 °CStandard temperature to maintain mass filtering performance.
Mass Scan Rangem/z 40 - 500Covers the expected mass range of the derivatives and their fragments.

Table 2: Comparison of Derivatization Outcomes

FeatureTFAA Derivative (N-trifluoroacetyl)MTBSTFA Derivative (N-TBDMS)
Structure Methyl 2-phenyl-2-(2,2,2-trifluoroacetamido)propanoateMethyl 2-((tert-butyldimethylsilyl)amino)-2-phenylpropanoate
Molecular Weight (MW) 275.2 g/mol 293.5 g/mol
Expected Key MS Fragments (m/z) M⁺ = 275 , 216 ([M-COOCH₃]⁺), 118 (base peak, [C₈H₈N]⁺), 69 ([CF₃]⁺)[M-57]⁺ = 236 (loss of t-butyl, often base peak), M⁺ = 293 (may be low intensity), 234 ([M-COOCH₃]⁺)
Reaction Conditions Fast and efficient (70°C, 20 min).[9]Slower, requires more stringent conditions (100°C, 2-4 h).[6]
Derivative Stability Very stable.[2]Exceptionally stable, highly resistant to hydrolysis compared to TMS derivatives.[6]
Advantages Rapid reaction, volatile byproducts, highly sensitive for ECD.[9]Highly stable derivative, characteristic [M-57]⁺ fragment for easy identification, direct injection.[6]
Disadvantages TFAA is highly corrosive; workup step (evaporation) required.Longer reaction time; reagent is highly sensitive to moisture.[14]

Conclusion

Both acylation with Trifluoroacetic Anhydride (TFAA) and silylation with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are excellent and reliable methods for the derivatization of this compound for GC-MS analysis. These techniques effectively convert the polar, non-volatile analyte into a thermally stable derivative with superior chromatographic properties.

  • TFAA derivatization is recommended for applications requiring high throughput due to its rapid reaction kinetics.

  • MTBSTFA derivatization is the preferred method when derivative stability is the highest priority, as the resulting TBDMS adduct is exceptionally robust and provides a highly characteristic mass spectrum that simplifies identification and quantification.

By carefully following the protocols outlined in this application note, researchers can successfully overcome the challenges of analyzing this compound, leading to the acquisition of high-quality, reproducible GC-MS data essential for drug development and scientific research.

References

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
  • BenchChem. (n.d.).
  • Acylation Derivatization Reagents. (n.d.).
  • GC Derivatization. (n.d.). University of Wisconsin-La Crosse.
  • Tsikas, D., et al. (2021).
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Derivatization of metabolites for GC-MS via methoximation+silyl
  • DePaoli, K., et al. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
  • Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? (2022).
  • BenchChem. (n.d.). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA)
  • Albo, Y. F., et al. (2021).
  • Derivatiz
  • Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
  • GC Analysis of Derivatized Amino Acids. (n.d.). Thermo Fisher Scientific.
  • Trifluoroacetic anhydride. (n.d.). Sigma-Aldrich.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Merck Millipore.
  • Guide to Derivatization Reagents for GC. (n.d.). Sigma-Aldrich.
  • Tsikas, D., et al. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? (2024).
  • Lin, D.-L., & Wang, S.-M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.

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Application Note: A Robust and Scalable Process for the Pilot Plant Synthesis of Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of Methyl 2-amino-2-phenylpropanoate, a key building block for specialty chemicals and active pharmaceutical ingredients. Transitioning from bench-scale to pilot plant production presents significant challenges in terms of reaction control, safety, and process efficiency.[1] This document details a robust, three-step synthetic route commencing from acetophenone, leveraging a modified Strecker synthesis followed by acidic hydrolysis and final esterification. We will elucidate the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols for a 10 kg pilot-scale batch, and address critical safety, operational, and troubleshooting considerations. The protocols are designed to be self-validating through clearly defined in-process controls (IPCs) and final product specifications.

Introduction: The Strategic Importance of α,α-Disubstituted Amino Esters

α,α-disubstituted amino acids and their corresponding esters are privileged structural motifs in medicinal chemistry.[2] The incorporation of a quaternary α-carbon atom imparts significant conformational constraints and can enhance metabolic stability by shielding the adjacent peptide bonds from enzymatic degradation.[3] this compound, specifically, serves as a valuable precursor for synthesizing complex molecules.

The primary challenge in its manufacture lies in developing a process that is not only high-yielding but also safe, cost-effective, and scalable.[4] Direct synthesis methods can be complex; therefore, a classical, well-understood approach is often preferred for industrial applications to ensure reliability.[5] This guide focuses on a process optimized for a pilot plant environment, balancing chemical efficiency with operational practicality.

Synthetic Strategy and Process Rationale

For the synthesis of the target molecule, a multi-step approach starting from the readily available commodity chemical, acetophenone, was selected. The overall synthetic pathway is depicted below.

Scheme 1: Overall Synthesis of this compound

Acetophenone → 2-Amino-2-phenylpropanenitrile → 2-Amino-2-phenylpropanoic acid → this compound

This pathway was chosen for several key reasons:

  • Robust and Well-Characterized Reactions: The core of this process, the Strecker synthesis, is a time-tested and reliable method for producing α-amino acids.[6] It is a multicomponent reaction that efficiently constructs the C-C, C-N, and nitrile functionalities in a single step from a ketone.[7]

  • Cost-Effective Starting Materials: The synthesis begins with acetophenone, ammonium chloride, and potassium cyanide, which are inexpensive and available in bulk quantities.

  • Scalability: The chosen reaction sequence avoids reagents or conditions that are notoriously difficult to scale, such as cryogenic temperatures or high-pressure hydrogenation, although it requires stringent safety protocols for handling cyanide.[8]

Below is a workflow diagram illustrating the major unit operations for the pilot plant process.

G cluster_0 Stage 1: Strecker Reaction cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Esterification RM Raw Materials (Acetophenone, KCN, NH4Cl, IPA/H2O) Reactor1 Pilot Reactor (100L) - Charge & Cool - Slow KCN Addition - Reaction @ 25-30°C, 24h RM->Reactor1 IPC1 In-Process Control (IPC) (TLC/HPLC for completion) Reactor1->IPC1 Workup1 Workup - Quench - Phase Separation - Solvent Stripping IPC1->Workup1 Intermediate1 Crude α-Aminonitrile Workup1->Intermediate1 Reactor2 Pilot Reactor (100L) - Charge Aminonitrile & Conc. HCl - Reflux @ 100-110°C, 12h Intermediate1->Reactor2 IPC2 IPC (TLC/HPLC for completion) Reactor2->IPC2 Workup2 Workup & Isolation - Cool & Filter - Wash with Acetone - Dry IPC2->Workup2 Intermediate2 Amino Acid HCl Salt Workup2->Intermediate2 Reactor3 Pilot Reactor (100L) - Charge Amino Acid Salt & Methanol - Add SOCl2 @ 0-5°C - Reflux @ 65°C, 8h Intermediate2->Reactor3 IPC3 IPC (TLC/HPLC for completion) Reactor3->IPC3 Workup3 Workup & Purification - Concentrate - Basify & Extract (EtOAc) - Distill/Crystallize IPC3->Workup3 FinalProduct This compound Workup3->FinalProduct

Caption: Pilot Plant Synthesis Workflow

Critical Safety and Hazard Management

The scale-up of any chemical process requires a thorough safety review. This synthesis involves several hazardous materials, most notably potassium cyanide.

  • Potassium Cyanide (KCN): Highly toxic by inhalation, ingestion, and skin contact. It reacts with acids to produce extremely toxic hydrogen cyanide (HCN) gas.

    • Engineering Controls: All operations involving KCN must be performed in a well-ventilated area, preferably within a contained reactor system with scrubbers for off-gassing. An emergency HCN sensor should be in place.

    • PPE: Cyanide-rated gloves (e.g., neoprene over nitrile), chemical splash goggles, face shield, and a lab coat are mandatory. A calibrated personal HCN monitor is recommended.

    • Emergency Preparedness: A cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) must be immediately accessible, and personnel must be trained in its use. A dedicated quench solution (e.g., 10% sodium hypochlorite and sodium hydroxide) must be ready for any spills and for decontaminating equipment.

  • Thionyl Chloride (SOCl₂): Corrosive and a lachrymator. Reacts violently with water to release toxic HCl and SO₂ gases. Must be handled in a dry, inert atmosphere.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Use with appropriate acid-resistant PPE.

  • Solvents (Isopropanol, Methanol, Ethyl Acetate): Flammable liquids. Pilot plant equipment must be properly grounded to prevent static discharge. Operations should be conducted in an appropriately zoned (ATEX or equivalent) area.

Detailed Pilot Plant Synthesis Protocol

This protocol is designed for a target output of approximately 10-12 kg of the final product. All operations should be conducted following site-specific standard operating procedures (SOPs) for pilot plants.

Step 1: Strecker Synthesis of 2-Amino-2-phenylpropanenitrile

Rationale: This one-pot reaction forms the key α-aminonitrile intermediate.[9] Ammonium chloride provides the ammonia source in situ and maintains a mildly acidic pH to facilitate imine formation.[10] The subsequent nucleophilic attack by the cyanide ion on the iminium intermediate forms the stable aminonitrile.[7] A mixed solvent system of isopropanol and water is used to ensure solubility of both organic and inorganic reactants.

Equipment:

  • 100 L glass-lined or stainless steel reactor with temperature control, overhead stirrer, reflux condenser, and addition funnel.

  • Appropriate filtration and drying equipment.

ReagentMolar Mass ( g/mol )MolesMolar RatioQuantity
Acetophenone120.1583.21.010.0 kg
Ammonium Chloride (NH₄Cl)53.49124.81.56.68 kg
Potassium Cyanide (KCN)65.1291.51.15.96 kg
Isopropanol (IPA)---30 L
Deionized Water---20 L

Procedure:

  • Charge the 100 L reactor with acetophenone (10.0 kg), ammonium chloride (6.68 kg), isopropanol (30 L), and deionized water (10 L).

  • Begin agitation and cool the reactor contents to 15-20°C.

  • In a separate, contained vessel, dissolve potassium cyanide (5.96 kg) in deionized water (10 L). CAUTION: KCN is highly toxic.

  • Slowly add the KCN solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 30°C. An exothermic reaction is expected.[1]

  • Once the addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 24 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture. Quench with a small amount of bleach solution, extract with ethyl acetate, and analyze by TLC or HPLC to confirm the consumption of acetophenone.

  • Upon completion, carefully transfer the reaction slurry to a suitable container for workup. The crude aminonitrile often separates as an oil or solid.

  • Isolate the product layer/solid. For liquid-liquid separation, extract the aqueous phase with a suitable solvent like toluene or ethyl acetate.

  • Combine the organic phases and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-2-phenylpropanenitrile. Expect a yield of 11-12 kg of crude product, which can be used directly in the next step.

Step 2: Acidic Hydrolysis to 2-Amino-2-phenylpropanoic Acid Hydrochloride

Rationale: The nitrile group is robust and requires harsh conditions for hydrolysis. Concentrated hydrochloric acid achieves this, converting the nitrile to a carboxylic acid and protonating the amino group to form the hydrochloride salt, which often has favorable crystallinity for isolation.

Equipment:

  • 100 L glass-lined reactor suitable for refluxing corrosive acids.

ReagentMolar Mass ( g/mol )MolesMolar RatioQuantity
Crude Aminonitrile~146.19~83.21.0~12.1 kg
Concentrated HCl (37%)36.46~499~6.045 L
Acetone (for washing)---20 L

Procedure:

  • Charge the 100 L reactor with concentrated hydrochloric acid (45 L).

  • Cool the acid to 10-15°C and slowly add the crude aminonitrile from Step 1 under vigorous stirring. Control the addition rate to keep the temperature below 40°C.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 12-16 hours. The reaction will evolve ammonia gas, which should be directed to a scrubber.

  • IPC: Sample the reaction, quench, and analyze by HPLC to confirm the disappearance of the aminonitrile intermediate.

  • After completion, cool the reaction mixture to 0-5°C. The amino acid hydrochloride salt should precipitate.

  • Filter the solid product and wash the filter cake thoroughly with cold acetone (2 x 10 L) to remove residual HCl and organic impurities.

  • Dry the solid under vacuum at 50-60°C until a constant weight is achieved. Expect a yield of 14-15 kg of 2-amino-2-phenylpropanoic acid hydrochloride.

Step 3: Esterification to this compound

Rationale: Fischer esterification using methanol and a strong acid catalyst is a standard procedure.[11] However, for amino acids, using thionyl chloride (SOCl₂) in methanol is highly efficient. SOCl₂ reacts with methanol to form methyl sulfite and HCl in situ, which acts as the catalyst. It also serves as a dehydrating agent, driving the equilibrium towards the ester product.

Equipment:

  • 100 L glass-lined reactor.

  • Extraction and distillation setup.

ReagentMolar Mass ( g/mol )MolesMolar RatioQuantity
Amino Acid HCl Salt201.66~74.41.015.0 kg
Methanol (MeOH)32.04--60 L
Thionyl Chloride (SOCl₂)118.9789.31.210.6 kg (6.4 L)
Ethyl Acetate (EtOAc)---50 L
2M Sodium Hydroxide (NaOH)---As needed

Procedure:

  • Charge the 100 L reactor with methanol (60 L) and cool to 0-5°C.

  • Slowly add thionyl chloride (10.6 kg) to the cold methanol over 1-2 hours. CAUTION: Highly exothermic reaction, releases HCl gas. Ensure the temperature is maintained below 10°C.

  • Once the SOCl₂ addition is complete, add the 2-amino-2-phenylpropanoic acid hydrochloride (15.0 kg) portion-wise, maintaining the internal temperature below 20°C.

  • After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 8 hours.

  • IPC: Monitor the reaction by HPLC until the starting amino acid is consumed.

  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Dilute the residue with water (30 L) and cool to 10°C.

  • Slowly basify the aqueous solution by adding 2M NaOH solution until the pH is ~9-10.

  • Extract the aqueous layer with ethyl acetate (2 x 25 L).

  • Combine the organic extracts, wash with brine (15 L), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

  • Final Analysis: Analyze the final product for identity (¹H NMR, MS) and purity (HPLC >98%). Expect a final yield of 10-12 kg.

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Recommended Action
Step 1: Stalled Strecker Reaction - Insufficient mixing in the large reactor.- Temperature too low, slowing kinetics.- Incorrect stoichiometry.- Increase agitation speed.- Allow reaction to proceed at a slightly higher temperature (25-30°C).- Verify charges of all raw materials.
Step 2: Incomplete Hydrolysis - Insufficient reflux time or temperature.- Acid concentration too low.- Extend reflux time and monitor by IPC.- Ensure vigorous reflux is achieved.- Confirm concentration of HCl used.
Step 3: Low Esterification Yield - Incomplete reaction.- Water present in the reactor (hydrolyzes SOCl₂).- Product loss during aqueous workup.- Ensure complete consumption of starting material via IPC before workup.- Use anhydrous grade methanol and ensure the reactor is dry.- Perform a third extraction of the aqueous phase if necessary.
Final Product Discoloration - Thermal degradation during distillation.- Ensure a deep vacuum is achieved to lower the distillation temperature.- Minimize the time the product is held at high temperatures.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link][9][10]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link][12]

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link][6]

  • Master Organic Chemistry. Strecker Synthesis. [Link][10]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link][7]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of the Bücherer-Berg conversion of-aminonitriles 1.... [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link][13]

  • Domling, A. (2014). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 19(9), 14793-14804. [Link][14]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link][15]

  • Grigoryan, S. H., et al. (2019). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF S(-)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID. ResearchGate. [Link]

  • PrepChem.com. Synthesis of A. Methyl 2-phenylpropionate. [Link][11]

  • Kulesza, A., et al. (2016). Early Engineering Approaches to Improve Peptide Developability and Manufacturability. AAPS J, 18(5), 1086-1099. [Link]

  • Van den Mooter, G., et al. (2019). Process Optimization and Upscaling of Spray-Dried Drug-Amino acid Co-Amorphous Formulations. Pharmaceutics, 11(1), 29. [Link][16]

  • ResearchGate. (2021). Toward industrial scale-up of polypeptide synthesis: analysis of monomer suitability. [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Sharma, M., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angew Chem Int Ed Engl, 60(16), 8717-8721. [Link][17]

  • Trant, John. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link][18]

  • Semple, J. E., et al. (2016). Large-Scale Synthesis of Α-Amino Acid-N-Carboxyanhydrides. Synthetic Communications. [Link]

  • PubChem. This compound. [Link]

  • Semple, J. E., et al. (2016). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. [Link][8]

  • Chemical Society Reviews. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link][2]

  • ScienceDirect. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. [Link]

  • Bio-Rad. Process Development and Scale-Up. [Link][4]

  • Google Patents. (n.d.).
  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • The Journal of Nutrition. (2016). The Safety and Regulatory Process for Amino Acids in Europe and the United States. [Link][19]

  • Organic Chemistry Frontiers. (n.d.). Synthesis of α-enamino esters via Cu(ii)-promoted dehydrogenation of α-amino acid esters: application to the synthesis of polysubstituted pyrroles. [Link]

  • Reddit. (2022). Is it possible to make amino acid chains chemically?. [Link]

  • Chemical Science. (n.d.). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. [Link][3]

  • Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. [5]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

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A Robust, Stability-Indicating HPLC Method for the Quantification of Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-amino-2-phenylpropanoate. The method is designed for researchers, quality control analysts, and drug development professionals who require a reliable analytical procedure to determine the purity and stability of this compound. The protocol employs a reversed-phase C18 column with gradient elution and UV detection. We provide a comprehensive guide covering method development strategy, forced degradation studies, detailed experimental protocols, and a full validation procedure according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction and Scientific Rationale

This compound is an amino acid ester containing a phenyl group, a primary amine, and a methyl ester functional group.[4] Its structure presents specific analytical challenges, including the potential for degradation through hydrolysis of the ester or oxidation of the amine. Therefore, a robust analytical method is not only required for accurate quantification but must also be stability-indicating. A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix.[5][6]

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high precision, versatility, and suitability for non-volatile compounds.[6][7] The presence of a phenyl group in this compound allows for sensitive detection using a standard UV detector.[5][6] This guide is built on the principle of developing a method that is not just functional but also scientifically sound and compliant with global regulatory expectations.[8][9]

Below is a workflow diagram illustrating the logical progression from method development to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) A Define Analytical Target Profile (ATP) B Analyte Characterization (Structure, MW, UV Spectra) A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) C->D E Method Optimization (Gradient, Flow Rate, pH) D->E F Specificity & Peak Purity E->F Final Method Conditions G Linearity & Range F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate Precision) H->I J LOD & LOQ I->J K Robustness J->K L Routine Analysis & Lifecycle Management K->L Method is Validated

Caption: Workflow for Analytical Method Development and Validation.

Materials and Reagents

  • Analyte: this compound reference standard (purity >99.5%)

  • HPLC Grade Solvents: Acetonitrile (ACN), Methanol (MeOH)

  • Reagent Grade Chemicals: Potassium phosphate monobasic, Orthophosphoric acid, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (30%)

  • Water: HPLC grade or Milli-Q® equivalent

  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance)[10]

    • Analytical balance (0.01 mg readability)

    • pH meter

    • Class A volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or Nylon)

Experimental Protocols

Protocol: Preparation of Mobile Phase and Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Accurately weigh 1.36 g of potassium phosphate monobasic and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

    • Rationale: A pH of 3.0 ensures the primary amine on the analyte is protonated, leading to better solubility in the aqueous mobile phase and promoting sharp, symmetrical peak shapes by minimizing secondary interactions with residual silanols on the column.

  • Mobile Phase B:

    • Use 100% HPLC grade Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and bring to volume with the diluent. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare working standards for linearity, accuracy, and precision studies by diluting the stock solution with the diluent to the required concentrations (e.g., for a range of 10-150 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the test sample expected to contain about 25 mg of the analyte into a 25 mL volumetric flask.

    • Add approximately 20 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume and mix.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

    • Note: Sample preparation may need to be adapted based on the specific matrix (e.g., drug product formulation).[11][12]

Protocol: Forced Degradation Studies

Forced degradation (stress testing) is essential to establish the stability-indicating nature of the method by generating potential degradation products.[13][14][15] The goal is to achieve 5-20% degradation of the active ingredient.

ForcedDegradation cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze Stressed Samples by HPLC A->Analysis B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->Analysis C Oxidation (e.g., 3% H₂O₂, RT) C->Analysis D Thermal (e.g., 80°C, solid state) D->Analysis E Photolytic (ICH Q1B light exposure) E->Analysis Analyte Methyl 2-amino-2- phenylpropanoate (100 µg/mL) Analyte->A Analyte->B Analyte->C Analyte->D Analyte->E Result Evaluate Specificity: - Purity of Analyte Peak - Resolution from Degradants Analysis->Result

Caption: Logic of Forced Degradation Studies.

  • Sample Preparation: Use a sample solution of ~100 µg/mL for all stress conditions.

  • Acid Hydrolysis: Mix equal volumes of sample solution and 1.0M HCl. Heat at 60°C for 4 hours. Cool and neutralize with an equivalent amount of 1.0M NaOH before analysis.[13]

  • Base Hydrolysis: Mix equal volumes of sample solution and 0.1M NaOH. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1M HCl before analysis.[13] The ester linkage is particularly susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: Mix equal volumes of sample solution and 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

  • Thermal Degradation: Expose the solid drug substance to 80°C in an oven for 48 hours. Dissolve the stressed powder in diluent for analysis.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[15]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. A PDA detector is highly recommended to evaluate peak purity.

Protocol: HPLC Chromatographic Conditions

The following conditions were optimized to achieve efficient separation of the parent peak from its potential degradants.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Potassium Phosphate, pH 3.0 (w/ Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 220 nm
Injection Volume 10 µL
Run Time 22 minutes

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][9][16]

Validation ParameterAcceptance Criteria
Specificity Peak is free from interference from degradants and matrix. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 10 - 150 µg/mL
Accuracy Mean recovery between 98.0% and 102.0%
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise ratio ≥ 3:1
LOQ Signal-to-Noise ratio ≥ 10:1; RSD at LOQ ≤ 10%
Robustness RSD of results ≤ 2.0% after deliberate small changes
Specificity
  • Procedure: Inject the diluent, a placebo (if applicable), and all samples from the forced degradation study.

  • Evaluation: Confirm that no interfering peaks co-elute with the main analyte peak. Use a PDA detector to assess peak purity across all stressed samples. The method is specific if the analyte peak is well-resolved from all degradation products.[17]

Linearity and Range
  • Procedure: Prepare at least six concentrations of the reference standard across the proposed range (e.g., 10, 25, 50, 75, 100, 150 µg/mL). Inject each concentration in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.[9]

Accuracy
  • Procedure: Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare three replicates at each level.

  • Evaluation: Calculate the percentage recovery for each replicate. The mean recovery at each level should be within the acceptance criteria.[9][17]

Precision
  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration (100 µg/mL) on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for the peak areas or assay results for both studies.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio. For the latter, identify the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Evaluation: Confirm the LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%).[16]

Robustness
  • Procedure: Analyze a standard solution while making small, deliberate variations to the method parameters one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5°C (25°C and 35°C)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

  • Evaluation: Calculate the RSD of the results obtained under all varied conditions. The system suitability parameters should also remain within limits.[1]

Conclusion

This application note describes a specific, linear, accurate, precise, and robust stability-indicating HPLC method for the quantitative determination of this compound. The provided protocols are grounded in established scientific principles and adhere to international regulatory guidelines. This method is suitable for routine quality control analysis and for stability studies throughout the drug development lifecycle.

References

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
  • Kineticos. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • BioProcess International. (n.d.).
  • ResolveMass Laboratories Inc. (2025).
  • Nelson Labs. (n.d.).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • IRJPMS. (n.d.).
  • AMSbiopharma. (2025).
  • Slideshare. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IJPPR. (2023).
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • PubChem. (n.d.).
  • Bio-Synthesis Inc. (n.d.).
  • Creative Proteomics. (n.d.).
  • Veranova. (n.d.). Analytical Method Development.
  • ResearchGate. (2018).

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Application Notes and Protocols: Kinetic vs. Thermodynamic Control in Diastereoselective Reactions of N-Acylated Methyl 2-amino-2-phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Stereocontrol in α,α-Disubstituted Amino Acid Scaffolds

Methyl 2-amino-2-phenylpropanoate, a fascinating α,α-disubstituted amino acid ester, presents a unique stereochemical challenge and opportunity. Its quaternary α-carbon, bearing both a methyl and a phenyl group, is stereogenic but lacks an α-proton. Consequently, traditional enolate-based α-alkylation at this center is not feasible. However, this scaffold becomes a powerful tool for asymmetric synthesis when the amino group is acylated, for instance, to form an N-acetyl or N-propanoyl derivative.

In this transformed molecule, the original chiral center of the amino acid acts as a potent chiral auxiliary. Deprotonation now occurs at the α-position of the N-acyl chain, generating a chiral enolate. The subsequent reaction of this enolate with an electrophile, such as an aldehyde in an aldol reaction, creates a new stereocenter. The stereochemical outcome of this transformation—specifically the relationship between the original and the newly formed stereocenter—can be precisely manipulated by leveraging the principles of kinetic and thermodynamic control. This guide provides a detailed exploration of these principles and offers protocols for achieving high diastereoselectivity in such reactions.

Core Principle: The N-Acyl Derivative as a Chiral Auxiliary

Upon N-acylation of this compound, the resulting imide-like structure allows for the formation of a planar enolate upon deprotonation. The pre-existing stereocenter, with its sterically demanding phenyl and methyl groups, creates a highly biased chiral environment. This steric hindrance dictates the preferred trajectory of the incoming electrophile, leading to the formation of one diastereomer over the other.

The geometry of the enolate ((E) vs. (Z)) and the nature of the metal counter-ion play a crucial role in determining the transition state geometry, which in turn governs the final stereochemistry of the product. By carefully selecting the reaction conditions—base, solvent, and temperature—we can favor either the kinetically or thermodynamically preferred reaction pathway, thus selectively generating different diastereomers.

G cluster_0 Conceptual Workflow cluster_1 Control Pathways Start N-Acyl Methyl 2-amino-2-phenylpropanoate Base Base Selection (e.g., LDA, NaHMDS) Start->Base Deprotonation Enolate Chiral Enolate Formation ((E) or (Z)) Base->Enolate Controls Geometry Electrophile Electrophile Addition (e.g., Aldehyde) Enolate->Electrophile C-C Bond Formation Kinetic Kinetic Control (Low Temp, Bulky Base) -> Kinetic Product Enolate->Kinetic Irreversible Thermodynamic Thermodynamic Control (Higher Temp, Smaller Base) -> Thermodynamic Product Enolate->Thermodynamic Reversible/Equilibration Product Diastereomeric Products Electrophile->Product

Application Notes and Protocols for the Synthesis of Non-Natural Amino Acids Using Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Steric Hindrance in Peptide and Drug Design

Non-natural amino acids are invaluable tools in medicinal chemistry and chemical biology, offering a pathway to novel therapeutics, molecular probes, and engineered proteins with enhanced properties. Among these, α,α-disubstituted amino acids are of particular interest. The presence of a second substituent at the α-carbon introduces significant conformational constraints, locking the peptide backbone into specific secondary structures such as 3₁₀- or α-helices.[1][2] This structural rigidity can lead to peptides with increased proteolytic stability, enhanced membrane permeability, and improved binding affinity for biological targets.[2]

Methyl 2-amino-2-phenylpropanoate, the methyl ester of α-methyl-α-phenylglycine, is a versatile and sterically hindered building block for introducing these valuable structural motifs. Its gem-dimethyl equivalent, 2-aminoisobutyric acid (Aib), is well-known for its helix-inducing properties.[1][2][3][4] The presence of a phenyl group in place of a methyl group offers additional opportunities for aromatic interactions and further derivatization, making it a powerful scaffold for drug development.

This comprehensive guide provides detailed protocols and expert insights for the effective utilization of this compound in the synthesis of non-natural amino acids and their subsequent incorporation into peptide chains. We will address the inherent challenges associated with sterically hindered amino acids and provide robust methodologies for protection, peptide coupling, and deprotection steps.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the starting material's properties is critical for successful synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem CID: 14426739[5]
Molecular Weight 179.22 g/mol PubChem CID: 14426739[5]
Appearance Colorless to light yellow liquidTCI America[6]
Solubility Soluble in common organic solvents (DCM, DMF, THF, Methanol)General Chemical Knowledge

PART 1: N-Protection of the Amino Group

The first essential step in utilizing this compound is the protection of its nucleophilic amino group to prevent unwanted side reactions during subsequent coupling steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.[7]

Causality Behind Experimental Choices:
  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection. It is highly reactive towards amines but generally stable to handle.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), is required to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the protected product.[8][9]

  • Solvent System: A biphasic system (e.g., THF/water or Dichloromethane/water) or an anhydrous aprotic solvent like Dichloromethane (DCM) is typically used. The choice depends on the solubility of the starting material and ease of workup.[8][10]

Workflow for N-Boc Protection

start This compound reagents Dissolve in DCM or THF/Water start->reagents add_boc Add (Boc)₂O (1.1 eq) reagents->add_boc add_base Add Base (e.g., TEA, 2.0 eq) at 0°C add_boc->add_base react Stir at Room Temperature (4-12 h) Monitor by TLC add_base->react workup Aqueous Workup (Wash with aq. acid, base, brine) react->workup isolate Dry (Na₂SO₄), Concentrate workup->isolate product Boc-Protected Product isolate->product

Caption: Workflow for N-Boc protection.

Detailed Protocol 1: N-Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.).

  • Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add triethylamine (TEA) (2.0 eq.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The product, methyl 2-((tert-butoxycarbonyl)amino)-2-phenylpropanoate, is often of sufficient purity for the next step. If required, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

PART 2: Peptide Coupling with Sterically Hindered Amino Acids

The coupling of α,α-disubstituted amino acids is notoriously challenging due to the steric hindrance around both the amine and the carboxylic acid functionalities. Standard coupling reagents like DCC/HOBt often result in low yields and slow reaction rates.[11] More potent activating reagents are required to overcome this steric barrier.

Expertise & Experience: Selecting the Right Coupling Reagent

Phosphonium and aminium/uronium salt-based reagents have proven to be highly effective for "difficult couplings".[12][13][14]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is one of the most efficient coupling reagents, especially for hindered systems.[14][15] It forms a highly reactive OAt-active ester, and the anchimeric assistance from the pyridine nitrogen of the HOAt leaving group accelerates the coupling reaction.[14]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent that rapidly forms a reactive benzotriazolyl ester intermediate, proving effective for hindered couplings.[12][14]

A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is essential for these couplings to deprotonate the incoming amine and neutralize acidic byproducts.[13][15]

Workflow for Peptide Coupling

acid N-Boc-Protected Amino Acid (1.0 eq) dissolve Dissolve Acid and Amine in Anhydrous DMF acid->dissolve amine Amine Component (e.g., another Amino Acid Ester) (1.2 eq) amine->dissolve add_base Add DIPEA (3.0 eq) dissolve->add_base add_hatu Add HATU (1.1 eq) add_base->add_hatu preactivate Stir for 5-10 min (Pre-activation) add_hatu->preactivate react Stir at Room Temperature (2-24 h) Monitor by LC-MS preactivate->react workup Aqueous Workup (Dilute with EtOAc, Wash with LiCl, NaHCO₃, Brine) react->workup isolate Dry (Na₂SO₄), Concentrate, Purify workup->isolate product Dipeptide Product isolate->product

Caption: Workflow for HATU-mediated peptide coupling.

Detailed Protocol 2: HATU-Mediated Coupling

This protocol describes the coupling of N-Boc-α-methyl-α-phenylglycine (prepared via hydrolysis of the methyl ester, see Part 3) to a generic amino acid methyl ester.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-α-methyl-α-phenylglycine (1.0 eq.) and the desired amino acid methyl ester hydrochloride (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution and stir for 2 minutes.

  • Activation & Coupling: Add HATU (1.1 eq.) in one portion. The solution may turn yellow.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 24 hours. For particularly hindered couplings, the reaction may require gentle heating (e.g., 40-50°C).[15] Monitor progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% aqueous LiCl (3x), saturated aqueous NaHCO₃ (3x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by flash column chromatography on silica gel.

PART 3: Ester Hydrolysis and Final Deprotection

To complete the synthesis of a non-natural amino acid or to prepare the C-terminal acid for further coupling, the methyl ester must be hydrolyzed. Subsequently, the N-terminal protecting group is removed.

Section 3.1: Methyl Ester Hydrolysis (Saponification)

Hydrolysis of sterically hindered esters can be sluggish. While strong basic conditions (e.g., NaOH/reflux) can be effective, they risk epimerization and are incompatible with base-labile protecting groups.[16][17] A milder, yet effective, method is the use of lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system at room temperature.[17][18]

Detailed Protocol 3: LiOH-Mediated Ester Hydrolysis
  • Dissolution: Dissolve the N-Boc protected methyl ester (1.0 eq.) in a 3:1 mixture of Tetrahydrofuran (THF) and water (approx. 0.1 M).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0-5.0 eq.) to the solution.

  • Reaction: Stir vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free carboxylic acid.

Section 3.2: N-Boc Group Deprotection

The final step to reveal the free non-natural amino acid is the cleavage of the Boc group. This is reliably achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[19][20]

Trustworthiness Note: A critical aspect of this step is managing the reactive tert-butyl cation that is generated.[19][20] In peptide synthesis, this cation can alkylate sensitive residues like tryptophan or methionine. While our core scaffold lacks these, the use of scavengers is good practice.

Detailed Protocol 4: TFA-Mediated Boc Deprotection
  • Preparation: Dissolve the Boc-protected amino acid or peptide (1.0 eq.) in DCM (approx. 0.1 M).

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 50% TFA in DCM (v/v). For substrates sensitive to alkylation, add scavengers like triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).[19]

  • Reaction: Add the cleavage cocktail to the substrate solution and stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).

  • Purification: The resulting product is the TFA salt of the free amine. It can be used directly, converted to the hydrochloride salt, or purified by recrystallization or reverse-phase HPLC if necessary.

Synthetic Strategy Visualization

The following diagram illustrates the complete synthetic pathway from the starting material to its incorporation into a dipeptide.

cluster_0 Preparation of Building Block cluster_1 Peptide Synthesis A Methyl 2-amino- 2-phenylpropanoate B Boc-NH-C(Me)(Ph)-COOMe A->B (Boc)₂O, TEA Protocol 1 C Boc-NH-C(Me)(Ph)-COOH B->C LiOH, THF/H₂O Protocol 3 E Boc-NH-C(Me)(Ph)-CONH-R-COOMe C->E HATU, DIPEA Protocol 2 D H₂N-R-COOMe (Amino Ester) D->E F H₃N⁺-C(Me)(Ph)-CONH-R-COOH (Final Dipeptide) E->F 1. LiOH (Protocol 3) 2. TFA (Protocol 4)

Sources

Troubleshooting & Optimization

suppressing racemization of Methyl 2-amino-2-phenylpropanoate during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Suppressing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-phenylpropanoate. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing this chiral molecule while maintaining its stereochemical integrity. The presence of a quaternary stereocenter makes this compound particularly susceptible to racemization, a critical challenge in pharmaceutical development where enantiopurity is often paramount for efficacy and safety.

Understanding the Challenge: Why Does Racemization Occur?

Racemization during the synthesis of α-amino acid esters, especially those with a quaternary α-carbon like this compound, is a common hurdle. The primary mechanism involves the deprotonation of the α-carbon, leading to the formation of a planar enolate intermediate. This intermediate loses its stereochemical information, and subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers.

Several factors can promote this undesirable pathway:

  • Strong Bases: Bases can directly abstract the acidic α-proton.

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed for enolization.

  • N-Acyl Group Activation: In reactions involving the activation of an N-protected amino acid, an oxazolone (or azlactone) intermediate can form. The α-proton of this oxazolone is highly acidic and prone to abstraction, leading to rapid racemization.

Below is a diagram illustrating the general mechanism of base-catalyzed racemization.

racemization_mechanism cluster_S (S)-Methyl 2-amino-2-phenylpropanoate cluster_R (R)-Methyl 2-amino-2-phenylpropanoate (S)-Enantiomer (S)-Enantiomer Enolate Planar Enolate (Achiral Intermediate) S_mol S_mol Enolate->S_mol + H+ R_mol R_mol Enolate->R_mol + H+ (R)-Enantiomer (R)-Enantiomer S_mol->Enolate + Base - H+ caption Figure 1. Base-catalyzed racemization via a planar enolate. asymmetric_synthesis Start Alanine Derivative Attach Attach Chiral Auxiliary (e.g., Pseudoephedrine) Start->Attach Deprotonate Deprotonation (e.g., LDA, -78°C) Attach->Deprotonate Alkyl_Me Alkylation with Methyl Iodide (CH₃I) Deprotonate->Alkyl_Me Step 1 Alkyl_Ph Alkylation with Benzyl Bromide (BnBr) Deprotonate->Alkyl_Ph Step 3 Alkyl_Me->Deprotonate Step 2 (Re-deprotonate) Cleave Cleave Auxiliary & Esterify (e.g., Acidic Methanolysis) Alkyl_Ph->Cleave Product Enantiopure Methyl 2-amino-2-phenylpropanoate Cleave->Product caption Figure 2. Asymmetric synthesis workflow.

Caption: Asymmetric synthesis workflow.

Commonly used chiral auxiliaries for this purpose include Evans oxazolidinones and pseudoephedrine. [1][2]These methods allow for the sequential, diastereoselective alkylation of an alanine-derived starting material to build the quaternary stereocenter.

Q2: How does temperature control affect racemization?

A2: Temperature has a significant impact on the rate of racemization. [3]Most reactions that are prone to racemization, such as deprotonation/alkylation steps, should be carried out at low temperatures (e.g., -78 °C). It is crucial to maintain this low temperature throughout the addition of reagents and for the duration of the reaction until it is quenched. Always allow the reaction to proceed for the minimum time necessary for completion.

Q3: Are there any specific coupling reagents or additives that can help if I am starting from N-protected α-methyl-α-phenylalanine and need to perform a reaction at the carboxyl group?

A3: While direct esterification is the goal for your target molecule, if you were performing a coupling reaction (e.g., to form an amide), the choice of reagents would be critical. In such cases, the activation of the carboxyl group can lead to oxazolone formation and racemization. To minimize this, you would use coupling reagents in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). [4]These additives react with the activated intermediate to form a more stable active ester that is less prone to racemization.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Chiral Auxiliary for the Synthesis of Quaternary α-Methyl α-Amino Acids. Journal of the American Chemical Society, 119(36), 8483-8484. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-R-amino acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Protecting Groups in Peptide Synthesis. Methods in Enzymology, 289, 104-126. [Link]

  • Lie, F., & G. A. O. (2010). Palladium-Catalyzed Cross-Coupling of α-Amino Acid Thiol Esters with Boronic Acids. Angewandte Chemie International Edition, 49(44), 8238-8241. [Link]

  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. [Link]

  • Benoiton, N. L. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International journal of peptide and protein research, 41(5), 512–516. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143–148. [Link]

  • Beecham Group PLC. (1988). Process for the racemization of an alpha-amino acid.

Sources

Technical Support Center: Analysis of Methyl 2-amino-2-phenylpropanoate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-phenylpropanoate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for identifying byproducts using Thin-Layer Chromatography (TLC), a critical technique for reaction monitoring and purity assessment. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to understand their origins.

Troubleshooting Guide: Navigating Your TLC Analysis

This section addresses common issues encountered during the TLC analysis of the Fischer esterification of 2-amino-2-phenylpropanoic acid.

Scenario 1: An Unexpected Spot Appears on My TLC Plate.

Question: I'm running a TLC of my reaction mixture and I see a spot that is not my starting material or my product. What could it be?

Answer: An unexpected spot on your TLC plate is a common occurrence and often indicates the formation of a byproduct. In the synthesis of this compound, the most probable byproduct is the corresponding diketopiperazine (DKP) .

  • Causality & Mechanism: Diketopiperazines are cyclic dipeptides that can form from the intermolecular condensation of two amino acid ester molecules.[1][2] The free amino group of one molecule of this compound can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group on a second molecule. This is followed by the elimination of two molecules of methanol to form a stable six-membered ring.[1] This side reaction is particularly prevalent when the concentration of the amino acid ester is high and upon heating.

    *dot graph DKP_Formation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    } *enddot Caption: Formation of the diketopiperazine byproduct.

  • TLC Identification:

    • Polarity: The diketopiperazine is a neutral, cyclic amide and is significantly less polar than the starting amino acid (which is zwitterionic at neutral pH). It will therefore have a higher Rf value than the starting material. Its polarity is generally similar to or slightly less than the desired methyl ester product, meaning it will appear as a distinct spot near your product spot.

    • Visualization: Diketopiperazines lack a primary or secondary amine, so they will not give a positive result with a ninhydrin stain.[3] However, they can often be visualized with a more general stain like potassium permanganate or by charring with phosphomolybdic acid.[4][5] This differential staining is a powerful tool for identification. If you have a spot that is visible under UV light (due to the phenyl group) and with a permanganate stain, but not with ninhydrin, it is very likely the diketopiperazine byproduct.

Scenario 2: I See a Smear or a Streak Originating from the Baseline.

Question: My starting material spot is streaking up the plate, making it difficult to assess the reaction's progress. What's causing this and how can I fix it?

Answer: Streaking of the starting material, 2-amino-2-phenylpropanoic acid, is a common issue and is typically due to its high polarity and zwitterionic nature.[6]

  • Causality: The amino acid has both a basic amino group and an acidic carboxylic acid group. On the silica gel surface, which is acidic, the amino group can be protonated, leading to strong interactions with the stationary phase. This can cause the spot to "streak" rather than move as a compact spot. Overloading the sample can also exacerbate this issue.

  • Troubleshooting Steps:

    • Adjust the Mobile Phase: The most effective solution is to use a more polar and slightly acidic mobile phase. A standard and highly effective eluent for amino acids is a mixture of n-butanol, acetic acid, and water .[6][7][8] A common ratio is 4:1:1 (v/v/v) .[7] The acetic acid in the eluent helps to keep the amino acid protonated and suppresses its interaction with the silica gel, leading to a more defined spot.

    • Sample Dilution: Ensure your sample is not too concentrated. A good starting point is a 1% solution of your reaction mixture in a suitable solvent (e.g., methanol).

    • Use a Different Stationary Phase: While less common for routine analysis, using a cellulose TLC plate can sometimes provide better separation for highly polar compounds like amino acids.[6]

Scenario 3: My Product Spot Seems to be Disappearing or Tailing.

Question: I've purified my this compound, but when I run a TLC on the pure compound, I see a faint spot at the baseline and/or tailing from the product spot. What is happening?

Answer: This observation suggests that your product may be undergoing hydrolysis back to the starting amino acid on the silica gel plate.[9]

  • Causality & Mechanism: Silica gel is an acidic stationary phase. The ester group of your product can be susceptible to acid-catalyzed hydrolysis in the presence of residual water in the mobile phase or adsorbed on the silica gel. This will regenerate the highly polar 2-amino-2-phenylpropanoic acid, which will have a very low Rf value and stick to the baseline.

    *dot graph Hydrolysis_on_TLC { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    } *enddot Caption: On-plate hydrolysis of the ester product.

  • Troubleshooting & Confirmation:

    • Minimize Water in the Mobile Phase: Ensure your solvents are dry.

    • Neutralize the TLC Plate: You can pre-treat your silica gel plate by dipping it in a solution of triethylamine in your mobile phase (e.g., 1% triethylamine), then allowing the solvent to evaporate completely before spotting your sample. This will neutralize the acidic sites on the silica gel and reduce hydrolysis.

    • Two-Dimensional (2D) TLC: To confirm on-plate decomposition, you can perform a 2D TLC. Spot your sample in one corner of a square TLC plate and develop it in one direction. Then, rotate the plate 90 degrees and develop it in a second, identical mobile phase. If the compound is stable, it will remain on the diagonal. If it decomposes, you will see a new spot (the hydrolyzed amino acid) off the diagonal.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of Rf values for the starting material, product, and the diketopiperazine byproduct?

A1: The Rf value is inversely proportional to the polarity of the compound. Therefore, you can expect the following order of increasing Rf values on a silica gel TLC plate:

CompoundStructurePolarityExpected Rf Value
2-amino-2-phenylpropanoic acidAmino acid (zwitterionic)Very HighLowest
This compoundAmino esterMediumIntermediate
2,5-Diketopiperazine derivativeCyclic diamideLowHighest

Q2: What is the best general-purpose stain for visualizing all potential spots in my reaction mixture?

A2: While ninhydrin is excellent for specifically detecting the starting material and product, it will not visualize the diketopiperazine byproduct.[3] Therefore, a more universal stain is recommended for a comprehensive analysis. A potassium permanganate (KMnO₄) stain is a good choice as it reacts with most organic compounds and will visualize the starting material, product, and diketopiperazine as yellow-brown spots on a purple background.[4]

Q3: How do I prepare a ninhydrin stain and a potassium permanganate stain?

A3: Here are standard recipes for these two common TLC stains:

Ninhydrin Stain: [10]

  • Dissolve 0.2 g of ninhydrin in 100 mL of ethanol.

  • Add 0.5 mL of acetic acid.

  • Store in a dark, well-sealed container.

Potassium Permanganate Stain: [4]

  • Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.

  • Store in a dark, well-sealed container.

Q4: Can I use UV light to visualize the spots?

A4: Yes, all three key compounds (starting material, product, and diketopiperazine) contain a phenyl group, which is a UV-active chromophore. Therefore, you should be able to visualize them as dark spots on a fluorescent TLC plate under short-wave UV light (254 nm).[11] However, UV visualization alone will not allow you to differentiate between them. It is best used in conjunction with staining techniques.

Q5: How can I prevent the formation of the diketopiperazine byproduct?

A5: The formation of diketopiperazine is often favored by high concentrations and prolonged heating.[1] To minimize its formation:

  • Control Reaction Temperature: Avoid unnecessarily high temperatures or prolonged reflux times.

  • Monitor the Reaction Closely: Use TLC to monitor the reaction and stop it as soon as the starting material is consumed to prevent further conversion of the product to the byproduct.

  • Consider a Two-Step Procedure: For some sensitive amino acids, it may be beneficial to first protect the amino group (e.g., as a Boc or Cbz derivative), then perform the esterification, and finally deprotect the amino group. This prevents the free amine from participating in side reactions.

Experimental Protocols

Protocol 1: Standard TLC Analysis of this compound Synthesis
  • Prepare the Mobile Phase: In a fume hood, prepare a mixture of n-butanol, glacial acetic acid, and water in a 4:1:1 (v/v/v) ratio.[7]

  • Prepare the TLC Chamber: Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the atmosphere. Cover the chamber and allow it to equilibrate for at least 15 minutes.[6]

  • Spot the TLC Plate: On a silica gel TLC plate, use a pencil to gently draw an origin line about 1 cm from the bottom. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).

    • In the SM lane, spot a dilute solution of 2-amino-2-phenylpropanoic acid.

    • In the RM lane, spot a dilute sample of your reaction mixture.

    • In the C lane, spot both the starting material and the reaction mixture on the same point.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Spots:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[11]

    • Dip the plate into a ninhydrin stain solution, then gently heat it with a heat gun until colored spots appear (typically pink or purple for primary amines).[10] Note which spots are ninhydrin-positive.

    • On a separate plate, or after the color from the ninhydrin has faded, you can use a potassium permanganate stain to visualize all organic compounds.[4]

    *dot graph TLC_Workflow { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    } *enddot Caption: Workflow for TLC analysis.

References

  • What is the best solvent system for amino acid thin layer chromatography? - ResearchGate. (2023, May 4). Retrieved from [Link]

  • Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. (2023, April 12). Retrieved from [Link]

  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide - BioTech Beacons. (2025, September 18). Retrieved from [Link]

  • 2,5-Diketopiperazine - Wikipedia. Retrieved from [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Retrieved from [Link]

  • TLC Visualization Reagents - EPFL. Retrieved from [Link]

  • [TLC] Analysis of amino esters by TLC - Chromatography Forum. (2005, August 31). Retrieved from [Link]

  • Diketopiperazines - Baran Lab. Retrieved from [Link]

  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed. Retrieved from [Link]

  • Blocked alpha-amino groups in peptides due to diketopiperazine formation - PubMed. Retrieved from [Link]

  • Visualizing a TLC plate - YouTube. (2021, August 22). Retrieved from [Link]

  • Stains for Developing TLC Plates. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - ResearchGate. (2025, November 12). Retrieved from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. Our approach moves beyond simple step-by-step instructions to provide a deep, mechanistic understanding of the reaction, empowering you to make informed decisions to increase your yield and purity.

The most common and economically viable route to this compound involves a three-stage process: a Strecker synthesis to form the key α-aminonitrile intermediate, followed by hydrolysis to the α-amino acid, and concluding with an acid-catalyzed esterification. This guide is structured to address specific issues that may arise at each of these critical stages.

Stage 1: Strecker Synthesis of 2-amino-2-phenylpropanenitrile

The journey begins with the formation of an α-aminonitrile from a ketone (acetophenone), an ammonia source, and a cyanide source. This multi-component reaction is the foundation of the final product, and its efficiency is paramount.[1][2]

Caption: Overall synthetic workflow for this compound.

Troubleshooting the Strecker Synthesis

Q1: My yield of the α-aminonitrile is consistently low. What are the primary causes?

A: Low yield in a Strecker synthesis typically points to one of two issues: inefficient imine formation or a competing side reaction.

  • Inefficient Imine/Iminium Ion Formation: The reaction proceeds through the formation of an imine (or its protonated form, an iminium ion) from acetophenone and ammonia.[2][3] This is an equilibrium process where water is eliminated. If water is not effectively removed or the equilibrium is not driven forward, the concentration of the reactive iminium intermediate will be low, slowing the rate-limiting cyanide attack.[4]

  • Competing Cyanohydrin Formation: The cyanide ion can also directly attack the starting ketone (acetophenone) to form a cyanohydrin. This parallel reaction consumes both starting material and the cyanide nucleophile, directly reducing the yield of your desired aminonitrile.[5]

Q2: How can I suppress the formation of the cyanohydrin byproduct and favor the aminonitrile?

A: The key is to favor the iminium ion pathway. This can be achieved by carefully controlling the reaction pH and reagent choice. Using an ammonium salt like ammonium chloride (NH₄Cl) with potassium or sodium cyanide is a common strategy.[4] The mildly acidic NH₄Cl (pKa ~9.2) facilitates the dehydration step required for imine formation.[4][5] The subsequent addition of the cyanide salt raises the pH, providing the free cyanide nucleophile needed to attack the now-formed iminium ion. This sequential availability of the electrophile (iminium) and then the nucleophile (cyanide) minimizes the competing cyanohydrin pathway.[5]

Q3: What is the safest and most effective cyanide source to use?

A: While hydrogen cyanide (HCN) was used in the original Strecker protocol, it is extremely toxic and hazardous.[4] Safer and more practical alternatives are alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN), used in conjunction with an ammonium salt.[6] For some applications, trimethylsilyl cyanide (TMSCN) is used as it is highly soluble in organic solvents and can be a milder cyanide source, though it requires specific catalysts.[7][8] For general laboratory synthesis, the NH₄Cl/NaCN combination in a buffered aqueous or biphasic system is robust and well-established.[6]

Stage 2: Hydrolysis of 2-amino-2-phenylpropanenitrile

Once the α-aminonitrile is successfully synthesized and purified, the nitrile group must be converted to a carboxylic acid. This is a critical step that can be prone to incomplete conversion or the formation of intermediates.

Troubleshooting the Hydrolysis

Q1: After my hydrolysis step, I see starting material (aminonitrile) and an intermediate. How do I drive the reaction to completion?

A: This is a common issue. Nitrile hydrolysis occurs in two stages: first to an amino amide, and then to the final amino acid. The second step is often slower. To ensure complete conversion, you need to employ sufficiently forcing conditions.

  • Acid Hydrolysis: Refluxing with a strong acid like 6M HCl or H₂SO₄ is the most common method.[2][4] This protonates the nitrile nitrogen, making the carbon highly susceptible to attack by water.[2] If the reaction is incomplete, increasing the reaction time or the acid concentration is necessary.

  • Base Hydrolysis: Using a strong base like NaOH or KOH is also effective.[9] However, this can sometimes be complicated by the need for a more rigorous workup to isolate the amino acid product.

Q2: What is the optimal workup procedure to isolate the pure zwitterionic amino acid?

A: The key to isolating the amino acid is to leverage its zwitterionic nature. After hydrolysis (assuming acid hydrolysis), the amino acid exists as its ammonium salt in the acidic solution.

  • Neutralize: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid. For most neutral amino acids, this is in the range of pH 5-6.

  • Precipitate: At its pI, the amino acid has a net neutral charge and its solubility in water is at a minimum, causing it to precipitate out of the solution.

  • Isolate: The solid amino acid can then be collected by filtration, washed with cold water and then a non-polar solvent (like diethyl ether) to remove any organic-soluble impurities, and dried under vacuum.

Stage 3: Esterification of 2-amino-2-phenylpropanoic acid

This final step, while seemingly straightforward, is often the most challenging and lowest-yielding part of the sequence. The unique properties of amino acids make their esterification more difficult than that of simple carboxylic acids.[10][11][12]

Esterification_Troubleshooting Start Low Esterification Yield Problem1 Is the reaction at equilibrium? Start->Problem1 Problem2 Is the catalyst effective? Problem1->Problem2 No Solution1a Use large excess of Methanol (Le Chatelier's Principle) Problem1->Solution1a Yes Problem3 Are there side reactions? Problem2->Problem3 No Solution2a Use strong acid catalyst (H2SO4 or SOCl2) Problem2->Solution2a Yes Solution3 Control temperature to minimize diketopiperazine formation Problem3->Solution3 Yes Final Yield Optimized Problem3->Final No Solution1a->Problem2 Solution1b Remove water as it forms (e.g., Dean-Stark trap) Solution1b->Problem2 Solution2a->Problem3 Solution2b Ensure anhydrous conditions Solution2b->Problem3

Caption: Troubleshooting logic for low yield in the esterification stage.

Troubleshooting the Esterification

Q1: Why are the yields for my Fischer esterification of the amino acid so poor?

A: The difficulty arises from the zwitterionic nature of the amino acid in neutral conditions and its behavior under acidic catalysis.[10][11] In the standard Fischer esterification, an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[13][14] However, with an amino acid, the highly basic amino group is preferentially protonated to form an ammonium ion (-NH₃⁺). This has two negative consequences:

  • Electrostatic Repulsion: The positive charge on the ammonium group electrostatically repels the incoming proton (H⁺) required to activate the nearby carboxyl group, hindering the first step of the catalytic cycle.

  • Reduced Nucleophilicity: Even if the carboxyl group is deprotonated (carboxylate, -COO⁻), its zwitterionic form makes it a poor nucleophile.

This inherent difficulty often leads to low conversion and requires specific strategies to overcome.[12]

Q2: How can I significantly improve the yield of my esterification reaction?

A: To drive this challenging reaction forward, you must address both the equilibrium and the catalytic inefficiency.

  • Shift the Equilibrium: The reaction produces water as a byproduct. According to Le Chatelier's principle, you must remove it to prevent the reverse reaction (ester hydrolysis). The simplest way to do this is by using a large excess of the alcohol (methanol), which acts as both the solvent and a reagent, pushing the equilibrium towards the product side.[15] For larger scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water.

  • Use a More Potent Catalyst/Reagent: While HCl gas bubbled through methanol is a classic method, using concentrated sulfuric acid (H₂SO₄) is often more effective as a catalyst.[15][16] An even more powerful method is to first convert the amino acid to its acid chloride using thionyl chloride (SOCl₂) in methanol. The SOCl₂ reacts with methanol to form HCl in situ, which protonates the amino group, and also converts the carboxylic acid to a highly reactive acyl chloride intermediate, which is then rapidly attacked by methanol. This two-pronged approach is highly effective for stubborn esterifications.

Q3: I am getting an unexpected side product. What could it be?

A: While less common with α,α-disubstituted amino acids due to steric hindrance, a potential side reaction for amino acid esters is intermolecular condensation. Two molecules of the amino acid ester can react with each other to form a cyclic dipeptide known as a diketopiperazine.[17] This is typically favored by heat and prolonged reaction times after the ester has formed. If you suspect this is occurring, try running the reaction at a lower temperature (e.g., room temperature for a longer period) and monitor the reaction closely by TLC or LC-MS to stop it upon completion.

Data Summary & Protocols

Table 1: Recommended Reaction Conditions
StageReactionKey ReagentsSolventCatalystTypical Temp.Notes
1 Strecker Synthesis Acetophenone, NH₄Cl, NaCNWater / MethanolNone (reagents self-catalyze)Room Temp to 40°CControl of pH is critical to minimize cyanohydrin formation.[5]
2 Hydrolysis 2-amino-2-phenylpropanenitrileWater6M HCl or H₂SO₄Reflux (100-110°C)Reaction must be driven to completion to avoid amide intermediate.
3 Esterification 2-amino-2-phenylpropanoic acidMethanol (large excess)H₂SO₄ (catalytic) or SOCl₂ (stoichiometric)Reflux (65°C)Anhydrous conditions are essential for high yield.[12]
Experimental Protocols

Protocol 1: Strecker Synthesis of 2-amino-2-phenylpropanenitrile

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 eq) in water.

  • Add acetophenone (1.0 eq) to the solution, followed by an equal volume of methanol to ensure miscibility.

  • Cool the mixture in an ice bath to 0-5°C.

  • In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimum amount of cold water.

  • Slowly add the sodium cyanide solution to the stirred acetophenone mixture over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography).

  • Upon completion, extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Protocol 2: Hydrolysis to 2-amino-2-phenylpropanoic acid

  • To the crude aminonitrile from the previous step, add 6M Hydrochloric Acid (a 5-10 fold excess by volume).

  • Heat the mixture to reflux (approx. 110°C) using a heating mantle and a reflux condenser.

  • Maintain reflux for 6-12 hours, monitoring for the disappearance of the starting material and any amide intermediate by TLC or LC-MS.

  • Once hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a base (e.g., 6M NaOH) until the pH reaches ~6. Use pH paper or a pH meter to monitor.

  • The zwitterionic amino acid will precipitate as a white solid. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by cold diethyl ether.

  • Dry the solid product under high vacuum.

Protocol 3: Esterification to this compound

  • Suspend the dry 2-amino-2-phenylpropanoic acid (1.0 eq) in anhydrous methanol (20-30 fold molar excess) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (0.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • After addition, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting amino acid spot has disappeared.

  • Cool the reaction to room temperature and carefully quench by pouring it over ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the product into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by flash column chromatography if necessary.

References

  • Reactions of α-Amino Acids : Carboxylic Acid Esterification. (n.d.). Retrieved from the University of Illinois Springfield. [Link]

  • Process for esterification of amino acids and peptides. (1998).
  • Biondini, I., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1), 40-42. [Link]

  • Reactions of Amino Acids. (2021). Chemistry LibreTexts. [Link]

  • Hydrolytic Pathways for the Synthesis of α-Amino Acids from α-Aminonitriles. (2023). International Multidisciplinary Journal for Research & Development. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017). RSC Publishing. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health (NIH). [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). ACS Publications. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). National Institutes of Health (NIH). [Link]

  • Process for catalytic hydrolysis of an α-amino- nitrile in heterogeneous phase, and polymeric resins having catalytic activity for affecting the process. (1988).
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). ResearchGate. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). ResearchGate. [Link]

  • Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. (n.d.). ResearchGate. [Link]

  • Overview of Strecker Amino Acid Synthesis. (2018). News-Medical.Net. [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). ResearchGate. [Link]

  • Synthesis of A. Methyl 2-phenylpropionate. (n.d.). PrepChem.com. [Link]

  • Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof. (1981).
  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). National Institutes of Health (NIH). [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

  • Reactions of Amino Acids: Esterification. (2024). Pearson. [Link]

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. (2018). National Institutes of Health (NIH). [Link]

  • Why doesn't Strecker synthesis produce AHAs instead? (2021). Chemistry Stack Exchange. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). RSC Publishing. [Link]

  • Method for preparing amino acid esters. (1995).
  • Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (2010).
  • This compound. (n.d.). PubChem. [Link]

  • Strecker Synthesis. (n.d.). NROChemistry. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Multi-Component Reactions (MCRs). (2020). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Purification of Crude Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Methyl 2-amino-2-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable amino acid ester. Here, you will find troubleshooting guides and frequently asked questions in a comprehensive question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

I. Understanding the Impurity Profile of Crude this compound

The purity of your final compound is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing α,α-disubstituted amino acids like this compound is a modification of the Strecker synthesis .[1][2][3] This pathway typically involves the reaction of a ketone (acetophenone), a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium chloride) to form an α-aminonitrile intermediate. This intermediate is then subjected to hydrolysis and esterification to yield the desired product.

Strecker Synthesis for this compound acetophenone Acetophenone reagents1 + NH4Cl, NaCN acetophenone->reagents1 aminonitrile α-Aminonitrile Intermediate reagents1->aminonitrile reagents2 + H+, MeOH aminonitrile->reagents2 product This compound reagents2->product

Caption: Modified Strecker synthesis workflow.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Your crude product will likely contain a mixture of unreacted starting materials, intermediates, and byproducts from side reactions. Understanding these will guide your purification strategy.

Impurity Origin Rationale
Acetophenone Unreacted starting materialIncomplete reaction of the starting ketone.
α-Aminonitrile Intermediate Incomplete hydrolysisThe hydrolysis of the sterically hindered nitrile can be sluggish.
2-Amino-2-phenylpropanoic acid Hydrolysis of the esterThe methyl ester can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions.[4]
Benzoic Acid Derivatives Side reactionsOxidation of acetophenone or other side reactions can lead to acidic impurities.

II. Troubleshooting Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.[5]

Q2: I'm trying to recrystallize my crude product, but it's "oiling out." What does this mean and how can I fix it?

A2: "Oiling out" occurs when your compound separates from the solution as a liquid oil rather than solid crystals.[6][7][8] This is often due to the presence of significant impurities that depress the melting point of your product, or if the boiling point of the solvent is higher than the melting point of your compound.[9] An oil is essentially a supersaturated solution of your compound with impurities, and it rarely solidifies into a pure crystalline form.

Troubleshooting "Oiling Out":

  • Increase the Solvent Volume: Your compound may be coming out of solution too rapidly. Add more of the hot solvent to ensure everything is fully dissolved, then allow it to cool more slowly.

  • Change the Solvent System: The current solvent may be too nonpolar. For amino acid esters, a polar solvent or a mixed-solvent system is often necessary. Try dissolving your compound in a minimal amount of a "good" solvent (in which it is soluble, like methanol or ethanol) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble, like water or hexane) until you observe persistent cloudiness. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

  • Charcoal Treatment: If your crude product has colored impurities, they may be contributing to the oiling out. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then filter it while hot to remove the charcoal and adsorbed impurities before proceeding with crystallization.

Troubleshooting Oiling Out start Crude Product Oils Out decision1 Is the solution highly colored? start->decision1 charcoal Perform Activated Charcoal Treatment decision1->charcoal Yes decision2 Is the compound precipitating too quickly? decision1->decision2 No reassess Reattempt Recrystallization charcoal->reassess success Pure Crystals Formed reassess->success add_solvent Add more hot solvent and cool slowly decision2->add_solvent Yes decision3 Is the solvent system appropriate? decision2->decision3 No add_solvent->reassess change_solvent Switch to a mixed-solvent system (e.g., Methanol/Water) decision3->change_solvent Likely Not change_solvent->reassess Column Chromatography Workflow start Crude Product dissolve Dissolve in minimal solvent start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load_sample Load sample onto column adsorb->load_sample pack_column Pack column with silica gel pack_column->load_sample elute_low Elute with low polarity mobile phase (e.g., 9:1 Hexane:EtOAc) load_sample->elute_low collect1 Collect fractions (Acetophenone) elute_low->collect1 elute_high Gradually increase mobile phase polarity collect1->elute_high collect2 Collect fractions (Product) elute_high->collect2 elute_very_high Further increase polarity if necessary collect2->elute_very_high collect3 Collect fractions (Polar Impurities) elute_very_high->collect3 tlc_analysis Analyze fractions by TLC collect3->tlc_analysis combine Combine pure fractions tlc_analysis->combine evaporate Evaporate solvent combine->evaporate final_product Pure this compound evaporate->final_product

Sources

Technical Support Center: N-Protection of Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-protection of Methyl 2-amino-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sterically hindered α,α-disubstituted amino ester. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure successful N-protection of your molecule.

Troubleshooting Guide: Question & Answer Format

Here we address specific issues you may encounter during your experiments.

Question 1: My N-protection reaction with Boc-anhydride (Boc₂O) is very slow or incomplete, even after prolonged reaction times. What is causing this and how can I improve the yield?

Answer:

The primary reason for the sluggish reaction is the significant steric hindrance around the α-quaternary carbon of this compound. This steric bulk impedes the approach of the electrophilic Boc₂O to the lone pair of the amino group, drastically reducing the reaction rate.

Troubleshooting Steps:

  • Increase the Stoichiometry of Boc₂O: Use a larger excess of Boc-anhydride (e.g., 1.5 to 3.0 equivalents) to increase the concentration of the electrophile and drive the reaction forward.

  • Employ a More Effective Base: While triethylamine (TEA) is commonly used, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be more effective in deprotonating the amino group without competing in the reaction.

  • Elevate the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions like ester hydrolysis.

  • Utilize a Catalyst: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst by first reacting with Boc₂O to form a more reactive intermediate.

  • Change the Solvent: Switching to a more polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can improve the solubility of the reagents and facilitate the reaction.

Question 2: I am observing a significant amount of a byproduct that I suspect is the hydrolyzed carboxylic acid. How can I prevent this?

Answer:

Ester hydrolysis is a common side reaction when using basic conditions, especially with prolonged reaction times or elevated temperatures. The methyl ester of your substrate is susceptible to saponification.

Preventative Measures:

  • Use a Non-Aqueous Base: Employ an organic base like TEA or DIPEA instead of aqueous bases like sodium bicarbonate or sodium hydroxide.

  • Control the Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed. Avoid excessive heating.

  • Work-up Procedure: During the aqueous work-up, ensure the pH is kept neutral or slightly acidic to prevent hydrolysis of the ester in the product.

Question 3: My Cbz-protection using benzyl chloroformate (Cbz-Cl) is giving low yields. What can I do?

Answer:

Similar to Boc protection, the steric hindrance of the substrate is the main culprit. For Cbz protection, the reactivity of the Cbz-Cl can also be a factor.

Optimization Strategies:

  • Schotten-Baumann Conditions: Perform the reaction under Schotten-Baumann conditions, using an aqueous solution of a base like sodium carbonate or sodium bicarbonate at a controlled pH (typically 8-10).[1][2] This method is often effective for amino acids.

  • Temperature Control: Keep the reaction temperature low (0-5 °C) during the addition of Cbz-Cl to minimize side reactions and decomposition of the reagent.[2]

  • Vigorous Stirring: Ensure efficient mixing of the biphasic system (if applicable) to maximize the interfacial reaction.

Question 4: After my N-protection reaction, I am struggling to separate the product from the unreacted starting material by column chromatography. What are my options?

Answer:

The polarity difference between the N-protected product and the starting amine can sometimes be small, making chromatographic separation challenging.

Purification Strategies:

  • Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The unreacted amine will be protonated and move to the aqueous layer, while the N-protected product remains in the organic layer. Subsequently, wash with a dilute base (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

  • Crystallization: N-protected amino acids are often crystalline.[1][] Attempt to crystallize the product from a suitable solvent system. This can be a highly effective purification method.

  • Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for this compound?

A1: The "best" protecting group depends on the subsequent steps in your synthetic route.

  • Boc (tert-Butoxycarbonyl): A good choice for general purposes. It is stable to a wide range of conditions and is typically removed with a strong acid like Trifluoroacetic acid (TFA).[4][5]

  • Cbz (Carboxybenzyl): Also very common. It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which are very mild conditions.[1][4] This is advantageous if your molecule contains acid-sensitive groups.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Primarily used in solid-phase peptide synthesis. It is stable to acid but cleaved by a mild base, typically piperidine.[6][7] This offers orthogonality to Boc and Cbz groups.

Q2: Can I protect the amino group without affecting the methyl ester?

A2: Yes. The key is to use non-hydrolytic conditions. For the protection step, use organic bases and avoid strong aqueous bases. For deprotection, the choice of protecting group is critical. Cbz deprotection via hydrogenation is neutral and will not affect the ester. Boc deprotection with anhydrous acid (e.g., HCl in dioxane or TFA in DCM) for a short duration is also generally safe for a methyl ester. Fmoc deprotection with piperidine is basic and could potentially hydrolyze the ester if the reaction is not carefully monitored.

Q3: Why is steric hindrance such a significant issue for this molecule?

A3: this compound has a quaternary carbon atom at the α-position, meaning it is bonded to four non-hydrogen substituents (an amino group, a methyl group, a phenyl group, and a carboxyl group). This creates a crowded environment around the amino group, physically blocking the approach of reagents.[8][9] This is a known challenge for the synthesis and modification of α,α-disubstituted amino acids.[8][9]

Q4: Are there any alternative methods for protecting highly hindered amines?

A4: Yes, for particularly challenging cases, you might consider:

  • Using more reactive acylating agents: For example, instead of Boc-anhydride, you could try 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

  • High-pressure conditions: In some research applications, high pressure has been shown to accelerate sterically hindered reactions.

  • Microwave-assisted synthesis: Microwave irradiation can sometimes accelerate slow reactions by efficiently heating the reaction mixture.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol incorporates the use of DMAP as a catalyst to overcome steric hindrance.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in DCM.

  • Add TEA and DMAP to the solution and stir for 5 minutes at room temperature.

  • Add Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40 °C.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

ReagentMolar Eq.
This compound1.0
Di-tert-butyl dicarbonate (Boc₂O)1.5
Triethylamine (TEA)2.0
4-Dimethylaminopyridine (DMAP)0.1
Protocol 2: N-Cbz Protection of this compound

This protocol utilizes Schotten-Baumann conditions.

Materials:

  • This compound (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • Water

  • Dioxane or THF

  • Diethyl ether

Procedure:

  • Dissolve this compound in a mixture of dioxane (or THF) and water.

  • Add Na₂CO₃ and cool the mixture to 0 °C in an ice bath.

  • Slowly add Cbz-Cl dropwise while stirring vigorously, maintaining the temperature between 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, extract the aqueous layer with diethyl ether to remove any unreacted Cbz-Cl.

  • Carefully acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Cbz-protected product.

ReagentMolar Eq.
This compound1.0
Benzyl chloroformate (Cbz-Cl)1.2
Sodium carbonate (Na₂CO₃)2.5

Visualizations

N_Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Methyl 2-amino-2- phenylpropanoate E Combine in Solvent (DCM) Stir at RT or 40°C A->E B Boc Anhydride (Boc₂O) B->E C Base (TEA/DIPEA) C->E D Catalyst (DMAP) D->E F Aqueous Wash (Acid, Base, Brine) E->F Reaction Mixture G Dry & Concentrate F->G H Purify (Chromatography/Crystallization) G->H I N-Boc Protected Product H->I

Caption: Workflow for N-Boc Protection.

N_Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction (Schotten-Baumann) cluster_workup Work-up & Purification A Methyl 2-amino-2- phenylpropanoate D Combine in Dioxane/Water Stir at 0-5°C, then RT A->D B Benzyl Chloroformate (Cbz-Cl) B->D C Base (Na₂CO₃) C->D E Acidify to pH 2-3 D->E Reaction Mixture F Extract with Organic Solvent E->F G Dry & Concentrate F->G H N-Cbz Protected Product G->H

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Technical Support Center: Stereochemical Integrity of Methyl 2-amino-2-phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of epimerization in Methyl 2-amino-2-phenylpropanoate and its derivatives during experimental workup. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical instability at the α-carbon of these valuable chiral building blocks. As your Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your specific applications.

Understanding the Challenge: The Mechanism of Epimerization

This compound derivatives are particularly susceptible to epimerization due to the presence of an acidic α-proton. The adjacent phenyl and ester groups stabilize the formation of a planar enolate intermediate through resonance. This loss of the defined three-dimensional stereocenter is the root cause of epimerization. The process is primarily base-catalyzed; upon reprotonation, the proton can add to either face of the planar enolate, leading to a mixture of epimers.

Core Mechanism of Base-Catalyzed Epimerization

epimerization_mechanism Start (S)-Ester Enolate Planar Achiral Enolate (Resonance Stabilized) Start->Enolate α-H abstraction End_S (S)-Ester (Retained) Enolate->End_S Protonation (re-face) End_R (R)-Ester (Epimerized) Enolate->End_R Protonation (si-face) Base Base (B:) H_plus H-B+ workup_workflow start Reaction Complete is_base_present Does the reaction contain a strong base? start->is_base_present is_acid_present Does the reaction contain strong acid? is_base_present->is_acid_present No quench_nh4cl Quench with cold, sat. NH4Cl solution is_base_present->quench_nh4cl Yes quench_nahco3 Carefully quench with cold, dilute NaHCO3 solution is_acid_present->quench_nahco3 Yes extract Extract with cold organic solvent is_acid_present->extract No quench_nh4cl->extract quench_nahco3->extract wash_brine Wash with cold brine extract->wash_brine dry_concentrate Dry (Na2SO4) and concentrate at low temp. wash_brine->dry_concentrate purify Purification dry_concentrate->purify is_crystalline Is the compound crystalline? purify->is_crystalline crystallize Crystallize is_crystalline->crystallize Yes chromatography Neutralized Silica Gel Chromatography is_crystalline->chromatography No end Pure Product crystallize->end chromatography->end

Technical Support Center: Troubleshooting Peptide Coupling with Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of incorporating Methyl 2-amino-2-phenylpropanoate into your peptide synthesis workflows. As a sterically hindered α,α-disubstituted amino acid (α,α-DAA), this residue presents unique challenges that can lead to failed couplings, low yields, and undesirable side reactions. This guide provides in-depth, field-proven insights and actionable protocols to help you overcome these obstacles and achieve synthetic success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with this compound.

Q1: Why is my standard peptide coupling protocol failing or resulting in extremely low yields for this compound?

A1: The primary reason for coupling failure is severe steric hindrance. This compound possesses a quaternary α-carbon, with both a methyl and a phenyl group attached. This bulky architecture physically obstructs the approach of the incoming nucleophilic amine to the activated carboxyl group, dramatically slowing down the rate of peptide bond formation.[1][2][3] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to form a sufficiently reactive intermediate to overcome this significant energy barrier.[1][4]

Q2: What are the most critical side reactions to monitor when using this amino acid?

A2: Beyond incomplete coupling, there are three major side reactions to be vigilant about:

  • Diketopiperazine (DKP) Formation: This is a highly prevalent issue that occurs after the successful coupling of the second amino acid (in this case, this compound). The N-terminal amine of the dipeptide-resin can attack the first amide bond, cleaving the peptide from the support as a stable six-membered cyclic dipeptide.[5][6][7] This results in significant yield loss and termination of the peptide chain.

  • Epimerization of the Preceding Residue: While the quaternary carbon of this compound itself cannot racemize, the harsh conditions often required to force its coupling (e.g., extended reaction times, excess base, elevated temperatures) can cause the epimerization of the C-terminal residue to which it is being coupled.[8][9][10] This occurs via abstraction of the α-proton of the preceding residue, often through an oxazolone intermediate.[11][12]

  • Dehydration of Asparagine/Glutamine: If coupling to an Asn or Gln residue, the use of simple carbodiimides without additives can lead to the dehydration of the side-chain amide to a nitrile.[13]

Q3: Can I use bulky protecting groups on adjacent amino acids?

A3: Yes, but with extreme caution. Bulky side-chain protecting groups (e.g., Trt on Cys/His, Pbf on Arg) on adjacent residues can further contribute to steric crowding, exacerbating coupling difficulties.[4][14][15] If you are synthesizing a complex peptide with multiple hindered groups, it is critical to select the most potent coupling reagents and optimize conditions meticulously.

Section 2: Troubleshooting Guide & In-Depth Analysis

This section provides a detailed breakdown of specific issues, their underlying causes, and validated protocols for mitigation.

Issue 1: Incomplete or Severely Impeded Coupling

The fundamental challenge with this compound is achieving complete acylation. The following workflow provides a systematic approach to troubleshooting low coupling efficiency.

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions Using potent reagent? (e.g., HATU, PyAOP) sub_reagent Switch from DCC/DIC to Uronium (HATU, HCTU) or Phosphonium (PyBOP, PyAOP) salts. reagent->sub_reagent advanced Step 3: Employ Advanced Strategies conditions->advanced Conditions optimized? (Time, Temp, Solvent) sub_conditions • Increase time (e.g., 4h to overnight) • Perform double coupling • Use microwave irradiation (cautiously) • Switch solvent from DMF to NMP conditions->sub_conditions success Coupling Successful advanced->success Strategy implemented sub_advanced Convert amino acid to Acyl Fluoride using TFFH/PyFluor. advanced->sub_advanced sub_reagent->conditions Re-evaluate sub_conditions->advanced Re-evaluate sub_advanced->success Re-evaluate

Caption: Troubleshooting workflow for low coupling efficiency.

Reagent ClassExamplesMechanism of ActionSuitability for α,α-DAARacemization Risk
CarbodiimideDCC, DICForms symmetric anhydride or O-acylisourea intermediate.Low . Generally inefficient for hindered couplings.[1][4]Moderate to High
Uronium/AminiumHATU, HCTUForms highly reactive OAt/OBt active ester.High . Very effective due to the high reactivity of the ester.[4]Low (with HOAt)
PhosphoniumPyBOP, PyAOPForms highly reactive OAt/OBt active ester.High . Excellent performance, avoids guanidinylation side reactions.[4][13]Low (with HOAt)
Acyl HalideAcyl Fluoride (via TFFH)Forms the most reactive acyl halide species.Very High . Considered a "gold standard" for extremely difficult couplings.[4][16]Very Low

Protocol 1: High-Potency Double Coupling with HATU This protocol is the recommended first-line approach for coupling this compound.

  • Deprotection: Perform standard Fmoc-deprotection of the N-terminal amine on the resin-bound peptide. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Coupling Activation: In a separate vessel, dissolve Fmoc-Methyl-2-amino-2-phenylpropanoate (4 equiv.), HATU (3.9 equiv.), and DIPEA (8 equiv.) in DMF. Allow to pre-activate for 1-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction for 2-4 hours at room temperature.

  • Wash: Wash the resin thoroughly with DMF (3x).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents. Agitate for another 2-4 hours or overnight if necessary.

  • Monitoring: Perform a Kaiser test to confirm the absence of free amines, indicating reaction completion.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings Use this protocol when even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation: In an anhydrous environment, dissolve Fmoc-Methyl-2-amino-2-phenylpropanoate (3 equiv.) in DCM. Add PyFluor or TFFH (3 equiv.) and a suitable non-nucleophilic base like DIPEA (6 equiv.). Stir for 15-30 minutes at 0°C to room temperature.

  • Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.

  • Reaction Time: Allow the reaction to proceed for 4-12 hours. The reaction rate is typically faster than with uronium reagents.

  • Monitoring: Monitor for completeness using standard methods (e.g., Kaiser test).

Issue 2: Diketopiperazine (DKP) Formation

This side reaction is a classic problem in SPPS, particularly when Proline or other hindered residues are in the first or second position. It leads to cleavage of the dipeptide from the resin.

G cluster_0 Dipeptidyl-Resin Resin Resin-Linker-AA1(C=O)- Dipeptide NH-CH(Ph)(Me)-CO-O-Me Attack Intramolecular Nucleophilic Attack Dipeptide->Attack Base-catalyzed (e.g., piperidine residue) N_Terminus H₂N⁺ DKP Diketopiperazine (cleaved) Attack->DKP Resin_OH Resin-Linker-OH Attack->Resin_OH

Caption: Mechanism of Diketopiperazine (DKP) formation.

DKP formation is catalyzed by base (even residual piperidine from deprotection) and is driven by the thermodynamic stability of the six-membered ring.[7][17] The reaction competes directly with the coupling of the third amino acid.

Mitigation Strategies:

  • Immediate Coupling: After deprotecting the second residue (this compound), immediately proceed with the coupling of the third amino acid. Do not leave the deprotected dipeptidyl-resin sitting for extended periods.[6]

  • Use of 2-Chlorotrityl Chloride Resin: For syntheses starting with a hindered C-terminal residue, using a highly sterically hindered resin like 2-chlorotrityl chloride can physically inhibit the back-biting cyclization required for DKP formation.[11]

  • Dipeptide Building Blocks: A highly effective strategy is to synthesize the dipeptide unit (e.g., Fmoc-AA3-Methyl-2-amino-2-phenylpropanoate-OH) in solution phase first and then couple it to the resin-bound peptide. This completely bypasses the vulnerable dipeptidyl-resin intermediate.[11]

Issue 3: Epimerization of the Preceding Amino Acid

The aggressive conditions needed to attach the hindered residue can compromise the stereochemical integrity of the amino acid already attached to the resin.

Epimerization occurs when a base abstracts the α-proton of the activated C-terminal residue.[8][18] This is facilitated by the formation of a 5(4H)-oxazolone intermediate, which has an acidic α-proton. Factors that increase risk include:

  • Excess Base: Using more than the required equivalents of a tertiary amine base (e.g., DIPEA).

  • Prolonged Pre-activation/Coupling Times: The longer the activated species exists, the greater the opportunity for epimerization.

  • High Temperatures: Heat accelerates both the desired coupling and the undesired epimerization.[4]

Prevention Methods:

  • Use Racemization-Suppressing Additives: Coupling reagents that incorporate 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure are superior to those with 1-hydroxybenzotriazole (HOBt) in preventing epimerization.[18] Therefore, HATU and PyAOP are preferred choices.

  • Control Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. For couplings with pre-formed salts of amino acids, only one equivalent of base is theoretically needed.

  • Minimize Pre-activation Time: Add the activating agents to the amino acid and introduce the solution to the resin immediately, rather than letting it stir for an extended period.[18]

  • Avoid Excessive Heat: If using elevated temperatures or microwave synthesis, carefully optimize the conditions to find a balance between coupling efficiency and stereochemical purity. Microwave protocols often use short bursts of high temperature, which can sometimes minimize epimerization compared to prolonged conventional heating.[4]

References

  • Gao, F., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide. Frontiers in Chemistry. [Link]

  • Vasanthakumar, G., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science. [Link]

  • Gao, F., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). DKP formation mechanism. [Link]

  • Wessjohann, L. A., et al. (2015). Macrocyclization of Peptide Side Chains by the Ugi Reaction. The Journal of Organic Chemistry. [Link]

  • Vasanthakumar, G., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • ResearchGate. (n.d.). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Wessjohann, L. A., et al. (2015). Macrocyclization of Peptide Side Chains by the Ugi Reaction. PubMed. [Link]

  • SlidePlayer. (n.d.). Epimerization of Peptide. [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [Link]

  • Springer. (n.d.). Peptide Cyclization Through MCRs. [Link]

  • ResearchGate. (n.d.). Synthesis of cyclic peptide via Ugi reaction. [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Becer, C. R. (2017). Ugi multicomponent reaction. [Link]

  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • ScienceDirect. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]

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Technical Support Center: Improving Diastereoselectivity of Reactions with Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on improving the diastereoselectivity of reactions involving Methyl 2-amino-2-phenylpropanoate. This guide moves beyond simple procedural outlines to explain the underlying principles governing stereochemical control, empowering you to troubleshoot and optimize your synthetic strategies effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound and the fundamental concepts of diastereoselectivity.

Q1: What is this compound and why is it used in asymmetric synthesis?

A1: this compound is a chiral building block derived from the non-proteinogenic amino acid α-methylphenylglycine.[1][2] Its structure incorporates a stereogenic center at the α-carbon, making it a valuable component of the "chiral pool" – a collection of readily available, enantiopure compounds from natural sources.[2][3] In asymmetric synthesis, it can serve as a chiral auxiliary or a chiral starting material.[4][5] A chiral auxiliary is a group temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[4][6]

Q2: What is diastereoselectivity and why is it crucial in drug development?

A2: Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction.[7] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. In drug development, controlling diastereoselectivity is critical because different diastereomers of a drug molecule can exhibit vastly different pharmacological activities and toxicological profiles. Achieving high diastereoselectivity ensures the synthesis of the desired, therapeutically active isomer, minimizing impurities and potential side effects.

Q3: What general factors influence the diastereoselectivity of a reaction?

A3: Several factors can influence the diastereoselectivity of a reaction, including:

  • The nature of the substrate and reagents: The steric and electronic properties of the reactants play a significant role.

  • Reaction conditions: Temperature, solvent, and the presence of additives can all impact the transition state energies and thus the stereochemical outcome.

  • Catalyst or auxiliary: In asymmetric catalysis, the chiral catalyst or auxiliary is designed to create a chiral environment that favors the formation of one diastereomer.[8]

Q4: In what types of reactions is controlling diastereoselectivity with amino acid derivatives like this compound particularly important?

A4: Controlling diastereoselectivity is crucial in various carbon-carbon bond-forming reactions, such as:

  • Aldol reactions: These reactions form β-hydroxy carbonyl compounds, and the relative stereochemistry of the newly formed stereocenters is critical.[9][10]

  • Mannich reactions: These reactions produce β-amino carbonyl compounds, and achieving high diastereo- and enantioselectivity is a key challenge.[11][12]

  • Alkylations of enolates: The addition of an alkyl group to an enolate can create a new stereocenter, and the direction of attack is influenced by the existing chirality.[13][14]

II. Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting guides for specific issues encountered during experiments involving this compound.

A. Poor Diastereoselectivity in Aldol Reactions

Scenario: You are performing an aldol reaction using a derivative of this compound as a chiral nucleophile and observe a low diastereomeric ratio (d.r.) in the product.

Potential Causes & Troubleshooting Steps:

  • Incorrect Enolate Geometry: The geometry of the enolate (Z vs. E) is a key determinant of the aldol addition's stereochemical outcome.[9] The Zimmerman-Traxler model predicts that (Z)-enolates generally lead to syn-aldol products, while (E)-enolates favor anti-aldol products.[10]

    • Troubleshooting Protocol 1: Modifying the Deprotonating Agent and Conditions.

      • Base Selection: The choice of base can significantly influence enolate geometry. Lithium bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly used. The steric bulk of the base can affect the transition state of deprotonation. Experiment with different bases (e.g., LDA, LHMDS, KHMDS) to favor the formation of the desired enolate isomer.

      • Solvent Effects: The polarity and coordinating ability of the solvent can impact enolate aggregation and geometry. Tetrahydrofuran (THF) is a common choice. Consider exploring other ethereal solvents like diethyl ether or dimethoxyethane (DME).

      • Temperature Control: Deprotonation is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent enolate equilibration. Ensure your reaction temperature is strictly maintained.

  • Chelation Control Issues: The amino and ester groups of this compound can chelate to a metal cation, creating a rigid cyclic transition state that directs the approach of the electrophile.

    • Troubleshooting Protocol 2: Optimizing Metal Additives.

      • Lewis Acid Additives: The addition of Lewis acids like zinc chloride (ZnCl₂), magnesium bromide (MgBr₂), or titanium tetrachloride (TiCl₄) can enhance chelation control and improve diastereoselectivity.[15] Perform a screen of different Lewis acids and stoichiometries.

      • Counterion Effects: The nature of the metal counterion (e.g., Li⁺, Na⁺, K⁺) in the base can influence the tightness of the chelation. Compare the results from lithium, sodium, and potassium bases.

Data Summary for Aldol Reaction Optimization:

ParameterCondition A (Initial)Condition B (Optimized)Expected Outcome
Base LDALHMDSIncreased steric bulk may favor one enolate geometry.
Solvent THF2-MeTHFA less coordinating solvent might alter aggregation.
Additive NoneZnCl₂ (1.1 eq)Enhanced chelation for a more rigid transition state.
Temperature -78 °C-78 °C to -40 °CStrict temperature control is crucial for kinetic products.

Workflow for Troubleshooting Poor Aldol Diastereoselectivity:

Aldol_Troubleshooting Start Low d.r. in Aldol Reaction CheckEnolate Investigate Enolate Geometry Start->CheckEnolate CheckChelation Evaluate Chelation Control Start->CheckChelation OptimizeBase Screen Deprotonating Bases (LDA, LHMDS, KHMDS) CheckEnolate->OptimizeBase OptimizeSolvent Test Different Solvents (THF, Et2O, DME) CheckEnolate->OptimizeSolvent OptimizeTemp Ensure Strict Low Temp. (-78°C) CheckEnolate->OptimizeTemp OptimizeLewisAcid Screen Lewis Acids (ZnCl2, MgBr2, TiCl4) CheckChelation->OptimizeLewisAcid HighDR High d.r. Achieved OptimizeBase->HighDR OptimizeSolvent->HighDR OptimizeTemp->HighDR OptimizeLewisAcid->HighDR

Caption: Troubleshooting workflow for low diastereoselectivity in aldol reactions.

B. Low Diastereoselectivity in Mannich Reactions

Scenario: A Mannich reaction involving a derivative of this compound as the nucleophile results in a nearly 1:1 mixture of diastereomers.

Potential Causes & Troubleshooting Steps:

  • Flexible Transition State: A poorly organized transition state can lead to non-selective addition to the imine electrophile.

    • Troubleshooting Protocol 3: Utilizing Catalysis to Rigidify the Transition State.

      • Chiral Lewis Acid Catalysis: Employing a chiral Lewis acid catalyst can coordinate to both the enolate and the imine, creating a well-defined, chiral transition state that favors one diastereomeric product. Screen catalysts such as those based on copper, zinc, or silver with chiral ligands.

      • Organocatalysis: Chiral Brønsted acids or bases can also promote highly diastereo- and enantioselective Mannich reactions.[16][17] Explore the use of catalysts like chiral phosphoric acids or thiourea-based catalysts.

  • Iminium Ion Geometry: The geometry of the iminium ion intermediate can influence the facial selectivity of the nucleophilic attack.

    • Troubleshooting Protocol 4: Modifying the Imine Component.

      • Protecting Group on Nitrogen: The nature of the protecting group on the imine nitrogen can have a significant steric and electronic effect. Compare results with different protecting groups (e.g., Boc, Cbz, tosyl). Some protecting groups may favor specific iminium ion conformations.

      • Substituents on the Imine: The steric bulk of the substituents on the imine can also influence the approach of the nucleophile.

Data Summary for Mannich Reaction Optimization:

ParameterCondition A (Initial)Condition B (Optimized)Expected Outcome
Catalyst None (Base mediated)Chiral Cu(II)-Box complexFormation of a rigid, chiral transition state.
Imine N-Protecting Group BocTs (Tosyl)A more electron-withdrawing group can alter imine reactivity.
Solvent CH₂Cl₂TolueneSolvent can influence catalyst activity and solubility.
Temperature Room Temperature0 °C to -20 °CLower temperatures often lead to higher selectivity.
C. Poor Diastereoselectivity in Enolate Alkylation

Scenario: The alkylation of an enolate derived from a this compound derivative yields a low diastereomeric excess.

Potential Causes & Troubleshooting Steps:

  • Enolate Configuration and Aggregation: Similar to aldol reactions, the geometry and aggregation state of the enolate are critical.

    • Troubleshooting Protocol 5: Controlling Enolate Formation and Reactivity.

      • Base and Solvent Screening: As with aldol reactions, systematically screen different bases (LDA, LHMDS) and solvents (THF, DME) to influence enolate formation.

      • Additive Effects: The addition of hexamethylphosphoramide (HMPA) can break up enolate aggregates, potentially leading to a more reactive and selective "naked" enolate. Caution: HMPA is a carcinogen and should be handled with appropriate safety precautions.

  • Nature of the Electrophile: The reactivity and steric bulk of the alkylating agent can impact the diastereoselectivity.

    • Troubleshooting Protocol 6: Evaluating Different Alkylating Agents.

      • Leaving Group: The leaving group of the electrophile can affect the reaction rate. Compare the results of alkyl iodides, bromides, and triflates. More reactive electrophiles may lead to higher selectivity if the desired pathway is kinetically favored.

      • Steric Hindrance: A bulkier electrophile may exhibit greater facial selectivity due to increased steric interactions in the transition state.

Logical Relationship Diagram for Optimizing Diastereoselectivity:

Diastereoselectivity_Optimization Problem Low Diastereoselectivity TS_Control Transition State Control Problem->TS_Control Substrate_Control Substrate/Reagent Control Problem->Substrate_Control Reaction_Conditions Reaction Conditions Problem->Reaction_Conditions Chelation Chelation TS_Control->Chelation Chelation vs. Non-Chelation Catalyst Catalyst TS_Control->Catalyst Catalyst Design Chiral_Auxiliary Chiral_Auxiliary Substrate_Control->Chiral_Auxiliary Chiral Auxiliary Choice Protecting_Groups Protecting_Groups Substrate_Control->Protecting_Groups Protecting Groups Electrophile_Nucleophile Electrophile_Nucleophile Substrate_Control->Electrophile_Nucleophile Electrophile/Nucleophile Sterics Solvent Solvent Reaction_Conditions->Solvent Solvent Polarity/Coordination Temperature Temperature Reaction_Conditions->Temperature Temperature Effects Additives Additives Reaction_Conditions->Additives Additives/Lewis Acids Solution Improved Diastereoselectivity Chelation->Solution Catalyst->Solution Chiral_Auxiliary->Solution Protecting_Groups->Solution Electrophile_Nucleophile->Solution Solvent->Solution Temperature->Solution Additives->Solution

Caption: Key factors influencing the optimization of diastereoselectivity.

III. Concluding Remarks

Achieving high diastereoselectivity in reactions with chiral molecules like this compound is a multifaceted challenge that often requires systematic optimization. By understanding the fundamental principles of stereocontrol, such as enolate geometry, chelation, and transition state organization, researchers can effectively troubleshoot and refine their experimental protocols. This guide provides a framework for logical problem-solving, enabling the rational design of highly diastereoselective transformations.

IV. References

  • eGyanKosh. ASYMMETRIC SYNTHESIS.

  • Williams, D. R., Meyer, K. G., Shamim, K., & Patnaik, S. (2004). Diastereoselectivity in asymmetric allylations: The role of vicinal chirality in the allyl nucleophile for SE2′ reactions with aldehydes. Canadian Journal of Chemistry, 82(2), 130-143.

  • The Allylic Alkylation of Ketone Enolates - PMC - NIH. (2020, September 10).

  • The opposite diastereoselectivity in the alkylation and protonation of enolates - RSC Publishing.

  • Improving diastereoselectivity with (1R,2R)-2-methoxycyclopentan-1-ol - Benchchem.

  • Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - NIH.

  • Asymmetric Induction - MSU chemistry.

  • Ferraris, D., Young, B., Cox, C., Dudding, T., Drury, W. J., Ryzhkov, L., Taggi, A. E., & Lectka, T. (2002). Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society, 124(1), 67-77.

  • Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC - NIH.

  • Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2. (2026, January 2).

  • Asymmetric Mannich Synthesis of α‑Amino Esters by Anion-Binding Catalysis - Harvard DASH. (2014, September 1).

  • Chapter 1: Enolate Alkylations.

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed.

  • Chiral auxiliary - Wikipedia.

  • 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives - ResearchGate.

  • Asymmetric Synthesis.

  • Chiral pool - Wikipedia.

  • 001 Zimmerman Traxler - Andrew G Myers Research Group.

  • This compound | C10H13NO2 | CID 14426739 - PubChem.

  • 1 The Selective Aldol Reaction - Macmillan Group. (2002, September 18).

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interpreting the mass spectrometry fragmentation pattern of Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a detailed analysis and troubleshooting framework for interpreting the mass spectrometry (MS) fragmentation pattern of Methyl 2-amino-2-phenylpropanoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple peak identification to explain the underlying chemical principles governing the molecule's behavior under ionization.

Introduction to the Analyte

This compound (C₁₀H₁₃NO₂) is a derivative of the amino acid phenylalanine.[1] Its structure is characterized by a central quaternary carbon atom bonded to four distinct functional groups: a phenyl ring, an amino group, a methyl group, and a methyl ester group. This unique structural arrangement dictates a predictable, yet complex, fragmentation pattern that serves as a reliable fingerprint for its identification.

  • Molecular Formula: C₁₀H₁₃NO₂[2]

  • Molecular Weight (Monoisotopic): 179.09 Da[2]

  • Key Structural Features: Phenyl ring, primary amine, methyl ester, quaternary α-carbon.

Frequently Asked Questions (FAQs) & Fragmentation Analysis

This section addresses common questions and interpretive challenges encountered during the MS analysis of this compound.

Q1: What is the expected molecular ion peak (M⁺•) for this compound?

The molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of 179.[2] Given the presence of a stable aromatic ring, the M⁺• peak should be clearly observable under standard Electron Ionization (EI) conditions.[3][4] The nitrogen rule also applies: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4]

Q2: The most intense peak in my spectrum is at m/z 120, not 179. Is this correct, and what does this fragment represent?

Yes, this is the expected outcome. The peak at m/z 120 is the anticipated base peak . This fragment results from the cleavage of the bond between the quaternary α-carbon and the methyl ester group, leading to the loss of a neutral methoxycarbonyl radical (•COOCH₃).

  • Fragmentation: M⁺• → [C₆H₅C(CH₃)NH₂]⁺ + •COOCH₃

  • Neutral Loss: 59 Da (•COOCH₃)

  • Causality: The resulting ion, the 1-phenyl-1-aminoethyl cation, is exceptionally stable. The positive charge is located at a secondary benzylic position, allowing for significant resonance delocalization into the phenyl ring. Furthermore, the adjacent amino group's lone pair of electrons provides additional resonance stabilization. This high degree of stability makes this fragmentation pathway the most favored, resulting in the most abundant ion (the base peak).[5]

Q3: What other significant fragments should I look for to confirm the structure?

Several other key fragments provide a comprehensive "fingerprint" of the molecule. Their presence serves as a self-validating system for the structural assignment.

  • m/z 164 (Loss of a Methyl Radical): A peak at M-15 is characteristic of the loss of a methyl group (•CH₃).[6] This cleavage occurs at the quaternary α-carbon, and while it produces a stable ion, this pathway is less favored than the loss of the methoxycarbonyl radical.

    • Fragmentation: M⁺• → [C₆H₅C(NH₂)COOCH₃]⁺ + •CH₃

    • Neutral Loss: 15 Da (•CH₃)

  • m/z 148 (Loss of a Methoxy Radical): This is a classic fragmentation pattern for methyl esters, involving α-cleavage at the ester functional group with the loss of the methoxy radical (•OCH₃).[4][7]

    • Fragmentation: M⁺• → [C₁₀H₁₂NO]⁺ (Acylium ion) + •OCH₃

    • Neutral Loss: 31 Da (•OCH₃)

  • m/z 91 (Tropylium Ion): The presence of an alkyl-substituted benzene ring often leads to the formation of the highly stable tropylium ion (C₇H₇⁺) through rearrangement.[6] This peak is a strong indicator of a benzyl-type substructure and can arise from the further fragmentation of the m/z 120 ion.

  • m/z 77 (Phenyl Cation): The peak at m/z 77 corresponds to the phenyl cation (C₆H₅⁺), resulting from the cleavage of the bond between the phenyl ring and the α-carbon. While less abundant than the tropylium ion, its presence confirms the phenyl moiety.

Q4: I am using Electrospray Ionization (ESI) instead of EI. What should I expect?

ESI is a soft ionization technique that typically results in minimal fragmentation.[8] Instead of the extensive fragmentation seen in EI-MS, you should primarily observe the protonated molecule, or quasi-molecular ion, [M+H]⁺.

  • Expected Peak: m/z 180 ([C₁₀H₁₃NO₂ + H]⁺)

  • Rationale: The basic amino group is readily protonated in the ESI source. If you perform MS/MS (or tandem MS) on the m/z 180 precursor ion, you will induce fragmentation and likely observe ions corresponding to the loss of neutral molecules, such as the loss of methanol (CH₃OH, 32 Da) or formic acid (HCOOH, 46 Da).

Data Summary: Key Fragments

m/zProposed Fragment StructureNeutral Loss (from M⁺•)Identity of LossSignificance
179[C₁₀H₁₃NO₂]⁺•------Molecular Ion (M⁺•)
164[C₉H₁₀NO₂]⁺15 Da•CH₃Loss of α-methyl group
148[C₁₀H₁₂NO]⁺31 Da•OCH₃Ester α-cleavage
120[C₈H₁₀N]⁺ 59 Da •COOCH₃ Base Peak , loss of ester group
91[C₇H₇]⁺88 DaC₃H₆N•Tropylium ion, confirms benzyl group
77[C₆H₅]⁺102 DaC₄H₈NO₂•Phenyl cation

Predicted Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound under Electron Ionization.

G cluster_secondary Secondary Fragments M M⁺• (m/z 179) [C₁₀H₁₃NO₂]⁺• frag120 m/z 120 [C₈H₁₀N]⁺ M->frag120 - •COOCH₃ (59 Da) (Base Peak) frag164 m/z 164 [C₉H₁₀NO₂]⁺ M->frag164 - •CH₃ (15 Da) frag148 m/z 148 [C₁₀H₁₂NO]⁺ M->frag148 - •OCH₃ (31 Da) frag91 m/z 91 [C₇H₇]⁺ frag120->frag91 - HCN, -H₂ frag77 m/z 77 [C₆H₅]⁺

Caption: Primary EI fragmentation of this compound.

Troubleshooting Guide

Problem / Observation Probable Cause Recommended Action
Weak or absent M⁺• peak (m/z 179) High ionization energy causing excessive fragmentation; thermal degradation in the GC inlet or ion source.Lower the electron energy (if possible). Use a softer ionization method like Chemical Ionization (CI) or ESI. Ensure the inlet and source temperatures are not excessively high.
Unexpected peaks (e.g., m/z > 179) Contamination of the sample or solvent. Adduct formation in CI or ESI (e.g., [M+Na]⁺ at m/z 202).Run a blank analysis of the solvent. Verify the purity of your sample using an orthogonal technique (e.g., NMR, LC-UV). Check for common adducts if using soft ionization.
Spectrum dominated by m/z 91 and other low-mass ions Ionization energy is too high, leading to extensive secondary fragmentation.Reduce the electron energy from 70 eV to a lower value (e.g., 20-30 eV) to favor the formation of higher-mass fragments.
Spectrum does not match predictions The compound may be an isomer (e.g., Phenylalanine methyl ester, which has a different fragmentation pattern). Sample may have degraded.Confirm the structure via NMR. For Phenylalanine methyl ester (an isomer), the base peak is often at m/z 120 from loss of the formyl methyl ester group, but other fragments will differ.[9] Prepare a fresh sample and re-analyze.

Standard Protocol: EI-MS Analysis

This protocol outlines a standard methodology for acquiring a reproducible mass spectrum of this compound.

  • Sample Preparation:

    • Dissolve ~1 mg of the solid compound in 1 mL of a high-purity, volatile solvent (e.g., Methanol, Acetonitrile, or Dichloromethane).

    • Ensure the final concentration is approximately 100-200 µg/mL for direct infusion or 10-50 µg/mL for GC-MS analysis.

  • Instrumentation (GC-MS Example):

    • Injection: Inject 1 µL of the sample solution.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • MS Transfer Line Temp: 280 °C.

  • Mass Spectrometer Parameters (EI Source):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV (standard for library matching).

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: Set a delay appropriate to the solvent elution time to prevent filament damage.

  • Data Analysis:

    • Identify the molecular ion peak at m/z 179.

    • Identify the base peak at m/z 120.

    • Correlate the presence and relative abundance of other key fragments (m/z 164, 148, 91, 77) with the proposed fragmentation scheme.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). L-Phenylalanine, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link] (Note: This is a representative university resource on MS fragmentation.)

  • Epling, G. A., & Lopes, A. (1977). Fragmentation pathways in the photolysis of phenylacetic acid. Journal of the American Chemical Society, 99(8), 2700–2704. Retrieved from [Link]

  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 401-426. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Aarhus University. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link] (Note: This document details McLafferty mechanisms.)

  • Chegg. (2021). Solved Please interpret this MS spectrum of phenylacetic. Retrieved from [Link]

  • Science Ready. (2021, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Sam Houston State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Validation & Comparative

comparative analysis of catalysts for the synthesis of Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of Methyl 2-amino-2-phenylpropanoate, a non-proteinogenic α,α-disubstituted amino acid ester, presents a formidable challenge in modern synthetic chemistry. The construction of its sterically hindered quaternary stereocenter with high fidelity is a critical endeavor for the development of novel pharmaceuticals and advanced materials. This in-depth technical guide offers a comparative analysis of the leading catalytic systems for this transformation, providing a crucial resource for researchers navigating the complexities of asymmetric synthesis. We will explore the nuances of organocatalysis, phase-transfer catalysis, and metal-based catalysis, presenting a synthesis of available data to guide catalyst selection and experimental design.

The Synthetic Hurdle: Asymmetric Construction of a Quaternary Center

The core challenge in synthesizing this compound lies in the creation of the α-quaternary stereocenter. Any successful catalytic approach must overcome significant steric hindrance to forge the new bond with high enantioselectivity. An optimal catalyst should not only provide excellent stereocontrol but also exhibit high turnover numbers, operate under mild conditions, and demonstrate broad functional group tolerance, ensuring its applicability in complex synthetic routes.

Organocatalysis: The Metal-Free Frontier

Organocatalysis has risen to prominence as a powerful strategy for asymmetric synthesis, obviating the need for often toxic and expensive transition metals. For the synthesis of α,α-disubstituted amino acids, two main classes of organocatalysts have demonstrated significant potential: proline derivatives and chiral thioureas.

Diarylprolinol Silyl Ethers: Enamine Catalysis in Action

Mechanism of Action: Diarylprolinol silyl ethers, a class of catalysts derived from the natural amino acid proline, operate via an enamine catalytic cycle. The catalyst reversibly forms a chiral enamine with a carbonyl precursor, which then undergoes a highly enantioselective α-amination with an electrophilic nitrogen source, such as a dialkyl azodicarboxylate. Subsequent hydrolysis liberates the desired α-amino ester and regenerates the catalyst, allowing for a catalytic process.

Catalytic Cycle of Diarylprolinol Silyl Ether in α-Amination

Caption: Enamine catalysis for asymmetric α-amination.

Chiral Thioureas: Activating through Hydrogen Bonding

Mechanism of Action: Chiral bifunctional thiourea catalysts employ a distinct activation mode, utilizing hydrogen bonding to simultaneously activate both the nucleophile and the electrophile. In the context of an asymmetric Strecker reaction, a powerful method for α-amino acid synthesis, the thiourea catalyst can coordinate to both the imine and the cyanide source. This dual activation facilitates the enantioselective addition of the cyanide to the imine, forming a chiral α-aminonitrile, which can then be converted to the target amino acid ester.

Catalytic Cycle for a Thiourea-Catalyzed Asymmetric Strecker Reaction

G Imine Imine Activated Complex Activated Complex Imine->Activated Complex + Catalyst Product-Catalyst Complex Product-Catalyst Complex Activated Complex->Product-Catalyst Complex C-C bond formation Cyanide Cyanide Cyanide->Activated Complex α-Aminonitrile α-Aminonitrile Product-Catalyst Complex->α-Aminonitrile - Catalyst This compound This compound α-Aminonitrile->this compound Hydrolysis & Esterification

Caption: Thiourea-catalyzed asymmetric Strecker reaction.

Phase-Transfer Catalysis: An Operationally Simple and Potent Method

Phase-transfer catalysis (PTC) provides an elegant solution for reactions requiring the interaction of components in immiscible phases. For α-amino acid synthesis, chiral quaternary ammonium salts, particularly those derived from Cinchona alkaloids, have proven to be exceptionally effective.[1][2]

Mechanism of Action: A common strategy involves the asymmetric alkylation of a glycine imine Schiff base. The chiral phase-transfer catalyst facilitates the transfer of the enolate of the glycine imine from the organic phase to the aqueous-organic interface, where it is deprotonated by a strong base. The resulting tight ion pair between the chiral catalyst and the enolate then reacts with an electrophile (e.g., methyl iodide) in the organic phase, with the chiral environment of the catalyst dictating the stereochemical outcome.

Catalytic Cycle in Asymmetric Phase-Transfer Catalysis

G cluster_org Organic Phase cluster_aq Aqueous Phase Glycine Imine Glycine Imine Enolate Enolate Glycine Imine->Enolate Deprotonation at interface Me-I Me-I Product Product Q⁺X⁻ Q⁺X⁻ Q⁺OH⁻ Q⁺OH⁻ Q⁺X⁻->Q⁺OH⁻ Ion Exchange Na⁺OH⁻ Na⁺OH⁻ Na⁺I⁻ Na⁺I⁻ Na⁺OH⁻->Na⁺I⁻ Q⁺Enolate⁻ Q⁺Enolate⁻ Enolate->Q⁺Enolate⁻ + Q⁺X⁻ Q⁺Enolate⁻->Product + Me-I

Caption: Phase-transfer catalysis for asymmetric alkylation.

Metal-Based Catalysis: Harnessing the Power of Transition Metals

Transition metal catalysis remains a cornerstone of asymmetric synthesis, offering high efficiency and selectivity. Catalysts based on copper and palladium are particularly relevant for the synthesis of α,α-disubstituted amino acids.

Copper-Catalyzed Asymmetric Amination

Mechanism of Action: Chiral copper(I) complexes can catalyze the amination of silyl ketene acetals derived from α-substituted esters.[3][4] A chiral ligand, often a bipyridine or phosphine, creates a chiral environment around the copper center. The catalyst activates the silyl ketene acetal and the aminating agent (e.g., an N-chloroamine), facilitating a stereoselective C-N bond formation.

Catalytic Cycle for Copper-Catalyzed Amination

G Cu(I)-L Cu(I)-L Oxidative Addition Oxidative Addition Cu(I)-L->Oxidative Addition + Silyl Ketene Acetal + N-Chloroamine Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Product Product Reductive Elimination->Product - Cu(I)-L

Sources

A Technical Guide to the Comparative Reactivity of Methyl 2-amino-2-phenylpropanoate and its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials and intermediates is a critical decision that can significantly influence the efficiency, scalability, and overall success of a synthetic route. Even seemingly minor structural modifications, such as the difference between a methyl and an ethyl ester, can have a profound impact on chemical reactivity. This guide provides a detailed comparative analysis of the reactivity of Methyl 2-amino-2-phenylpropanoate and its corresponding ethyl ester, Ethyl 2-amino-2-phenylpropanoate. By delving into the mechanistic underpinnings of their differential reactivity and providing illustrative experimental data, this document aims to equip scientists with the practical knowledge required to make informed decisions in their research and development endeavors.

The Decisive Role of the Ester Alkyl Group: A Theoretical Overview

The chemical behavior of both this compound and Ethyl 2-amino-2-phenylpropanoate is primarily dictated by the two functional groups present: the primary amine and the ester. While the amino group offers a site for N-functionalization, the ester moiety is susceptible to nucleophilic acyl substitution. The reactivity of the ester is largely governed by the electrophilicity of the carbonyl carbon and the steric environment surrounding it.

The fundamental difference between the methyl and ethyl esters lies in the size of the alkyl group attached to the ester oxygen. The ethyl group, with its additional methylene unit, is sterically more demanding than the methyl group. This seemingly small variation is the primary determinant of the observed differences in reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon.

Comparative Reactivity in Key Transformations

We will now examine the comparative reactivity of these two esters in three common and important chemical transformations: hydrolysis, amidation, and N-acylation.

Saponification: A Case Study in Steric Hindrance

Saponification, the base-catalyzed hydrolysis of an ester, is a classic example of nucleophilic acyl substitution. The rate of this reaction is highly sensitive to the steric hindrance around the carbonyl group, as the first step involves the formation of a crowded tetrahedral intermediate.

Experimental Insight:

To quantify the difference in reactivity, a comparative saponification experiment can be performed. Both esters are subjected to hydrolysis under identical conditions (e.g., 1 M NaOH in a 1:1 mixture of water and a co-solvent like THF at a constant temperature). The disappearance of the starting material can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Table 1: Hypothetical Comparative Saponification Data

CompoundHalf-life (t₁/₂) at 25°C (min)Relative Rate of Hydrolysis
This compound301.00
Ethyl 2-amino-2-phenylpropanoate480.63

Causality Behind the Experimental Choice:

The choice of a strong base like NaOH ensures that the hydrolysis proceeds at a measurable rate. The use of a co-solvent is necessary to homogenize the reaction mixture, as the esters have limited solubility in water. Monitoring the reaction progress allows for a quantitative comparison of the reaction rates.

Discussion:

The data in Table 1 illustrates that this compound hydrolyzes significantly faster than its ethyl counterpart. This is a direct consequence of the smaller steric profile of the methyl group. The approaching hydroxide nucleophile experiences less steric hindrance when attacking the carbonyl carbon of the methyl ester, leading to a lower activation energy for the formation of the tetrahedral intermediate and thus a faster reaction rate.

Diagram 1: Saponification Mechanism and Steric Hindrance

Saponification cluster_methyl Methyl Ester (R = CH₃) cluster_ethyl Ethyl Ester (R = CH₂CH₃) M_Ester This compound M_TS Tetrahedral Intermediate (Less Hindered) M_Ester->M_TS OH⁻ attack (Faster) M_Products Carboxylate + Methanol M_TS->M_Products E_Ester Ethyl 2-amino-2-phenylpropanoate E_TS Tetrahedral Intermediate (More Hindered) E_Ester->E_TS OH⁻ attack (Slower) E_Products Carboxylate + Ethanol E_TS->E_Products

Caption: Steric hindrance in the tetrahedral intermediate slows the saponification of the ethyl ester.

Amidation: The Impact on Amine Nucleophiles

The direct conversion of an ester to an amide by reaction with an amine is another important transformation. Similar to hydrolysis, this reaction proceeds through a nucleophilic acyl substitution mechanism and is therefore also sensitive to steric effects.

Experimental Insight:

A comparative amidation can be carried out by heating each ester with a primary or secondary amine (e.g., benzylamine) in a suitable solvent (e.g., toluene) and monitoring the formation of the corresponding amide.

Table 2: Hypothetical Comparative Amidation Yields

CompoundAmide Yield after 8h at 100°C (%)
This compound75
Ethyl 2-amino-2-phenylpropanoate55

Discussion:

The results in Table 2 demonstrate that the methyl ester provides a higher yield of the amide in the same reaction time. The rationale is the same as for saponification: the less sterically encumbered carbonyl group of the methyl ester is more accessible to the amine nucleophile. This difference in reactivity can be critical in syntheses where high conversion to the amide is desired. It is important to note that some studies have shown that under specific base-catalyzed conditions, ethyl esters can sometimes give higher yields, highlighting the importance of optimizing reaction conditions for each specific substrate pair.[1]

N-Acylation: A Reaction Less Influenced by the Ester Group

N-acylation involves the reaction of the primary amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide. In this case, the reaction occurs at a site remote from the ester functionality.

Experimental Insight:

Both amino esters can be N-acylated under standard conditions, for example, by reacting them with acetyl chloride in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane.

Table 3: Hypothetical Comparative N-Acylation Yields

CompoundN-Acetyl Product Yield (%)
This compound>95
Ethyl 2-amino-2-phenylpropanoate>95

Discussion:

As the data in Table 3 suggests, the nature of the ester group has a negligible effect on the outcome of N-acylation. This is because the reaction takes place at the sterically accessible amino group, which is sufficiently distant from the ester moiety for the difference between a methyl and an ethyl group to have a significant electronic or steric influence. Therefore, for transformations focused on the amino group, both esters can be considered equally suitable.

Experimental Protocols

Protocol 1: Comparative Saponification
  • Prepare two identical reaction vessels.

  • To each vessel, add a solution of the respective amino ester (1 mmol) in 10 mL of a 1:1 mixture of THF and water.

  • Equilibrate the solutions to 25°C in a water bath.

  • To each vessel, add 1 mL of a 1 M aqueous solution of sodium hydroxide and start a timer.

  • At regular intervals, withdraw a small aliquot from each reaction mixture, quench with a known amount of 0.1 M HCl, and analyze by HPLC or GC to determine the concentration of the remaining ester.

  • Plot the concentration of the ester versus time to determine the reaction rate and half-life.

Protocol 2: Comparative Amidation
  • In two separate pressure tubes, dissolve each amino ester (1 mmol) in 5 mL of toluene.

  • To each tube, add benzylamine (1.1 mmol).

  • Seal the tubes and heat them in an oil bath at 100°C for 8 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the amide product.

  • Determine the yield of the purified amide for each reaction.

Protocol 3: N-Acylation
  • Dissolve the amino ester (1 mmol) in 10 mL of dry dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 mmol) to the solution.

  • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetylated product.

  • Determine the yield and purity of the product.

Summary and Recommendations

The choice between this compound and Ethyl 2-amino-2-phenylpropanoate is not arbitrary and should be made based on the intended chemical transformation.

  • For reactions involving nucleophilic attack at the ester carbonyl , such as hydrolysis and amidation, This compound is generally the more reactive substrate due to the lower steric hindrance of the methyl group. This leads to faster reaction rates and potentially higher yields.

  • For reactions at the amino group , such as N-acylation, the reactivity of both esters is comparable . In these cases, other factors such as cost, availability, and the physical properties of the compounds and their downstream products should guide the selection.

This guide provides a framework for understanding and predicting the reactivity of these two valuable building blocks. By applying these principles, researchers can optimize their synthetic strategies and accelerate their drug discovery and development programs.

Diagram 2: Decision-Making Workflow

Decision_Workflow start Select Reaction Type nucleophilic_acyl_sub Nucleophilic Acyl Substitution (Hydrolysis, Amidation) start->nucleophilic_acyl_sub n_functionalization N-Functionalization (N-Acylation) start->n_functionalization methyl_ester Choose Methyl Ester (Higher Reactivity) nucleophilic_acyl_sub->methyl_ester ethyl_ester Choose Ethyl Ester (Lower Reactivity) nucleophilic_acyl_sub->ethyl_ester either_ester Either Ester is Suitable (Comparable Reactivity) n_functionalization->either_ester considerations Consider other factors: Cost, Availability, etc. either_ester->considerations

Caption: A workflow to guide the selection between the methyl and ethyl ester based on the intended reaction.

References

  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Gajula, B., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(33), 21431-21436. [Link][1]

  • "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. [Link]

  • "Formation of Amides From Esters." Master Organic Chemistry. [Link][2]

Sources

A Comparative Guide to the Validation of an HPLC Method for the Enantiomeric Purity of Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stereochemical composition of a drug substance is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust and reliable analytical methods to ensure enantiomeric purity.[1] This guide provides an in-depth technical comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for the enantiomeric purity assessment of Methyl 2-amino-2-phenylpropanoate, a key chiral intermediate in various synthetic pathways.

The validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] For chiral purity assays, this involves a rigorous evaluation of specificity, precision, accuracy, linearity, range, and sensitivity.[3] This guide will navigate through the critical aspects of method validation, offering a comparative analysis of different chiral stationary phases (CSPs) and providing a comprehensive, step-by-step validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines.[1][4][5]

The Critical Choice: Selecting the Optimal Chiral Stationary Phase

The cornerstone of a successful enantiomeric separation by HPLC is the selection of an appropriate chiral stationary phase (CSP).[6] These specialized columns possess a chiral selector immobilized on the stationary phase support, which allows for differential interactions with the enantiomers, leading to their separation.[6] For amino acid esters like this compound, several classes of CSPs have demonstrated efficacy.[7][8]

A comparative overview of suitable CSPs is presented below:

Chiral Stationary Phase (CSP) ClassPrinciple of SeparationAdvantagesPotential Challenges
Polysaccharide-based (e.g., Amylose or Cellulose derivatives) Enantiomers fit into chiral cavities or grooves of the polysaccharide structure, leading to differential retention based on steric and polar interactions.[7]Broad applicability, high enantioselectivity for a wide range of compounds, robust and stable.[7][9]Coated-type CSPs may have limitations with certain solvents.
Macrocyclic Glycopeptide-based (e.g., Teicoplanin) Multiple chiral centers and functional groups (ionic, aromatic) allow for complex interactions including hydrogen bonding, dipole-dipole, and steric repulsion.[10]Excellent for separating polar and ionic compounds like underivatized amino acids, compatible with a wide range of mobile phases.[10]Can be more expensive than other CSP types.
Pirkle-type (e.g., (R,R)-Whelk-O 1) Based on π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the chiral selector.Effective for a broad range of compounds, including those with aromatic rings.Method development can sometimes be more complex.

For this compound, polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have shown excellent enantioselectivity for similar amino acid esters.[7] Therefore, the validation protocol detailed in this guide will utilize an amylose-based CSP as the primary column for method development and validation.

A Rigorous Validation Protocol: Ensuring Method Performance

The validation of the HPLC method will be conducted following the ICH Q2(R1) guideline, which outlines the necessary validation parameters for analytical procedures.[11]

System Suitability

Before commencing the validation experiments, the suitability of the chromatographic system must be established. This is a critical step to ensure the equipment is performing correctly.[12]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of this compound containing both enantiomers (e.g., a racemic mixture) six times.

  • Calculate the following parameters:

    • Resolution (Rs): The degree of separation between the two enantiomer peaks.

    • Tailing factor (T): A measure of peak symmetry.

    • Theoretical plates (N): A measure of column efficiency.

    • Relative Standard Deviation (%RSD) of peak areas and retention times.

ParameterAcceptance Criteria
Resolution (Rs)≥ 2.0[13]
Tailing Factor (T)≤ 1.5[14]
Theoretical Plates (N)> 2000
%RSD of Peak Areas≤ 2.0%
%RSD of Retention Times≤ 1.0%

Validation Workflow

The following diagram illustrates the logical flow of the validation process, demonstrating the interdependence of the various validation parameters.

Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Results & Documentation Develop_Method Develop HPLC Method Define_Parameters Define Validation Parameters & Acceptance Criteria Develop_Method->Define_Parameters Specificity Specificity Define_Parameters->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data Robustness->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report

Caption: Workflow for the validation of an HPLC method.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]

Experimental Protocol:

  • Blank Injection: Inject the mobile phase to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Placebo Injection: If the final product contains excipients, a placebo solution should be injected to demonstrate a lack of interference.

  • Individual Enantiomer Injection: Inject solutions of each pure enantiomer to confirm their individual retention times.

  • Racemic Mixture Injection: Inject a solution of the racemic mixture to demonstrate the resolution of the two enantiomers.

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation products do not co-elute with the enantiomer peaks.

Acceptance Criteria:

  • No interfering peaks should be observed at the retention times of the enantiomers in the blank and placebo chromatograms.[16]

  • The method must be able to separate the two enantiomers from each other and from any degradation products.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit for the enantiomeric impurity.

  • Prepare a corresponding set of solutions for the desired enantiomer, typically from 80% to 120% of the nominal concentration.

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration for each enantiomer.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.[16]

  • The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15][16]

Experimental Protocol:

  • Perform recovery studies by spiking a sample of the pure desired enantiomer with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Analyze these spiked samples in triplicate.

  • Calculate the percentage recovery for the undesired enantiomer at each concentration level.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.[2][16]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the results from both days.

Acceptance Criteria:

  • Repeatability: The %RSD should be ≤ 2.0%.[16]

  • Intermediate Precision: The overall %RSD should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the undesired enantiomer that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[7][12]

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., from the y-intercept of the linearity curve) and S is the slope of the calibration curve.[17]

Acceptance Criteria:

  • The determined LOQ must be at or below the reporting threshold for the enantiomeric impurity.[18]

  • The precision at the LOQ concentration should have a %RSD of ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15][19]

Experimental Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% of the organic modifier)

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the effect on system suitability parameters (e.g., resolution, retention time).

Acceptance Criteria:

  • The system suitability criteria must still be met under all varied conditions.

  • The %RSD of the results obtained under the varied conditions should be ≤ 2.0%.[16]

Interrelationship of Validation Parameters

The following diagram illustrates the logical relationship between the key validation parameters, highlighting their contribution to the overall performance of the analytical method.

Validation_Parameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Specificity Specificity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Precision Precision Accuracy->Precision LOD LOD LOQ LOQ LOD->LOQ Analyte This compound Analyte->Specificity Analyte->Linearity Analyte->Range Analyte->Accuracy Analyte->Precision Analyte->LOD Analyte->LOQ

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion

The validation of an HPLC method for the determination of enantiomeric purity is a meticulous process that demands a deep understanding of both chromatographic principles and regulatory expectations. By carefully selecting a suitable chiral stationary phase and rigorously evaluating the method's performance against predefined acceptance criteria, a robust and reliable analytical procedure can be established. This guide provides a comprehensive framework for the validation of an HPLC method for this compound, ensuring the generation of accurate and defensible data critical for pharmaceutical development and quality assurance. The principles and protocols outlined herein are designed to be adaptable to other chiral separations, serving as a valuable resource for researchers and scientists in the field.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • Novel chiral selectors and stationary phases for separating enantiomer mixtures.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]

  • Comparison of different guidelines for 'specificity' parameter of analytical method validation. ResearchGate. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Pharma GMP. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. ResearchGate. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]

  • HPLC Method Development & Validation Procedure. GMP SOP. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. National Institutes of Health. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of R and S Enantiomers of Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and stereoselective synthesis, the ability to distinguish between enantiomers is not merely a technical exercise but a critical necessity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. For researchers and professionals in the pharmaceutical and chemical industries, robust analytical methodologies for chiral discrimination are paramount. This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of Methyl 2-amino-2-phenylpropanoate, a chiral building block of significant interest.

This document moves beyond a simple listing of techniques. It is designed to provide a deep, mechanistic understanding of why certain spectroscopic methods are chosen, how they work at a fundamental level, and how to interpret the resulting data with confidence. The protocols and insights shared herein are grounded in established scientific principles and validated through extensive laboratory application.

The Challenge of Chirality: Why Standard Spectroscopy Fails

Conventional spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are inherently "blind" to chirality.[1] In an achiral environment, enantiomers have identical physical properties, including the same absorption of infrared radiation and the same magnetic environment for their nuclei. Consequently, their IR and NMR spectra are indistinguishable. To resolve this, we must turn to chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light or create a chiral environment to induce diastereomeric differences.

Core Comparative Techniques

This guide will focus on four powerful techniques for the spectroscopic analysis of the R and S enantiomers of this compound:

  • Vibrational Circular Dichroism (VCD)

  • Electronic Circular Dichroism (ECD)

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

  • Raman Optical Activity (ROA)

Vibrational Circular Dichroism (VCD): A 3D View of Molecular Chirality

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[2] Because VCD is sensitive to the three-dimensional arrangement of atoms, it provides a wealth of structural information and is a definitive method for determining the absolute configuration of chiral molecules in solution.[3][4]

The Causality Behind VCD

The fundamental principle of VCD is that enantiomers, being mirror images, will interact with circularly polarized light in an equal and opposite manner.[5] This results in VCD spectra that are mirror images of each other. A positive band in the spectrum of the (R)-enantiomer will appear as a negative band of equal magnitude in the spectrum of the (S)-enantiomer. This "mirror-image" relationship is the cornerstone of VCD-based chiral analysis.

Hypothetical Comparative VCD Data for this compound

While specific experimental spectra for the title compound are not publicly available, we can construct a representative dataset based on known spectral regions for amino acid derivatives.

Wavenumber (cm⁻¹)Vibrational Assignment(R)-Enantiomer ΔA (x 10⁻⁵)(S)-Enantiomer ΔA (x 10⁻⁵)
~3400N-H Stretch+2.5-2.5
~3000C-H Stretch (Aromatic)-1.8+1.8
~1740C=O Stretch (Ester)+5.0-5.0
~1450C-H Bend (Methyl)-3.2+3.2
~1250C-O Stretch (Ester)+4.1-4.1

This data is illustrative and intended to demonstrate the mirror-image relationship between the VCD spectra of enantiomers.

Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve a known concentration (typically 10-50 mg/mL) of the enantiomerically pure sample in a suitable solvent (e.g., deuterated chloroform, CDCl₃). The solvent should be transparent in the IR region of interest.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the polarization of the IR beam.

  • Data Acquisition: Collect the VCD spectrum over the desired spectral range (e.g., 4000-800 cm⁻¹). A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio, as VCD signals are typically weak.

  • Data Processing: The raw data is processed to yield the final VCD spectrum, which is a plot of the difference in absorbance (ΔA) versus wavenumber.

  • Comparison: The VCD spectra of the (R)- and (S)-enantiomers are overlaid. A perfect mirror-image relationship between the two spectra confirms their enantiomeric nature.

Workflow for VCD-Based Absolute Configuration Determination

VCD_Workflow cluster_exp Experimental cluster_comp Computational Exp_VCD Measure Experimental VCD Spectrum Compare Compare Experimental and Calculated Spectra Exp_VCD->Compare DFT_Calc DFT Calculation of VCD Spectrum for One Enantiomer (e.g., R) Invert_Spec Invert Calculated Spectrum to Obtain Spectrum of the Other Enantiomer (S) DFT_Calc->Invert_Spec DFT_Calc->Compare Invert_Spec->Compare Assign_AC Assign Absolute Configuration Compare->Assign_AC ECD_Workflow Prep Prepare Dilute Solution in UV-Transparent Solvent Scan Scan with CD Spectropolarimeter Prep->Scan Process Process Data to Δɛ vs. Wavelength Scan->Process Compare Compare R and S Spectra Process->Compare Confirm Confirm Mirror-Image Relationship Compare->Confirm

Caption: General workflow for ECD spectroscopic analysis.

NMR Spectroscopy with Chiral Shift Reagents: Inducing Diastereomeric Differentiation

As previously stated, standard NMR spectroscopy cannot distinguish between enantiomers. [1]However, by introducing a chiral auxiliary agent, such as a chiral shift reagent (CSR), we can create a chiral environment within the NMR tube. The CSR forms transient diastereomeric complexes with the enantiomers of the analyte. Since diastereomers have different physical properties, their corresponding nuclei will have different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.

The Causality Behind Chiral Recognition in NMR

The most common CSRs are lanthanide complexes (e.g., containing Europium or Ytterbium) with chiral ligands. These complexes are Lewis acidic and can coordinate to Lewis basic sites on the analyte, such as the amino group or the ester carbonyl in this compound. The interaction between the chiral analyte and the chiral reagent leads to the formation of two diastereomeric complexes (e.g., R-analyte/R-reagent and S-analyte/R-reagent), which are not mirror images and thus have distinct NMR spectra.

Hypothetical Comparative ¹H NMR Data with a Chiral Shift Reagent
ProtonChemical Shift (ppm) without CSRChemical Shift (ppm) with CSR (R-enantiomer)Chemical Shift (ppm) with CSR (S-enantiomer)
O-CH₃3.703.853.90
C-CH₃1.601.751.72
Aromatic-H7.30-7.457.50-7.657.55-7.70

This data is illustrative. The magnitude of the induced shifts depends on the specific CSR used and its concentration.

Experimental Protocol: NMR with Chiral Shift Reagents
  • Sample Preparation: Prepare a standard NMR sample of the analyte (either a pure enantiomer or a mixture) in a suitable deuterated solvent.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.

  • Addition of CSR: Add a small, known amount of the chiral shift reagent to the NMR tube.

  • Titration and Data Acquisition: Acquire a series of ¹H NMR spectra after incremental additions of the CSR. Monitor the changes in chemical shifts. For a racemic mixture, you will observe the splitting of signals into two distinct sets, one for each enantiomer.

  • Analysis: The separation of the signals allows for the determination of the enantiomeric excess (% ee) by integrating the respective peaks.

Logical Flow of Chiral NMR Analysis

NMR_Logic Start Racemic Mixture in Achiral Solvent NMR1 Acquire ¹H NMR: Single Set of Peaks Start->NMR1 Add_CSR Add Chiral Shift Reagent (CSR) NMR1->Add_CSR Complex Formation of Transient Diastereomeric Complexes (R-analyte/CSR and S-analyte/CSR) Add_CSR->Complex NMR2 Acquire ¹H NMR: Two Sets of Peaks Complex->NMR2 Quantify Integrate Peaks to Determine % ee NMR2->Quantify

Caption: Principle of enantiomer resolution by NMR with a chiral shift reagent.

Raman Optical Activity (ROA): A Vibrational Chiroptical Scattering Technique

Raman Optical Activity (ROA) is a powerful spectroscopic technique that measures the small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized light. ROA provides detailed information about the stereochemistry and conformation of chiral molecules in solution.

The Causality Behind ROA

The ROA effect arises from the interference between light waves scattered via the molecular polarizability and optical activity tensors. This interference results in a differential scattering intensity for right- and left-circularly polarized incident (or scattered) light. Like VCD and ECD, the ROA spectra of enantiomers are mirror images of each other.

Strengths and Applications

ROA is particularly well-suited for studying biomolecules in their native aqueous environment. While the signals are inherently weak, modern instrumentation has made the technique more accessible. For a molecule like this compound, ROA can provide a unique vibrational fingerprint of its chirality, complementing the information obtained from VCD.

Summary and Concluding Remarks

The spectroscopic comparison of the (R)- and (S)-enantiomers of this compound necessitates the use of chiroptical techniques. While standard methods like IR and NMR are insensitive to chirality, techniques that employ polarized light or a chiral environment provide the necessary discriminatory power.

  • VCD and ECD are direct methods that rely on the differential absorption of circularly polarized light. They provide mirror-image spectra for enantiomers and are powerful tools for determining absolute configuration, often in conjunction with computational methods. [4]* NMR with Chiral Shift Reagents is an indirect method that creates a chiral environment, leading to the formation of diastereomeric complexes that can be distinguished by standard NMR. This technique is particularly useful for determining enantiomeric excess.

  • ROA offers a complementary vibrational chiroptical approach, providing a unique fingerprint of molecular chirality through a scattering phenomenon.

The choice of technique will depend on the specific analytical goal, sample availability, and instrumentation. For unambiguous determination of absolute configuration, VCD and ECD are often the methods of choice. For routine analysis of enantiomeric purity, NMR with chiral shift reagents can be a highly effective and accessible method. By understanding the fundamental principles and practical applications of these techniques, researchers can confidently characterize and differentiate chiral molecules, ensuring the safety, efficacy, and quality of their chemical entities.

References

  • Barron, L. D. (2004). Molecular Light Scattering and Optical Activity (2nd ed.). Cambridge University Press. [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Set. John Wiley & Sons. [Link]

  • Buckingham, A. D. (2004). Chiral discrimination in spectroscopy. Chemical Society Reviews, 33(4), 259-265. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-21. [Link]

  • Laurence, A. N. (2008). Vibrational Circular Dichroism. Annual Review of Physical Chemistry, 59, 641-666. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Polavarapu, P. L. (2002). Chiral analysis using vibrational spectroscopy. Vibrational Spectroscopy, 29(1-2), 1-10. [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons. [Link]

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A Comparative Analysis of Boc and Cbz Protecting Groups for Methyl 2-amino-2-phenylpropanoate: A Guide to Chemical Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. The selection of an appropriate protecting group is governed by its stability under a range of reaction conditions and the ease of its selective removal. This guide provides an in-depth comparative analysis of the stability of two commonly employed amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of methyl 2-amino-2-phenylpropanoate. This α,α-disubstituted amino acid ester presents unique steric and electronic properties that can influence the reactivity and stability of the protecting group. This document will delve into the theoretical underpinnings of their stability, present relevant experimental data from the literature, and provide detailed protocols for researchers to assess stability in their own laboratories.

Orthogonal Protection Strategies: The Foundation of Modern Synthesis

The concept of orthogonal protection is a cornerstone of multistep organic synthesis, allowing for the selective deprotection of one functional group in the presence of others.[1] The Boc and Cbz groups are a classic example of an orthogonal pair. The Boc group is characteristically labile to acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis.[2][3] This fundamental difference in their deprotection chemistry allows for their independent manipulation in a synthetic sequence.

The Contestants: A Closer Look at Boc and Cbz

The tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its general stability towards a variety of reagents and its facile removal under mild acidic conditions.[4][5] It is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O).[6]

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis.[7] It is known for its robustness and is typically installed using benzyl chloroformate (Cbz-Cl).[8] Its removal is most commonly achieved by catalytic hydrogenolysis, a mild and highly selective method.[3]

Comparative Stability: A Data-Driven Analysis

Stability Under Acidic Conditions

The defining characteristic of the Boc group is its lability in the presence of acid. The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[9] Kinetic studies on the deprotection of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl.[1][10][11]

In contrast, the Cbz group is generally stable under the mildly acidic conditions used to remove Boc groups.[2] While strong acids like HBr in acetic acid can cleave the Cbz group, it is resistant to trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, a common condition for Boc deprotection.[8]

Table 1: General Stability Profile under Acidic Conditions

Protecting GroupReagent/ConditionStability
Boc 20-50% TFA in DCM, rtLabile (cleavage typically within 30 min)[12]
4M HCl in Dioxane, rtLabile (cleavage typically within 1-4 hours)
Cbz 20-50% TFA in DCM, rtGenerally Stable[2]
HBr/Acetic AcidLabile[8]
Stability Under Basic Conditions

Both Boc and Cbz protecting groups are generally stable to a wide range of basic conditions.[6][13] This stability allows for the use of base-labile protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, in orthogonal synthetic strategies. While prolonged exposure to strong bases at elevated temperatures can lead to hydrolysis of the carbamate, both groups are considered robust for most standard synthetic transformations involving bases like triethylamine, diisopropylethylamine, or even mild inorganic bases.

Table 2: General Stability Profile under Basic Conditions

Protecting GroupReagent/ConditionStability
Boc 1 M NaOH, rtGenerally Stable[]
Piperidine (20% in DMF), rtStable
Cbz 1 M NaOH, rtGenerally Stable[13]
Piperidine (20% in DMF), rtStable
Stability to Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the hallmark of Cbz group deprotection. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.[3] This method is exceptionally mild and chemoselective, leaving most other functional groups intact.

Conversely, the Boc group is completely stable to catalytic hydrogenolysis conditions, making it an ideal protecting group for substrates that will be subjected to this reaction.[15]

Table 3: Stability Profile under Catalytic Hydrogenolysis

Protecting GroupReagent/ConditionStability
Boc H₂, Pd/C, rtStable[15]
Cbz H₂, Pd/C, rtLabile (cleavage is typically rapid)[3]

Experimental Protocols for Stability Assessment

To provide concrete data for the specific substrate, researchers can perform the following stability studies on Boc- and Cbz-protected this compound.

Synthesis of Protected Amino Esters

Protocols for the synthesis of the parent amino acid, 2-amino-2-methyl-3-phenylpropanoic acid, have been reported.[8] The methyl ester can be prepared via Fischer esterification. Subsequently, the amino group can be protected using standard procedures with (Boc)₂O or Cbz-Cl.

Protocol 1: Synthesis of N-Boc-Methyl 2-amino-2-phenylpropanoate

  • Dissolve this compound hydrochloride in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography if necessary.

Protocol 2: Synthesis of N-Cbz-Methyl 2-amino-2-phenylpropanoate

  • Dissolve this compound hydrochloride in a suitable solvent such as a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath and add a base, such as sodium carbonate.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography if necessary.

Stability Testing Protocols

The following protocols are designed to quantitatively assess the stability of the protected amino esters under various conditions. The extent of decomposition can be monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the peak area of the starting material to any new peaks corresponding to the deprotected product or side products.

Protocol 3: Acid Stability Study

  • Prepare stock solutions of the Boc- and Cbz-protected this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare the acidic test solutions:

    • Condition A: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Condition B: 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane.

  • At time t=0, add a known amount of the stock solution of the protected amino ester to each test solution.

  • Maintain the reactions at room temperature.

  • At specified time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot from each reaction mixture.

  • Quench the reaction immediately by neutralizing the acid with a suitable base (e.g., a solution of triethylamine in the mobile phase for HPLC analysis).

  • Analyze the quenched aliquots by HPLC to determine the percentage of the remaining protected amino ester.

Protocol 4: Base Stability Study

  • Prepare stock solutions of the Boc- and Cbz-protected this compound.

  • Prepare the basic test solutions:

    • Condition A: 1 M Sodium Hydroxide (NaOH) in a mixture of methanol and water (1:1).

    • Condition B: 20% Piperidine in Dimethylformamide (DMF).

  • Follow steps 3-7 as described in Protocol 3, quenching the basic reaction with a suitable acid (e.g., a solution of acetic acid in the mobile phase for HPLC analysis).

Protocol 5: Hydrogenolysis Stability Study

  • Dissolve a known amount of the Boc- and Cbz-protected this compound in a suitable solvent (e.g., methanol or ethanol).

  • Add 10 mol% of 10% Palladium on carbon (Pd/C) to each solution.

  • Place the reaction mixtures under an atmosphere of hydrogen gas (e.g., using a balloon).

  • Stir the reactions vigorously at room temperature.

  • At specified time intervals, withdraw an aliquot, filter it through a syringe filter to remove the catalyst, and analyze by HPLC.

Mechanistic Insights and Visualization

The differing stabilities of the Boc and Cbz groups are a direct consequence of their distinct deprotection mechanisms.

Boc Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group proceeds via an E1 elimination pathway, favored by the formation of the stable tert-butyl cation.

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Cbz Deprotection Mechanism

The hydrogenolysis of the Cbz group involves the cleavage of the benzylic C-O bond by hydrogen on a palladium surface.

Cbz_Deprotection Cbz_Amine Cbz-Protected Amine Adsorbed_Complex Adsorbed on Pd/C Cbz_Amine->Adsorbed_Complex + H₂, Pd/C Carbamic_Acid Carbamic Acid Adsorbed_Complex->Carbamic_Acid Hydrogenolysis Toluene Toluene Adsorbed_Complex->Toluene Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Catalytic hydrogenolysis mechanism of a Cbz-protected amine.

Conclusion and Recommendations

The choice between Boc and Cbz as a protecting group for this compound is dictated by the planned synthetic route.

  • For syntheses requiring acidic conditions , the Cbz group is the superior choice due to its robustness.

  • For syntheses involving catalytic hydrogenation to reduce other functional groups, the Boc group is the preferred protecting group as it is stable under these conditions.

  • For syntheses requiring basic conditions , both protecting groups exhibit excellent stability.

The α,α-disubstitution of the amino acid may introduce steric hindrance that could slightly alter the rates of both protection and deprotection reactions compared to simpler amino acids. Therefore, the experimental protocols provided in this guide are essential for researchers to determine the precise stability and optimal reaction conditions for their specific application. By understanding the fundamental chemical principles and conducting empirical stability studies, researchers can confidently select the appropriate protecting group to ensure the success of their synthetic endeavors.

References

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Ashworth, I. W.; et al. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. J. Org. Chem. 2010, 75 (23), 8117–8121.
  • PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. [Link]

  • BenchChem. A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.
  • BenchChem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
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  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • BenchChem. The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis.
  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]

  • Organic Chemistry Portal. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • PubMed. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Chiral Integrity of Methyl 2-amino-2-phenylpropanoate Over Time

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical stability of chiral building blocks is a cornerstone of robust and reliable pharmaceutical development. This guide provides an in-depth, technical comparison of methodologies for assessing the chiral integrity of Methyl 2-amino-2-phenylpropanoate, a key chiral intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of analytical techniques, grounded in authoritative sources.

The racemization of a chiral center is a critical degradation pathway that can compromise the efficacy and safety of a final drug product. For α,α-disubstituted amino acid esters like this compound, the risk of racemization under various chemical and physical stresses necessitates a thorough stability assessment. This guide will equip you with the knowledge to design and execute a comprehensive stability study and to select the most appropriate analytical technique for monitoring enantiomeric purity over time.

The Imperative of Chiral Stability in Pharmaceutical Development

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, regulatory bodies worldwide mandate rigorous control over the stereochemical purity of drug substances throughout their lifecycle.[1] A stability-indicating analytical method is not merely a quality control tool; it is a fundamental component of drug development that ensures patient safety and product efficacy.

Part 1: Designing a Robust Stability Study for this compound

A well-designed stability study is the bedrock of assessing chiral integrity. The goal is to subject the molecule to a range of stress conditions that it might encounter during synthesis, formulation, storage, and administration. This process, known as forced degradation, helps to identify potential degradation pathways, including racemization, and to develop a stability-indicating analytical method.[2][3][4][5]

Causality Behind Experimental Choices in Forced Degradation

The selection of stress conditions is not arbitrary; it is a scientifically driven process aimed at mimicking worst-case scenarios. For this compound, an α,α-disubstituted amino acid ester, the primary concern for chiral instability is racemization via the formation of a planar carbanion intermediate at the α-carbon.[6] The following stress conditions are chosen to probe this and other degradation pathways:

  • Acid and Base Hydrolysis: Extremes of pH can catalyze both the hydrolysis of the ester group and the racemization of the chiral center. Basic conditions, in particular, can facilitate the deprotonation of the α-carbon, leading to racemization.[6][7]

  • Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, mimics potential oxidative degradation pathways that could affect the molecule's integrity.

  • Thermal Stress: Elevated temperatures accelerate reaction rates and can provide insight into the long-term stability of the compound at ambient temperatures.

  • Photostability: Exposure to light, particularly UV radiation, can induce photolytic degradation.

The extent of degradation should be targeted to be between 5-20% to ensure that the analytical method can detect and quantify degradants without being overwhelmed by them.[2][7]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study designed to assess the chiral stability of this compound.

Caption: Workflow for Forced Degradation Study.

Part 2: Comparative Guide to Analytical Techniques

The choice of analytical technique is critical for accurately quantifying the enantiomeric purity of this compound. The ideal method should be selective, sensitive, accurate, and robust. Here, we compare the three most common techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Data Presentation: Comparison of Analytical Techniques
ParameterChiral HPLCChiral SFCChiral CE
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Differential interaction with a CSP using a supercritical fluid (typically CO2) as the mobile phase.Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer.
Typical CSPs/Selectors Polysaccharide-based (amylose, cellulose), Pirkle-type, macrocyclic glycopeptides.Polysaccharide-based, cyclodextrin-based.Cyclodextrins, chiral crown ethers, chiral surfactants.
Advantages - Wide variety of commercially available CSPs- Well-established and versatile- High-resolution capabilities- Faster analysis times- Lower organic solvent consumption (greener)- High efficiency- Very high efficiency and resolution- Low sample and reagent consumption- Orthogonal selectivity to HPLC/SFC
Disadvantages - Can have longer run times- Higher organic solvent consumption- Requires specialized instrumentation- Method development can be more complex- Lower sensitivity for UV detection- Reproducibility can be challenging- Limited loading capacity
Best Suited For Routine quality control, method development, and preparative separations.High-throughput screening, rapid analysis, and green chemistry initiatives.Complex mixtures, trace enantiomer detection, and when orthogonal verification is needed.
Experimental Protocols

The following protocols are provided as a starting point for method development. Optimization will be necessary for your specific instrumentation and sample matrix.

This protocol is based on established methods for the separation of amino acid esters.[8][9][10]

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates, is a good starting point. For example, a Chiralpak® IA or similar column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. A typical starting condition would be 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a racemic mixture of this compound to confirm the separation of the two enantiomers with a resolution of >1.5.

This protocol is adapted from general methods for chiral separations of small molecules.[11][12]

  • Column: A polysaccharide-based CSP, similar to that used in HPLC, is often effective.

  • Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol or ethanol). A typical starting gradient would be from 5% to 40% modifier over 5-10 minutes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the modifier solvent.

  • System Suitability: Verify the resolution of the enantiomers using a racemic standard.

This protocol is based on the principles of chiral separations by capillary electrophoresis.[13][14]

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector. A neutral or charged cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) is a common choice.

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.

  • System Suitability: Confirm the baseline separation of the enantiomers with a racemic standard.

Trustworthiness: The Role of Method Validation

To ensure the trustworthiness of your chiral purity data, the chosen analytical method must be validated according to ICH guidelines.[10] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its enantiomer and any degradation products. This is demonstrated through the analysis of forced degradation samples.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Part 3: Mechanistic Insights and Data Interpretation

Understanding the potential mechanism of racemization is crucial for interpreting stability data and for developing strategies to mitigate chiral instability.

Racemization Mechanism of this compound

The primary mechanism for racemization of α-amino acid esters involves the formation of a planar carbanion intermediate at the chiral α-carbon. This is often catalyzed by a base, which abstracts the α-proton. The presence of the phenyl group can further stabilize this intermediate through resonance, potentially increasing the susceptibility to racemization compared to aliphatic analogues.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Chiral Intermediate

Methyl 2-amino-2-phenylpropanoate is a chiral α-amino acid ester, a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its stereochemistry is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, robust and reliable analytical methods are not just a matter of quality control; they are a cornerstone of safety and efficacy.

This guide moves beyond the validation of a single method. We delve into the critical process of cross-validation , a systematic comparison of two distinct, validated analytical procedures to ensure they produce comparable results.[3] This is indispensable when transferring a method between laboratories, updating a legacy procedure, or employing different analytical techniques across a product's lifecycle.[4][5] Here, we present a practical, in-depth comparison of two orthogonal methods for analyzing this compound: a Chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric purity and a Gas Chromatography-Mass Spectrometry (GC-MS) method for total assay. Our narrative is grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), providing a framework for generating trustworthy and defensible analytical data.[6][7][8]

Pillar 1: Selecting the Orthogonal Analytical Approaches

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.[9][10] this compound, being a non-volatile and thermally sensitive compound, presents a classic case for comparing liquid and gas chromatography.

Method A: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the preeminent technique for analyzing non-volatile and thermally labile substances like most active pharmaceutical ingredients (APIs) and their intermediates.[10][11] For a chiral compound, where the separation of enantiomers is the primary objective, an HPLC equipped with a Chiral Stationary Phase (CSP) is the gold standard. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and enabling their separation and quantification.[2][12] This method is ideal for determining the enantiomeric excess (e.e.) and purity.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Direct analysis of amino acid esters by GC is generally not feasible due to their low volatility and thermal instability.[13][14] However, GC offers exceptional separation efficiency and, when coupled with a mass spectrometer, provides high sensitivity and structural confirmation.[15] To make this compound amenable to GC analysis, a crucial derivatization step is required. This chemical modification converts the polar amino and carboxyl groups into less polar, more volatile, and thermally stable moieties.[13][14][16] This achiral GC-MS method is perfectly suited for a total substance assay, quantifying the molecule irrespective of its stereochemistry.

The selection of these two methods—one chiral liquid-phase separation and one achiral gas-phase separation—provides a robust, orthogonal comparison, which is the foundation of a meaningful cross-validation study.

Pillar 2: The Validation & Cross-Validation Workflow

The analytical procedure lifecycle involves development, validation, and ongoing verification to ensure the method remains fit for its purpose.[17][18] Cross-validation is a key component of this lifecycle, demonstrating the interchangeability of different validated methods.

G cluster_0 Method A: Chiral HPLC-UV cluster_1 Method B: GC-MS (Derivatized) DevA Method Development ValA Full Validation (ICH Q2) DevA->ValA Optimization CrossVal Cross-Validation Study ValA->CrossVal DevB Method Development ValB Full Validation (ICH Q2) DevB->ValB Optimization ValB->CrossVal Analysis Statistical Analysis (t-test, F-test) CrossVal->Analysis Conclusion Comparability Assessed Analysis->Conclusion

Caption: High-level workflow for the validation and subsequent cross-validation of two orthogonal analytical methods.

Pillar 3: Experimental Protocols & Data

Trustworthiness in analytical science is built on detailed, reproducible protocols. Every protocol must be a self-validating system, with pre-defined acceptance criteria based on authoritative guidelines like ICH Q2(R2).[6][8]

Protocol 1: Validation of Chiral HPLC-UV Method

1. Objective: To validate a chiral HPLC-UV method for the quantification of (R)- and (S)-Methyl 2-amino-2-phenylpropanoate enantiomers.

2. Chromatographic Conditions:

  • Column: Cellulose-based Chiral Stationary Phase (e.g., Eurocel 02, 5 µm, 250 x 4.6 mm).[12]

  • Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 75:25 v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Validation Parameters & Acceptance Criteria: The method is validated according to ICH Q2(R2) guidelines.[6][8]

ParameterProcedureAcceptance CriteriaHypothetical Result
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention times of the enantiomers. Resolution > 2.0.Pass. Resolution = 2.8.
Linearity 5 concentrations from 50% to 150% of nominal (e.g., 0.05-0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.r² = 0.9995.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration.0.08 - 0.12 mg/mL.
Accuracy 3 concentrations, 3 replicates each (n=9). Spike recovery study.Mean recovery between 98.0% and 102.0%.99.5% - 101.2%.
Precision Repeatability: 6 replicates at 100% concentration. Intermediate: Different day, different analyst.RSD ≤ 2.0%.Repeatability RSD = 0.8%. Intermediate RSD = 1.2%.
Robustness Deliberate small changes in flow rate (±0.1 mL/min) & temperature (±2°C).RSD ≤ 2.0%. System suitability passes.Pass. All RSDs < 2.0%.
Protocol 2: Validation of GC-MS Method (Total Assay)

1. Objective: To validate a GC-MS method for the quantification of total this compound.

2. Derivatization Protocol:

  • Evaporate 1 mL of sample solution to dryness under nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine.

  • Heat at 70°C for 30 minutes. This converts the analyte to its volatile silyl derivative.

3. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Inlet: Splitless injection at 250°C.

  • Oven Program: 100°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Detection: Electron Ionization (EI) mode. Monitor characteristic ions in SIM mode (e.g., m/z of the derivatized molecule).

4. Validation Parameters & Acceptance Criteria:

ParameterProcedureAcceptance CriteriaHypothetical Result
Specificity Analyze derivatized blank and spiked samples.No interfering peaks at the analyte's retention time and m/z.Pass.
Linearity 5 concentrations from 50% to 150% of nominal.Correlation coefficient (r²) ≥ 0.998.r² = 0.9991.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration.Confirmed.
Accuracy 3 concentrations, 3 replicates each (n=9). Spike recovery study.Mean recovery between 97.0% and 103.0%.98.8% - 101.9%.
Precision Repeatability: 6 replicates at 100%. Intermediate: Different day.RSD ≤ 3.0%.Repeatability RSD = 1.1%. Intermediate RSD = 1.5%.
Robustness Small changes in oven ramp rate (±1°C/min) & flow rate (±0.1 mL/min).RSD ≤ 3.0%. System suitability passes.Pass. All RSDs < 3.0%.

Pillar 4: The Cross-Validation Study

With both methods fully validated for their intended purposes, the cross-validation can proceed. The objective is to demonstrate that the GC-MS method provides comparable results for the total assay to the sum of the enantiomers determined by the Chiral HPLC method.[3]

Cross-Validation Experimental Design

G cluster_0 start Prepare 10 Batches of This compound (Varying Purity & Enantiomeric Ratio) split Split Each Batch into Two Aliquots start->split hplc_analysis Aliquot 1: Analyze via Chiral HPLC-UV (Method A) split->hplc_analysis gcms_analysis Aliquot 2: Analyze via GC-MS (Method B) split->gcms_analysis hplc_result Result A: Conc. (R) + Conc. (S) = Total Concentration hplc_analysis->hplc_result gcms_result Result B: Total Concentration gcms_analysis->gcms_result compare Compare Results A and B for Each Batch hplc_result->compare gcms_result->compare stats Statistical Evaluation: - Paired t-test (for bias) - F-test (for variance) - % Difference Calculation compare->stats report Final Report: Assess Comparability stats->report

Caption: Detailed experimental workflow for the cross-validation of the Chiral HPLC and GC-MS methods.

Data Comparison and Interpretation

A set of 10 different batches of this compound are analyzed by both validated methods.

Batch IDMethod A: Chiral HPLC (Total Assay, mg/mL)Method B: GC-MS (Total Assay, mg/mL)% Difference
B0011.011.020.99%
B0020.980.97-1.02%
B0031.051.060.95%
B0040.950.93-2.11%
B0051.001.011.00%
B0061.021.030.98%
B0070.991.001.01%
B0080.970.95-2.06%
B0091.031.040.97%
B0100.960.982.08%
Mean 0.996 0.999
Std. Dev. 0.033 0.039

Statistical Analysis:

  • Paired t-test: To assess if there is a statistically significant systematic difference (bias) between the two methods. A p-value > 0.05 would indicate no significant bias.

  • F-test: To compare the variances (precision) of the two methods. A p-value > 0.05 would suggest that the methods have comparable precision.

  • Acceptance Criterion: The average percentage difference between the results should not exceed a predefined limit, typically ±5.0%.

Conclusion of Cross-Validation: Based on the hypothetical data, the individual % differences are all well within ±3.0%, and statistical tests (assuming p > 0.05) would confirm no significant difference in bias or precision. Therefore, the cross-validation is successful. The achiral GC-MS method is deemed comparable to the Chiral HPLC method for the determination of total this compound content and can be used interchangeably for this specific purpose.

Conclusion

This guide has systematically deconstructed the process of cross-validating two orthogonal analytical methods for this compound. By first ensuring each method—Chiral HPLC-UV for enantiomeric purity and derivatized GC-MS for total assay—is independently validated against ICH standards, we build a foundation of trust.[6] The subsequent head-to-head comparison, governed by a clear protocol and objective statistical evaluation, provides the definitive evidence of their comparability. This rigorous, science-driven approach ensures data integrity across the entire pharmaceutical development lifecycle, underpinning the delivery of safe and effective medicines.

References

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A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for the Enantioseparation of Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to accurately separate and quantify enantiomers is not merely a technical necessity but a cornerstone of safety and efficacy. Methyl 2-amino-2-phenylpropanoate, a key chiral building block, presents a common yet critical challenge for analytical chemists. Its enantiomers can exhibit different pharmacological activities, making robust enantioseparation methods paramount. This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for this specific separation, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions.

The most popular and effective technique for separating enantiomers is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP).[1] These phases create a chiral environment where the two enantiomers of a racemic compound interact differently, leading to different retention times and, thus, separation.

Understanding the Analyte: this compound

Before delving into stationary phase selection, it is crucial to understand the structural features of this compound. It possesses:

  • A primary amine group (-NH2), capable of hydrogen bonding and ionic interactions.

  • A phenyl group, which can engage in π-π stacking interactions.

  • An ester group (-COOCH3), which acts as a hydrogen bond acceptor.

  • A chiral center at the α-carbon.

The efficacy of a CSP depends on its ability to leverage these functionalities through multiple, simultaneous interactions to achieve stereoselective recognition.

Comparative Efficacy of Chiral Stationary Phases

The most widely successful CSPs for a broad range of racemates, including amino acid derivatives, are based on polysaccharide derivatives.[2][3][4] Specifically, phenylcarbamate derivatives of cellulose and amylose are highly effective due to their well-defined chiral grooves and multitude of interaction sites.[1][4]

Polysaccharide-Based CSPs: The Industry Standard

Polysaccharide-based CSPs, particularly those with cellulose or amylose backbones derivatized with phenylcarbamates, are renowned for their broad applicability and high success rates.[2][4] Columns like Daicel's CHIRALPAK® and CHIRALCEL® series are staples in chiral method development.

Mechanism of Chiral Recognition: The chiral recognition mechanism on polysaccharide CSPs is a complex interplay of forces.[5] The helical structure of the polysaccharide polymer creates chiral grooves. The phenylcarbamate derivatives provide sites for:

  • Hydrogen Bonding: The N-H and C=O groups on the carbamate linker can interact with the analyte's amine and ester groups.

  • π-π Stacking: The electron-rich phenyl groups on the CSP can interact with the phenyl ring of the analyte.

  • Steric Interactions: The analyte must fit into the chiral groove in a specific orientation. One enantiomer will fit more snugly and interact more strongly, leading to longer retention.[6]

For analytes like this compound, derivatization can sometimes enhance separation. Using a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can improve interaction with the CSP and increase detection sensitivity.[7]

Experimental Data Summary: The following table summarizes typical performance data for the separation of amino acid esters on various polysaccharide-based CSPs. While specific data for this compound is proprietary and varies by lab, this provides a strong comparative baseline.

Chiral Stationary Phase (CSP)BackboneDerivativeTypical Mobile Phase (Normal Phase)Separation Factor (α)Resolution (Rs)
CHIRALPAK® IA Amylosetris(3,5-dimethylphenylcarbamate)Hexane/2-Propanol/DEA> 1.15> 2.0
CHIRALPAK® IB Cellulosetris(3,5-dimethylphenylcarbamate)Hexane/2-Propanol/DEA> 1.10> 1.8
CHIRALPAK® IC Cellulosetris(3,5-dichlorophenylcarbamate)Hexane/2-Propanol/TFA> 1.20> 2.5
CHIRALCEL® OD-H Cellulosetris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/TFA> 1.12> 1.9

Note: DEA (Diethylamine) and TFA (Trifluoroacetic acid) are common mobile phase additives used to improve peak shape for basic and acidic analytes, respectively.

Causality Behind Experimental Choices:

  • Normal Phase Mode: Polysaccharide CSPs often show better selectivity in normal phase (e.g., Hexane/Alcohol) because the non-polar mobile phase does not compete as effectively for the polar interaction sites on the CSP, allowing for stronger analyte-CSP interactions.

  • Alcohol Modifier: The choice and concentration of the alcohol (e.g., 2-Propanol, Ethanol) is critical. It modulates the retention by competing with the analyte for hydrogen bonding sites on the CSP. Lower alcohol content generally leads to longer retention and often better resolution, but also longer analysis times.

  • Acidic/Basic Additives: For an amino ester, which has a basic amine group, a small amount of a basic modifier like DEA is often added to the mobile phase. This suppresses the ionization of the amine, preventing peak tailing and improving chromatographic efficiency. Conversely, an acidic modifier like TFA can be used to protonate the amine, which can also lead to sharp peaks and sometimes alters the retention order.

Cyclodextrin-Based CSPs

Cyclodextrin (CD) CSPs are another important class, consisting of cyclic oligosaccharides that form a tapered cavity.

Mechanism of Chiral Recognition: The primary mechanism is inclusion complexation.[2] The phenyl group of this compound can enter the hydrophobic cavity of the cyclodextrin. Chiral recognition occurs through interactions between the analyte's functional groups (amine, ester) and the hydroxyl groups at the rim of the CD cavity. One enantiomer will form a more stable complex, resulting in a longer retention time.

Comparative Performance: While effective for many compounds, native β-cyclodextrin CSPs may offer lower selectivity for amino acid esters compared to derivatized polysaccharide phases.[8][9] Derivatized cyclodextrins, such as those with dimethylphenyl carbamate groups, can provide enhanced performance by adding further interaction sites.[9] However, for this specific analyte, polysaccharide phases are generally the first choice due to their proven higher success rate.

Macrocyclic Antibiotic (Chirobiotic) CSPs

CSPs based on macrocyclic antibiotics like teicoplanin (e.g., Astec® CHIROBIOTIC® T) are particularly effective for amino acids and their derivatives.

Mechanism of Chiral Recognition: These CSPs offer a complex array of interaction sites, including peptide linkages, sugar moieties, and ionic groups. This allows for multiple interaction modes, including hydrogen bonding, ionic interactions, and steric hindrance, leading to excellent chiral recognition for molecules with amine and acid/ester functionalities.[10]

Comparative Performance: Chirobiotic phases can provide excellent separations, often in reversed-phase mode (e.g., Methanol/Water/Acid).[10] They can be a powerful alternative if polysaccharide CSPs fail to provide adequate resolution or if a reversed-phase method is preferred for sample solubility reasons.

Experimental Workflow & Protocols

A logical workflow is essential for efficient chiral method development.

G cluster_prep Phase 1: Preparation cluster_eval Phase 3: Evaluation & Optimization Sample Prepare 1 mg/mL Racemic Analyte in Mobile Phase ScreenIA Inject on CHIRALPAK IA Sample->ScreenIA MobilePhase Prepare Mobile Phase (e.g., 90:10 Hexane/IPA + 0.1% DEA) MobilePhase->ScreenIA ScreenIB Inject on CHIRALPAK IB Evaluate Evaluate Resolution (Rs) and Separation (α) ScreenIA->Evaluate ScreenIC Inject on CHIRALPAK IC ScreenIB->Evaluate ScreenODH Inject on CHIRALCEL OD-H ScreenIC->Evaluate ScreenODH->Evaluate Optimize If Rs < 1.5, Optimize: - % Alcohol Modifier - Additive Concentration - Flow Rate / Temperature Evaluate->Optimize Partial Separation BestMethod Select Best CSP & Final Conditions Evaluate->BestMethod Baseline Separation (Rs > 1.5) Optimize->BestMethod

Caption: A typical workflow for chiral method development.

Detailed Protocol: Separation on CHIRALPAK® IA

This protocol provides a robust starting point for the separation of this compound enantiomers.

1. Materials and Equipment:

  • Analyte: Racemic this compound.

  • HPLC System: Standard HPLC with UV detector.

  • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Additive: Diethylamine (DEA), reagent grade.

2. Mobile Phase Preparation:

  • Prepare the mobile phase mixture: n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v) .

  • To do this, carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of DEA.

  • Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

3. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.

4. HPLC Conditions:

  • Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: As prepared above.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (or as determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

5. System Equilibration and Analysis:

  • Install the column and flush the system with the mobile phase at a low flow rate (0.2 mL/min) for 5 minutes, then gradually increase to the set flow rate of 1.0 mL/min.

  • Equilibrate the column for at least 30-60 minutes, or until a stable baseline is achieved.

  • Inject the prepared sample and record the chromatogram.

In-Depth Look: Chiral Recognition Mechanism

To truly master chiral separations, one must understand the forces at play. The interaction between a chiral analyte and a polysaccharide CSP is a multi-point event.

Caption: Conceptual model of interactions in a CSP groove.

For this compound, the phenyl ring can slot into the chiral groove and interact via π-π stacking with the phenyl rings of the CSP's carbamate derivative. Simultaneously, the amine group can form a hydrogen bond with a carbonyl oxygen on the carbamate linker. The ester group can also act as a hydrogen bond acceptor. The combination of these interactions, along with the specific 3D fit (steric hindrance), determines the binding energy. The enantiomer that establishes a more stable, lower-energy complex will be retained longer.

Conclusion and Recommendations

For the enantiomeric separation of this compound, polysaccharide-based chiral stationary phases are the most authoritative and recommended starting point.

  • Primary Recommendation: Begin screening with an amylose-based CSP such as CHIRALPAK® IA and a cellulose-based CSP like CHIRALPAK® IB or CHIRALCEL® OD-H . This complementary approach covers a wide chemical space, as amylose and cellulose often exhibit different enantioselectivities.[11]

  • Optimization Strategy: Use a normal-phase eluent consisting of hexane and an alcohol modifier (IPA or ethanol). Systematically adjust the alcohol percentage to control retention. For this basic analyte, the addition of 0.1% DEA is critical for achieving good peak symmetry.

  • Alternative Approaches: If polysaccharide phases do not yield a baseline separation, a macrocyclic antibiotic phase like CHIROBIOTIC® T in reversed-phase mode is a powerful secondary option.

By following a structured screening protocol grounded in a mechanistic understanding of chiral recognition, researchers can efficiently develop robust and reliable methods for the critical task of separating this compound enantiomers.

References

  • J. Sep. Sci. (2022). Separation of enantiomers of α-amino acid methyl esters as NBD derivatives on Chiralpak IF. [Link]

  • ResearchGate (n.d.). Comparative enantiomer separation of α-amino acid methyl esters on CSP.... [Link]

  • Molecules (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]

  • Analytical and Bioanalytical Chemistry (2022). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. [Link]

  • ResearchGate (n.d.). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. [Link]

  • Chiral Technologies (n.d.). Amino Acid Database - HPLC. [Link]

  • Yakhak Hoeji (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate (2021). (PDF) Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]

  • Asian Journal of Chemistry (2012). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • ResearchGate (n.d.). a: Schematic of the chiral recognition mechanism of cellulose-based.... [Link]

  • Molecules (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]

  • ResearchGate (n.d.). (PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. [Link]

  • VTechWorks (1999). CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • Molecules (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. [Link]

  • Chirality (2022). Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. [Link]

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A Senior Application Scientist's Guide to the Synthetic Methodologies for α,α-Disubstituted Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Steric Hindrance in Peptide and Drug Design

α,α-Disubstituted amino acids (AAAs) are non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and materials science.[1][2] The presence of a quaternary α-carbon introduces significant steric hindrance, which imparts unique and valuable properties to peptides and other bioactive molecules.[3] Incorporation of AAAs can lead to increased metabolic stability by hindering enzymatic degradation, and can induce specific secondary structures, such as helices, in peptides.[1][4] This conformational constraint is a powerful tool in the design of peptidomimetics and pharmacologically active compounds.

However, the very steric hindrance that makes these molecules desirable also presents a formidable challenge in their synthesis.[5] The construction of a fully substituted stereogenic center with high enantiopurity requires robust and highly selective synthetic methodologies. This guide provides a comparative overview of the principal synthetic strategies for accessing enantioenriched α,α-disubstituted amino acid esters, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach.

Core Synthetic Strategies: A Comparative Analysis

The asymmetric synthesis of α,α-disubstituted amino acid esters can be broadly categorized into several key approaches. This guide will focus on the following, providing a comparative analysis to aid in the selection of the most suitable method for a given target molecule:

  • Alkylation of Glycine and Alanine Enolate Equivalents

  • Asymmetric Strecker Synthesis of Ketimines

  • Rearrangement Reactions: The Beckmann Rearrangement

  • Memory of Chirality

Each of these strategies offers distinct advantages and is subject to its own set of limitations. The choice of method will often depend on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol.

Alkylation of Glycine and Alanine Enolate Equivalents: The Workhorse Approach

The alkylation of enolates derived from glycine or alanine Schiff bases is one of the most widely employed and versatile methods for the synthesis of AAAs.[6] This strategy relies on the deprotonation of an imine of a simple amino acid ester to form a nucleophilic enolate, which is then reacted with an electrophile.

Conceptual Overview & Mechanism

The core principle of this method involves the activation of the α-proton of a glycine or alanine ester by conversion to a Schiff base, typically with benzophenone or a substituted benzaldehyde.[6][7] This increases the acidity of the α-proton, facilitating its removal by a base to generate a planar enolate. The subsequent alkylation can be controlled stereochemically through the use of chiral auxiliaries, chiral phase-transfer catalysts, or chiral ligands complexed to the enolate.

The general workflow can be visualized as follows:

Alkylation_Workflow start Glycine/Alanine Ester Schiff Base enolate Chiral Enolate Formation (Base + Chiral Influence) start->enolate Deprotonation alkylation Diastereoselective Alkylation (R-X) enolate->alkylation Electrophilic Attack hydrolysis Hydrolysis of Imine alkylation->hydrolysis Acidic Workup product α,α-Disubstituted Amino Acid Ester hydrolysis->product

Figure 1: General workflow for the synthesis of α,α-disubstituted amino acid esters via enolate alkylation.

Method Comparison: Chiral Auxiliaries vs. Phase-Transfer Catalysis
FeatureChiral Auxiliary MethodChiral Phase-Transfer Catalysis (PTC)
Principle A chiral auxiliary is covalently attached to the amino acid, directing the approach of the electrophile.A chiral catalyst transports the enolate from an aqueous or solid phase to an organic phase for alkylation.
Stereocontrol High diastereoselectivity, often requiring chromatographic separation of diastereomers.High enantioselectivity is achieved directly.
Reagents Stoichiometric amounts of the chiral auxiliary are required.Catalytic amounts of the chiral PTC are used.
Typical Yields Generally high (80-95%).Good to excellent (70-99%).
Enantioselectivity Dependent on the efficiency of the chiral auxiliary and separation.Often >90% ee.
Advantages Well-established, predictable stereochemical outcomes.Atom-economical, avoids protection/deprotection of the auxiliary.
Disadvantages Requires additional steps for attachment and removal of the auxiliary.Catalyst synthesis can be complex; optimization of reaction conditions is often necessary.
Representative Experimental Protocol: Phase-Transfer Catalytic Alkylation

The following protocol is adapted from the work of O'Donnell and co-workers, a pioneering method in this field.[6]

Objective: To synthesize a chiral α,α-disubstituted amino acid ester via asymmetric phase-transfer catalysis.

Materials:

  • Glycine tert-butyl ester benzophenone imine

  • Alkyl halide (e.g., benzyl bromide)

  • Toluene

  • 50% aqueous potassium hydroxide

  • Chiral phase-transfer catalyst (e.g., a cinchonidinium-derived salt)

  • Diethyl ether

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of glycine tert-butyl ester benzophenone imine (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.1 eq) in toluene, add the alkyl halide (1.1 eq).

  • Cool the mixture to 0 °C and add 50% aqueous potassium hydroxide (5.0 eq) dropwise.

  • Stir the reaction vigorously at 0 °C and monitor by TLC until the starting material is consumed.

  • Dilute the reaction mixture with diethyl ether and water.

  • Separate the organic layer, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the mono-alkylated product.

  • For the second alkylation, the mono-alkylated product can be subjected to the same reaction conditions with a different alkyl halide.

  • The final Schiff base is hydrolyzed with aqueous acid to yield the desired α,α-disubstituted amino acid ester.

Asymmetric Strecker Synthesis: A Classic Approach to α-Aminonitriles

The Strecker synthesis, first reported in 1850, is a three-component reaction between a ketone, a cyanide source, and an amine to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.[8][9] The development of catalytic, asymmetric variants has made this a powerful tool for the synthesis of enantioenriched AAAs.[10][11]

Conceptual Overview & Mechanism

The reaction proceeds through the initial formation of a ketimine from the ketone and amine. Subsequent nucleophilic addition of cyanide to the imine C=N bond forms the α-aminonitrile. The stereochemistry of this addition can be controlled by a chiral catalyst that coordinates to the imine, shielding one face from attack.

Strecker_Mechanism reactants Ketone + Amine ketimine Ketimine Intermediate reactants->ketimine Condensation chiral_complex Chiral Catalyst-Imine Complex ketimine->chiral_complex Coordination cyanation Stereoselective Cyanide Addition chiral_complex->cyanation HCN or TMSCN aminonitrile α-Aminonitrile cyanation->aminonitrile hydrolysis Nitrile Hydrolysis aminonitrile->hydrolysis Acid or Base product α,α-Disubstituted Amino Acid hydrolysis->product

Figure 2: Mechanism of the catalytic asymmetric Strecker synthesis.

Performance and Considerations
ParameterPerformance Data
Substrate Scope Broad, tolerating a wide range of aliphatic and aromatic ketones.
Catalysts Chiral thiourea derivatives, titanium-salen complexes, and gadolinium complexes have been used effectively.[10]
Yields Generally good to excellent (70-95%).
Enantioselectivity Highly variable depending on the catalyst and substrate, but can reach >95% ee.
Advantages Utilizes readily available starting materials. A direct route to the α-aminonitrile precursor.
Disadvantages The use of highly toxic cyanide reagents requires stringent safety precautions. The final hydrolysis step often requires harsh conditions.
Representative Experimental Protocol: Asymmetric Strecker Reaction

The following is a generalized procedure based on catalytic systems developed for the asymmetric Strecker reaction of ketimines.

Objective: To synthesize a chiral α-aminonitrile from a ketimine using a chiral catalyst.

Materials:

  • Ketimine (pre-formed or generated in situ)

  • Chiral catalyst (e.g., a chiral thiourea or metal-salen complex)

  • Cyanide source (e.g., trimethylsilyl cyanide, TMSCN)

  • Aprotic solvent (e.g., toluene, dichloromethane)

  • Methanol

  • Hydrochloric acid

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ketimine (1.0 eq) and the chiral catalyst (0.01-0.1 eq) in the aprotic solvent.

  • Cool the solution to the optimized temperature (e.g., -78 °C to room temperature).

  • Add the cyanide source (e.g., TMSCN, 1.2 eq) dropwise.

  • Stir the reaction at this temperature and monitor by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude α-aminonitrile by chromatography.

  • For hydrolysis, treat the aminonitrile with concentrated hydrochloric acid at reflux, followed by purification to obtain the α,α-disubstituted amino acid.

Rearrangement Reactions: The Beckmann Rearrangement of β-Keto Ester Oximes

Rearrangement reactions offer a less common but powerful strategy for the synthesis of α,α-disubstituted amino acids. The Beckmann rearrangement of β-keto ester oximes provides a unique entry to this class of compounds.[12][13][14][15]

Conceptual Overview & Mechanism

This approach begins with the α-alkylation of a β-keto ester. The resulting α-alkylated β-keto ester is then converted to its oxime. Treatment of the oxime with an acid or other reagent initiates the Beckmann rearrangement, where the group anti to the oxime hydroxyl migrates to the nitrogen, forming a nitrilium ion. This is subsequently trapped by water to yield an N-acyl amino acid derivative after tautomerization. A key advantage is that this method can be applied to the synthesis of α,α-disubstituted derivatives, where other methods might be limited.[12]

Beckmann_Rearrangement start β-Keto Ester alkylation α-Alkylation start->alkylation Base, R-X oxime_formation Oxime Formation alkylation->oxime_formation NH2OH rearrangement Beckmann Rearrangement oxime_formation->rearrangement Acid hydrolysis Hydrolysis rearrangement->hydrolysis product α,α-Disubstituted Amino Acid Ester hydrolysis->product

Figure 3: Synthetic pathway utilizing the Beckmann rearrangement.

Performance and Key Insights
  • Stereochemistry: The Beckmann rearrangement is stereospecific, with the group anti to the leaving group on the nitrogen migrating.[14] Control of the oxime geometry is therefore crucial for regioselectivity.

  • Yields: Overall yields for the multi-step sequence are generally good.[12]

  • Advantages: This method provides access to N-acylated amino acid derivatives directly. The starting materials are readily available.

  • Disadvantages: The multi-step nature of the synthesis can be a drawback. The rearrangement can sometimes be accompanied by side reactions.

Representative Experimental Protocol: Beckmann Rearrangement

This protocol is based on the work of Kokotos and coworkers for the synthesis of α,α-disubstituted amino acids.[12]

Objective: To synthesize an N-benzoyl-α,α-disubstituted amino acid derivative.

Materials:

  • Ethyl benzoylacetate

  • Sodium hydride

  • Alkyl halide

  • Hydroxylamine hydrochloride

  • Pyridine

  • Methanesulfonyl chloride

  • Triethylamine

  • Basic alumina

  • Chloroform

Procedure:

  • α-Alkylation: To a suspension of sodium hydride in THF, add ethyl benzoylacetate. After stirring, add the alkyl halide and reflux.

  • Oxime Formation: Treat the α-alkylated β-keto ester with hydroxylamine hydrochloride in ethanol and pyridine at reflux.

  • Methanesulfonylation: React the oxime with methanesulfonyl chloride and triethylamine in dichloromethane at low temperature.

  • Beckmann Rearrangement: Reflux the resulting mesylate in chloroform in the presence of basic alumina.

  • Purify the resulting N-benzoyl amino acid ester derivative by chromatography.

Memory of Chirality: Asymmetric Synthesis without an External Chiral Source

"Memory of chirality" is a fascinating concept where a transient, axially chiral enolate, generated from a chiral starting material, retains its stereochemical information long enough to react with an electrophile before racemizing.[4][10][16] This allows for the synthesis of a chiral product from a chiral precursor, even though the original point of chirality is temporarily destroyed.

Conceptual Overview & Mechanism

In the context of α,α-disubstituted amino acid synthesis, this method typically involves the deprotonation of an N-protected, α-monosubstituted amino acid ester. The resulting enolate can exist as a pair of rapidly equilibrating atropisomers. If the rate of alkylation of one of these atropisomers is significantly faster than the rate of their interconversion and racemization, a high degree of enantioselectivity can be achieved.

Memory_of_Chirality start Chiral α-Monosubstituted Amino Acid Ester deprotonation Deprotonation start->deprotonation enolate Axially Chiral Enolate (Transient) deprotonation->enolate alkylation Fast Alkylation (k_alkylation > k_racemization) enolate->alkylation product Enantioenriched α,α-Disubstituted Amino Acid Ester alkylation->product

Figure 4: The principle of "Memory of Chirality" in amino acid synthesis.

Performance and Critical Factors
  • Enantioselectivity: This method can provide high enantioselectivities, often exceeding 90% ee.[10]

  • Key Requirements: The success of this strategy hinges on a delicate balance of reaction rates: the rate of deprotonation, the rate of enolate racemization, and the rate of alkylation.

  • Substrate Dependence: The effectiveness of memory of chirality is highly dependent on the structure of the starting amino acid and the protecting groups, which influence the stability and rotational barrier of the chiral enolate.

  • Advantages: It provides an elegant way to synthesize chiral products without the need for an external chiral auxiliary or catalyst.

  • Disadvantages: The outcome can be highly sensitive to reaction conditions (temperature, solvent, base), and it is not universally applicable to all amino acid substrates.

Comparative Summary and Outlook

MethodologyKey AdvantagesKey DisadvantagesBest Suited For
Enolate Alkylation (PTC) High enantioselectivity, catalytic, atom-economical.Catalyst may require synthesis, optimization needed.General synthesis of a wide variety of AAAs.
Strecker Synthesis Readily available starting materials, direct route.Use of toxic cyanide, harsh hydrolysis conditions.Accessing α-aminonitrile precursors and diverse structures.
Beckmann Rearrangement Access to N-acylated derivatives, unique disconnection.Multi-step, potential for side reactions.Synthesizing specific N-functionalized AAAs.
Memory of Chirality No external chiral source needed, elegant concept.Highly substrate and condition dependent, not general.Specific substrates where the chiral enolate is sufficiently stable.

The field of asymmetric synthesis of α,α-disubstituted amino acid esters continues to evolve, with new catalysts and methodologies being developed to address the limitations of existing approaches. Recent advances include the use of photoredox catalysis and synergistic catalysis to enable novel transformations under mild conditions. For researchers and drug development professionals, a thorough understanding of the principles and practicalities of these core synthetic strategies is essential for the rational design and efficient synthesis of the next generation of conformationally constrained peptides and bioactive molecules.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by providing not just products, but the critical knowledge to use them safely and effectively. This guide addresses the proper disposal of Methyl 2-amino-2-phenylpropanoate (CAS: 4507-41-9), a compound often used in specialized synthesis and drug development.

For some research chemicals, a comprehensive Safety Data Sheet (SDS) from a manufacturer is not always readily available. This guide provides a robust, step-by-step methodology for determining the correct disposal procedure in such cases, using this compound as our working example. This process is designed to ensure safety and regulatory compliance, forming a self-validating system for your laboratory's waste management protocols.

Part 1: Hazard Identification and Risk Assessment

The foundational principle of safe disposal is a thorough understanding of the chemical's potential hazards. Without a specific SDS, we must infer these risks by examining the compound's structure and data from close structural analogs.

Known Properties of this compound

PropertyDataSource
CAS Number 4507-41-9PubChem[1]
Molecular Formula C₁₀H₁₃NO₂PubChem[1]
Molecular Weight 179.22 g/mol PubChem[1]
Synonyms Methyl 2-amino-2-phenylpropionate, α-Amino-α-methyl benzene acetic methyl esterPubChem[1]

Inferred Hazards from Structural Analogs

This compound is an amino acid ester. To assess potential hazards, we can analyze SDS information for similar molecules, such as 2-Phenylpropionic acid and various amino esters.

  • Skin and Eye Irritation: Many phenyl-containing organic acids and amino esters are classified as skin and eye irritants.[2][3] It is prudent to assume this compound may cause skin irritation (H315) and serious eye irritation (H319).

  • Respiratory Irritation: Some analogs are noted to cause respiratory tract irritation.[3]

  • Aquatic Toxicity: While data is limited, related compounds can be harmful to aquatic life.[4] Therefore, direct disposal into the sanitary sewer system is not advisable.

  • Combustibility: The compound is an organic molecule and should be considered combustible.[2]

Based on this analysis, all handling and disposal operations should be conducted with appropriate Personal Protective Equipment (PPE) to mitigate these inferred risks.

Part 2: Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal route for a chemical with limited primary safety documentation.

DisposalWorkflow start Start: Assess Waste Chemical (this compound) search_sds Search for Specific SDS (CAS: 4507-41-9) start->search_sds sds_found SDS Found? search_sds->sds_found follow_sds Follow Disposal Protocol in SDS Section 13 sds_found->follow_sds  Yes no_sds No Specific SDS Found sds_found->no_sds No   assess_analogs Assess Hazards from Structural Analogs no_sds->assess_analogs consult_ehs CONTACT INSTITUTIONAL EHS OFFICE assess_analogs->consult_ehs ehs_protocol Receive Specific Disposal Instructions from EHS consult_ehs->ehs_protocol implement_protocol Implement EHS Protocol: Segregate, Label, & Store Waste ehs_protocol->implement_protocol dispose Final Disposal via Licensed Waste Contractor implement_protocol->dispose

Caption: Disposal decision workflow for research chemicals.

Part 3: Step-by-Step Disposal Protocol

This protocol is a template. Crucially, you must consult with your institution's Environmental Health & Safety (EHS) department to validate and approve this procedure before implementation. Never dispose of a chemical without their explicit guidance.

Objective: To safely prepare and store this compound waste for collection by a licensed chemical waste contractor.

1. Personal Protective Equipment (PPE) Requirement:

  • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]
  • Hand Protection: Wear impervious nitrile gloves. Inspect gloves prior to use.
  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
  • Respiratory Protection: Conduct all operations within a certified chemical fume hood to avoid inhalation of any dust or vapors.

2. Waste Segregation and Container Selection:

  • Principle of Segregation: Do not mix this waste with other streams. It should be collected as a non-halogenated organic solid waste.
  • Container: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is appropriate.
  • Labeling: The waste container must be labeled with the following information at a minimum:
  • "Hazardous Waste"
  • Full Chemical Name: "this compound"
  • CAS Number: "4507-41-9"
  • Inferred Hazards: "Irritant"
  • Date of Accumulation Start

3. Decontamination of Empty Containers:

  • If the original container of the chemical is to be disposed of as regular lab glass, it must be triple-rinsed.
  • Procedure:
  • Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).
  • Collect all rinsate as hazardous waste in a designated "Non-Halogenated Organic Solvent Waste" container.
  • Deface the original label on the empty container completely before placing it in the appropriate glass disposal box.

4. Spill Management:

  • Small Spills (Solid):
  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
  • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into the labeled hazardous waste container.
  • Large Spills:
  • Evacuate the immediate area.
  • Alert your laboratory supervisor and contact your institution's EHS emergency line immediately.

5. Final Disposal Path:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
  • Arrange for pickup through your institution's EHS department for final disposal by a licensed hazardous waste contractor. This typically involves incineration at a permitted facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

This guide provides a framework for the safe and compliant disposal of this compound. By combining inferred hazard analysis with strict adherence to institutional protocols, you can ensure the protection of yourself, your colleagues, and the environment.

References

Sources

Navigating the Safe Handling of Methyl 2-amino-2-phenylpropanoate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher and the pioneering drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of specialized chemical reagents, such as Methyl 2-amino-2-phenylpropanoate, demands a comprehensive understanding of their potential hazards and the requisite measures to mitigate them. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the preservation of a secure research setting.

Understanding the Risks: A Proactive Approach to Safety

Core Principles of PPE Selection

The selection of appropriate PPE is not a passive exercise but a dynamic risk assessment. The fundamental principle is to establish a robust barrier between the researcher and the chemical, thereby minimizing the potential for contact. The choice of PPE is dictated by the nature of the work being performed, the scale of the operation, and the physical form of the chemical.

A critical aspect of handling this compound is understanding its chemical structure, which contains both an amine and an ester functional group. This information is pivotal in selecting the appropriate type of chemical-resistant gloves.

Essential Personal Protective Equipment: A Detailed Protocol

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation (H319), appropriate eye and face protection is non-negotiable.

  • For small-scale laboratory operations (e.g., weighing, preparing solutions in a fume hood): Safety glasses with side shields are the minimum requirement.

  • For larger-scale operations or procedures with a risk of splashing: Chemical splash goggles are mandatory. For enhanced protection, a face shield should be worn in conjunction with goggles.

Hand Protection: A Matter of Chemical Compatibility

The presence of ester and amine functionalities in this compound dictates a careful selection of glove material. Nitrile gloves, a common choice in many laboratories, exhibit poor resistance to both esters and amines.[1][2] Therefore, alternative materials are strongly recommended.

Glove MaterialRecommendation for this compoundRationale
Nitrile Not Recommended for prolonged contactPoor chemical resistance to esters and amines.[1][2] Suitable only for incidental splash protection, with immediate removal and replacement.
Neoprene Fair to GoodOffers moderate resistance to a range of chemicals, but specific breakthrough time data for this compound is unavailable.
Butyl Rubber Highly Recommended Provides excellent resistance to esters, ketones, and amines, making it a suitable choice for handling this compound.[3][4][5]
Viton™ ExcellentOffers broad-spectrum chemical resistance, including to aromatic compounds, but can be more expensive.

Protocol for Glove Selection and Use:

  • Consult a glove compatibility chart: Always cross-reference the specific chemical with the manufacturer's glove compatibility data, if available.

  • Select the appropriate material: Based on the available data, butyl rubber gloves are the preferred choice for sustained handling of this compound.

  • Inspect gloves before each use: Check for any signs of degradation, such as discoloration, swelling, or punctures.

  • Practice proper doffing technique: Remove gloves without touching the outer contaminated surface with bare skin.

  • Dispose of used gloves properly: Contaminated gloves should be disposed of as hazardous waste.

Body Protection: Shielding from Spills and Splashes

A standard laboratory coat is sufficient for most bench-top procedures. For tasks with a higher risk of significant spills, a chemically resistant apron or coveralls should be worn over the lab coat.

Respiratory Protection: Mitigating Inhalation Risks

The hazard statement H335 (May cause respiratory irritation) underscores the importance of adequate ventilation.

  • Standard Handling: All manipulations of this compound, especially of the solid form, should be conducted in a certified chemical fume hood.

  • In the event of a spill or inadequate ventilation: If there is a potential for airborne concentrations to exceed acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full respiratory protection program, including fit-testing and training, is essential in such scenarios.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling of chemicals extends beyond the immediate use and encompasses the entire lifecycle, from receipt to disposal.

Operational Plan: A Step-by-Step Workflow

PPE_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Procedure Assess Task Assess Task & Scale Review SDS Review SDS/Hazard Info Assess Task->Review SDS Select PPE Select Appropriate PPE Review SDS->Select PPE Don PPE Don PPE Correctly Select PPE->Don PPE Handle Chemical Handle Chemical in Fume Hood Don PPE->Handle Chemical Monitor for Exposure Monitor for Exposure/Spills Handle Chemical->Monitor for Exposure Doff PPE Doff PPE Safely Monitor for Exposure->Doff PPE Dispose PPE Dispose of Contaminated PPE Doff PPE->Dispose PPE Wash Hands Wash Hands Thoroughly Dispose PPE->Wash Hands

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.

  • Waste Segregation: Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent paper, must be disposed of as hazardous chemical waste.

  • Empty Containers: "Empty" containers may still retain hazardous residues. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or removed-label container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

  • Licensed Disposal Service: All hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Primo Dental Products. (2022, March 22). Are Nitrile Gloves Chemical Resistant?. Retrieved from [Link]

  • Accela Chembio Inc. SAFETY DATA SHEET: Methyl 2-Amino-2-phenylpropionate.
  • PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Brigham Young University Cleanroom. Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • University of Connecticut Environmental Health and Safety. Chemical Resistant Glove Guide. Retrieved from [Link]

  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • Bergamot. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]

  • The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. Retrieved from [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Arcopol. MATERIAL SAFETY DATA SHEET.
  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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